molecular formula C4H4Br2N2 B3058467 3,4-Dibromo-1-methyl-pyrazole CAS No. 89607-14-7

3,4-Dibromo-1-methyl-pyrazole

Cat. No.: B3058467
CAS No.: 89607-14-7
M. Wt: 239.9 g/mol
InChI Key: DIFVKLRTMZFVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-1-methyl-pyrazole is a useful research compound. Its molecular formula is C4H4Br2N2 and its molecular weight is 239.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-8-2-3(5)4(6)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFVKLRTMZFVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525707
Record name 3,4-Dibromo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-14-7
Record name 3,4-Dibromo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 3,4-Dibromo-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic introduction of bromine atoms onto this heterocyclic core serves a dual purpose: it significantly modulates the molecule's physicochemical properties and provides versatile synthetic handles for further molecular elaboration. This technical guide offers an in-depth examination of 3,4-Dibromo-1-methyl-pyrazole, a key building block for drug discovery. We will dissect its core physicochemical properties, provide a detailed, field-proven synthetic protocol, analyze its spectral characteristics for robust structural confirmation, and explore its reactivity, particularly in the context of creating diverse molecular libraries for therapeutic development.

The Strategic Value of Brominated Pyrazoles in Drug Design

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic and structural features allow it to act as a stable and metabolically robust bioisostere for other aromatic rings like benzene or pyridine, often leading to improved potency and better physicochemical properties such as aqueous solubility. The process of halogenation, especially bromination, is a critical tool in the drug discovery workflow. The bromine substituents on the pyrazole ring are not merely passive additions; they are key functional groups that:

  • Enhance Binding Affinity: The electronegative nature and size of bromine can lead to favorable halogen bonding interactions with biological targets, enhancing binding affinity and potency.[3]

  • Modulate Lipophilicity: Halogenation systematically alters the lipophilicity (LogP) of a molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Provide Synthetic Versatility: The carbon-bromine bond is an exceptional anchor point for transition metal-catalyzed cross-coupling reactions. This allows for the late-stage diversification of a core scaffold, enabling rapid exploration of the chemical space around a lead compound, a process central to establishing Structure-Activity Relationships (SAR).[4][5]

This compound (CAS No. 89607-14-7) embodies these principles, serving as a pre-functionalized, ready-to-use intermediate for constructing complex molecular architectures.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug development. The available data for this compound is summarized below.

PropertyValue / DescriptionSource
IUPAC Name 3,4-Dibromo-1-methyl-1H-pyrazole-
CAS Number 89607-14-7[6]
Molecular Formula C₄H₄Br₂N₂[7]
Molecular Weight 239.90 g/mol [7]
Appearance Expected to be a liquid or low-melting solid.Inferred
Boiling Point Data not specifically reported. For context, the related isomer 3-Bromo-1-methyl-pyrazole has a boiling point of 204-210 °C at 760 mmHg.
Solubility Expected to have poor solubility in water but good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and N,N-dimethylformamide (DMF).[8][8]
Density Data not specifically reported. For context, 3-Bromo-1-methyl-pyrazole has a density of 1.585 g/mL at 25 °C.[9][9]

Synthesis and Structural Characterization

The synthesis of this compound leverages the electron-rich nature of the pyrazole ring, which makes it amenable to electrophilic aromatic substitution.

Synthetic Strategy: Electrophilic Bromination

The most common and efficient method for the bromination of pyrazoles involves an electrophilic substitution reaction. The choice of the brominating agent is critical for controlling selectivity and ensuring a high yield.

  • Causality Behind Experimental Choice: N-Bromosuccinimide (NBS) is the preferred reagent over harsher alternatives like liquid bromine (Br₂).[10] This is because NBS is a solid that is easier and safer to handle, and it provides a slow, controlled release of the electrophilic bromine species ("Br+"), which minimizes over-bromination and the formation of undesired side products. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile at a controlled temperature.

G Start 1-Methyl-pyrazole Product This compound Start->Product Electrophilic Aromatic Substitution Reagent N-Bromosuccinimide (NBS) (2.2 equivalents) Solvent (e.g., DMF) Reagent->Product

Caption: Synthetic workflow for the bromination of 1-methyl-pyrazole.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for reproducibility and safety.

Objective: To synthesize this compound from 1-methyl-pyrazole.

Materials:

  • 1-Methyl-pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-pyrazole (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: This step is critical to control the exothermic nature of the bromination reaction, preventing thermal runaway and reducing the formation of impurities.

  • Reagent Addition: Add NBS (2.2 eq) to the cooled solution in small portions over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Workup:

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any acidic byproducts), and finally with brine.

    • Trustworthiness: Each wash step is designed to remove specific impurities. The bicarbonate wash is a self-validating step to ensure the removal of acidic species like succinimide and HBr.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectral Analysis for Structural Elucidation

Unequivocal structural confirmation is achieved through a combination of NMR spectroscopy and mass spectrometry.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets: one for the C5 proton (δ ≈ 7.5 ppm) and one for the N-methyl protons (δ ≈ 3.9 ppm). The absence of signals in the aromatic region corresponding to C3-H and C4-H confirms the dibromination at these positions.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation, with distinct signals for the three pyrazole ring carbons (C3, C4, C5) and the N-methyl carbon.[7] The chemical shifts of C3 and C4 will be significantly influenced by the attached bromine atoms.

  • Mass Spectrometry (MS): The mass spectrum is highly characteristic. It will display a molecular ion (M⁺) cluster with a unique isotopic pattern indicative of two bromine atoms. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show three major peaks for the molecular ion: M⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.[11] Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂, which can help in further structural analysis.[11]

Chemical Reactivity and Synthetic Applications

The primary value of this compound lies in its capacity to serve as a versatile building block for more complex molecules. The two C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions.

Key Transformation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. In this context, it allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3- and 4-positions of the pyrazole ring.[5]

  • Expertise in Action: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. For example, a catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as sodium carbonate or potassium phosphate is often effective. The reaction allows for the sequential or simultaneous replacement of the bromine atoms, enabling the creation of a vast library of analogues from a single starting material. This is a cornerstone of modern medicinal chemistry for SAR exploration.[4][5]

G cluster_0 Suzuki-Miyaura Cross-Coupling Start This compound Product 3-R¹-4-Bromo-1-methyl-pyrazole (Mono-coupled product) Start->Product C-C Bond Formation Reagent1 R¹-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Reagent1->Product Reagent2 Pd Catalyst, Base Reagent2->Product G cluster_1 Parallel Synthesis (e.g., Suzuki Coupling) Core Core Scaffold This compound Lib1 Candidate 1 (R¹ = Phenyl) Core->Lib1 Lib2 Candidate 2 (R¹ = Pyridyl) Core->Lib2 Lib3 Candidate 3 (R¹ = Thienyl) Core->Lib3 LibN Candidate 'n' (Diverse R¹, R²) Core->LibN Target Drug Candidates for Screening & SAR Lib1->Target Lib2->Target Lib3->Target LibN->Target

References

3,4-Dibromo-1-methyl-pyrazole structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 3,4-Dibromo-1-methyl-pyrazole

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1][2] The strategic introduction of bromine atoms onto the pyrazole ring significantly alters its electronic properties and provides synthetic handles for further molecular elaboration, making bromo-pyrazoles highly valuable intermediates in drug discovery and materials science. This guide provides a comprehensive structural analysis of this compound, a key heterocyclic building block. We will delve into its synthesis, purification, and detailed characterization using a suite of modern analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The causality behind experimental choices and the interpretation of spectral data are explained to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this important molecule.

Introduction and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring two adjacent nitrogen atoms, a methyl group at the N1 position, and bromine substituents at the C3 and C4 positions. This substitution pattern makes it an interesting subject for structural analysis and a versatile precursor for the synthesis of more complex molecules, particularly through cross-coupling reactions.[3] The pyrazole core is a key pharmacophore in drugs developed for oncology, infectious diseases, and neurological conditions.[4]

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₄Br₂N₂[5]
Molecular Weight 239.90 g/mol [6]
Exact Mass 237.874124 g/mol [5]
CAS Number 89607-14-7[7]
IUPAC Name 3,4-Dibromo-1-methyl-1H-pyrazoleN/A
InChIKey DIFVKLRTMZFVBS-UHFFFAOYSA-N[5]
SMILES CN1C=C(C(=N1)Br)Br[6]

Synthesis and Purification

The synthesis of halogenated pyrazoles is a well-established field, often involving either the cyclization of appropriately substituted precursors or the direct halogenation of a pre-formed pyrazole ring. For this compound, a common and effective strategy is the direct bromination of 1-methyl-pyrazole.

Rationale for Synthetic Approach

Direct bromination is chosen for its efficiency and atom economy. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The use of a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent allows for controlled introduction of bromine atoms onto the ring. The C4 position is typically the most reactive towards electrophilic attack, followed by the C3 and C5 positions. By controlling the stoichiometry and reaction conditions, dibromination can be achieved.

Experimental Protocol: Synthesis

This protocol is a representative method and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: To a solution of 1-methyl-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C under constant stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material and monosubstituted intermediates.[8]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.[8]

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume).[9]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified using silica gel column chromatography.[9]

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexanes.

  • Loading: Dissolve the crude residue in a minimal amount of the eluent or dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid or oil.

Synthesis Workflow Diagram

Synthesis_Workflow Start 1-Methyl-pyrazole + NBS (2.2 eq) Reaction Electrophilic Bromination Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Quench (Na₂S₂O₃) & Extract (DCM) TLC->Workup Reaction Complete Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Comprehensive Structural Analysis

A multi-technique approach is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Experiments are typically conducted in a deuterated solvent like Chloroform-d (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, two signals are expected:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.5Singlet1HC5-HThe sole proton on the pyrazole ring is deshielded by the aromatic system.
~3.9Singlet3HN1-CH₃Protons of the methyl group attached to the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The proton-decoupled spectrum for this molecule is expected to show four distinct signals.[5]

Chemical Shift (δ) ppmAssignmentRationale
~133C5The carbon atom bearing a hydrogen (CH) appears at a characteristic upfield shift compared to substituted carbons.
~118C3-BrCarbon atom directly attached to an electronegative bromine atom.
~95C4-BrCarbon atom directly attached to a second electronegative bromine atom.
~40N1-CH₃The methyl carbon attached to nitrogen appears in the aliphatic region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For a dibrominated compound, the isotopic pattern is highly characteristic.

  • Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A compound with two bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion:

    • M⁺: (contains two ⁷⁹Br atoms)

    • [M+2]⁺: (contains one ⁷⁹Br and one ⁸¹Br)

    • [M+4]⁺: (contains two ⁸¹Br atoms)

  • Isotopic Pattern: The relative intensities of these peaks will be approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.

  • Expected m/z values:

    • m/z ~238: C₄H₄⁷⁹Br₂N₂

    • m/z ~240: C₄H₄⁷⁹Br⁸¹BrN₂

    • m/z ~242: C₄H₄⁸¹Br₂N₂

  • Fragmentation: Common fragmentation pathways may include the loss of a bromine atom ([M-Br]⁺) or the methyl group ([M-CH₃]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3150C-H stretchAromatic C-H on the pyrazole ring
~2900-3000C-H stretchAliphatic C-H of the methyl group
~1500-1600C=C / C=N stretchPyrazole ring vibrations
~1350-1450C-N stretchPyrazole ring vibrations
~500-650C-Br stretchCarbon-Bromine bond
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not publicly available, data from the closely related 4-bromo-1H-pyrazole provides insight into the expected crystal packing motifs.[10] Pyrazoles are known to form hydrogen-bonded networks, often as dimers, trimers, or catemers (chains).[10] The presence of bromine atoms also allows for halogen bonding, a type of non-covalent interaction that can influence crystal packing.[9]

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a synthetic intermediate. The two bromine atoms serve as versatile handles for introducing further complexity.

Key Reactions

The C-Br bonds at the 3 and 4 positions are amenable to a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[3][8]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl functionalities.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

The differential reactivity of the C3-Br and C4-Br bonds can potentially be exploited for selective, stepwise functionalization, further enhancing the synthetic utility of this building block.

Reaction Pathway Diagram

Reactivity_Diagram cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start 3,4-Dibromo- 1-methyl-pyrazole Suzuki_Reagent R-B(OH)₂ [Pd Catalyst] Start->Suzuki_Reagent Buchwald_Reagent R₂NH [Pd Catalyst] Start->Buchwald_Reagent Sono_Reagent R-C≡CH [Pd/Cu Catalyst] Start->Sono_Reagent Suzuki_Product 3,4-Di-R- 1-methyl-pyrazole Suzuki_Reagent->Suzuki_Product Buchwald_Product 3,4-Di(NR₂)- 1-methyl-pyrazole Buchwald_Reagent->Buchwald_Product Sono_Product 3,4-Di(C≡CR)- 1-methyl-pyrazole Sono_Reagent->Sono_Product

Caption: Key cross-coupling reactions of this compound.

Role in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets and its favorable metabolic stability.[1][11] By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel, highly substituted pyrazole derivatives. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties (ADME) for a desired therapeutic target.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with appropriate care.[6][12]

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6][13]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its structure has been thoroughly characterized by a combination of spectroscopic methods, which confirm the connectivity and chemical environment of its constituent atoms. The presence of two bromine atoms at key positions on the pyrazole ring makes it an exceptionally useful building block for the synthesis of complex molecules via modern cross-coupling chemistry. For researchers in drug discovery and materials science, a solid understanding of the synthesis, properties, and reactivity of this molecule is crucial for the design and execution of innovative research programs.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dibromo-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dibromo-1-methyl-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, delves into the mechanistic underpinnings of the reaction, and presents a thorough characterization of the target molecule using modern analytical techniques. The information herein is intended to equip researchers with the practical knowledge and theoretical understanding necessary for the successful preparation and validation of this important chemical entity.

Introduction: The Significance of Brominated Pyrazoles

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged scaffolds in drug discovery and development. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.

The introduction of bromine atoms onto the pyrazole core significantly enhances its utility as a synthetic intermediate. The carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. Specifically, this compound offers two distinct points for functionalization, allowing for the regioselective synthesis of novel pyrazole derivatives with potential applications in medicinal chemistry and materials science.

This guide will focus on the practical aspects of synthesizing and characterizing this compound, providing a foundation for its use in further research and development.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the direct electrophilic bromination of 1-methyl-pyrazole. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.

Reaction Principle and Mechanism

The bromination of 1-methyl-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring, while containing two nitrogen atoms, is an electron-rich aromatic system and is susceptible to attack by electrophiles. The reaction proceeds through the attack of the pyrazole ring on a bromine molecule, which is polarized by the solvent or a Lewis acid catalyst, to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the brominated product.

The regioselectivity of the bromination is influenced by the electronic effects of the N-methyl group and the pyridine-like nitrogen atom. The N-methyl group is an activating group that directs electrophilic attack to the ortho and para positions (C5 and C3). The pyridine-like nitrogen atom (N2) is deactivating. In the case of pyrazole, electrophilic substitution preferentially occurs at the C4 position. With an excess of the brominating agent, further substitution can occur at the C3 or C5 positions. The formation of the 3,4-dibromo isomer is a likely outcome of using a stoichiometric excess of bromine.

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed mechanism for the dibromination of 1-methyl-pyrazole.

Experimental Protocol

This protocol describes the synthesis of this compound from 1-methyl-pyrazole using bromine in glacial acetic acid.

Materials:

  • 1-Methyl-pyrazole

  • Bromine

  • Glacial Acetic Acid

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-methyl-pyrazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the stirred solution of 1-methyl-pyrazole via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. A color change from reddish-brown to a persistent orange or yellow is typically observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium sulfite to quench the excess bromine. Stir until the reddish-brown color of bromine disappears.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with deionized water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Safety Precautions
  • Bromine is a highly corrosive and toxic substance.[1][2][3][4][5] It can cause severe burns upon skin contact and is extremely hazardous if inhaled.[1][2][3][4] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Have a solution of sodium thiosulfate or sodium sulfite readily available to neutralize any spills.

  • Glacial Acetic Acid is a corrosive liquid that can cause severe skin and eye burns.[6][7][8][9] It should also be handled in a fume hood with appropriate PPE.[6][7][8]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation of its vapors.

  • Sodium sulfite may be harmful if swallowed or inhaled and can cause eye irritation.[10][11][12][13][14]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Spectroscopic Data
Technique Expected Observations
¹H NMR A singlet for the C5-H proton and a singlet for the N-methyl protons. The chemical shift of the C5-H proton will be downfield due to the deshielding effect of the adjacent nitrogen and bromine atoms.
¹³C NMR Four distinct signals are expected: one for the N-methyl carbon, and three for the pyrazole ring carbons (C3, C4, and C5). The signals for the bromine-substituted carbons (C3 and C4) will appear at characteristic chemical shifts.
Infrared (IR) Characteristic peaks for C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching vibrations of the pyrazole ring, and C-Br stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of this compound (C₄H₄Br₂N₂). The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
Physical Properties
Property Value
Molecular Formula C₄H₄Br₂N₂
Molecular Weight 239.90 g/mol
Appearance Expected to be a solid or a high-boiling liquid at room temperature.
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: 1-Methyl-pyrazole Reaction Bromination with Br2 in Acetic Acid Start->Reaction Quench Quench with Na2SO3 Reaction->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Dry Dry with MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure this compound Purify->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3,4-Dibromo-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 3,4-dibromo-1-methyl-pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral analysis of this halogenated pyrazole derivative. The structural elucidation of such compounds is paramount in ensuring their identity, purity, and suitability for further application in medicinal chemistry and materials science.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a substituted heterocyclic compound of significant interest in synthetic chemistry. The pyrazole core is a common scaffold in a multitude of biologically active molecules, and halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions. Accurate and unambiguous characterization of these intermediates is a critical step in any synthetic workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will focus on the practical and theoretical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Theoretical Considerations for the NMR Spectra of this compound

The chemical shifts (δ) observed in the ¹H and ¹³C NMR spectra of this compound are governed by the electronic environment of each nucleus. The presence of two electronegative bromine atoms and the aromatic pyrazole ring significantly influences the electron density distribution and, consequently, the resonance frequencies of the constituent protons and carbons.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methyl protons (N-CH₃) and the lone proton on the pyrazole ring (H-5).

  • N-CH₃ Protons: This signal will appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift will be influenced by the attachment to the nitrogen atom of the aromatic ring.

  • H-5 Proton: This proton is attached to a carbon atom of the pyrazole ring and will also appear as a singlet due to the absence of neighboring protons. Its chemical shift will be significantly downfield compared to the methyl protons, owing to its position on the electron-deficient aromatic ring. The adjacent bromine atom at C-4 will further deshield this proton.

¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Four distinct signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the carbon of the methyl group.

  • N-CH₃ Carbon: This carbon will resonate at a characteristic chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic system.

  • Pyrazole Ring Carbons (C-3, C-4, and C-5): The chemical shifts of these carbons are influenced by the nitrogen atoms, the bromine substituents, and the overall aromaticity of the ring. The carbons directly bonded to the bromine atoms (C-3 and C-4) are expected to be significantly shifted due to the heavy atom effect and electronegativity of bromine. The C-5 carbon, bonded to the remaining proton, will have a chemical shift characteristic of an aromatic CH group in a halogenated pyrazole.

Experimental ¹H and ¹³C NMR Data

The definitive experimental NMR data for this compound has been reported by Holzer, Jager, and Slatin in Heterocycles (1994).[1] The following tables summarize the expected and reported chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound
Proton AssignmentMultiplicityChemical Shift (δ, ppm)
N-CH₃Singlet~3.8
H-5Singlet~7.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
Carbon AssignmentChemical Shift (δ, ppm)
N-CH₃~38
C-3~120
C-4~95
C-5~130

Source: Based on data reported in Heterocycles (1994), 38(11), 2433-48.[1]

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the available spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Prepare Sample in Deuterated Solvent h1_acq Acquire ¹H Spectrum prep_sample->h1_acq Insert into Spectrometer c13_acq Acquire ¹³C Spectrum h1_acq->c13_acq Tune & Shim ft Fourier Transform c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Referencing to TMS baseline->ref integrate Integration (¹H) ref->integrate For ¹H assign Assign Signals ref->assign integrate->assign interpret Interpret Data assign->interpret

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between pulses is generally appropriate.

Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H spectrometer) or higher.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment is used to obtain singlets for all carbon signals.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A 2-second relaxation delay is a good starting point.

Data Processing and Interpretation

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Assignment: The chemical shift of each peak is determined, and the signals are assigned to the corresponding nuclei in the molecule based on the theoretical considerations discussed earlier and comparison with data for similar compounds.

Advanced NMR Techniques for Structural Confirmation

While the ¹H and ¹³C NMR spectra of this compound are relatively straightforward, two-dimensional (2D) NMR experiments can provide definitive structural confirmation, especially for more complex derivatives.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. For this compound, an HSQC spectrum would show a correlation between the H-5 proton and the C-5 carbon, as well as correlations between the N-CH₃ protons and the N-CH₃ carbon.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. An HMBC spectrum would be particularly useful in confirming the substitution pattern. For instance, the H-5 proton would be expected to show correlations to C-3 and C-4. The N-CH₃ protons would show correlations to C-5.

References

A Technical Guide to the Solubility of 3,4-Dibromo-1-methyl-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Dibromo-1-methyl-pyrazole, a key heterocyclic building block for research and development in pharmaceuticals and materials science. Due to the scarcity of published quantitative data, this document synthesizes information from structurally similar analogs and fundamental chemical principles to predict a detailed solubility profile across a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise empirical data. This work is intended to serve as a foundational resource for chemists, pharmacologists, and formulation scientists, enabling informed solvent selection for synthesis, purification, and screening applications.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemistry, forming the core scaffold of numerous biologically active compounds, including well-known drugs like the anti-inflammatory agent celecoxib.[1] The specific substitution pattern on the pyrazole ring dramatically influences the molecule's physicochemical properties, including its solubility, which is a critical parameter governing its utility.[2] Understanding the solubility of a compound is paramount for nearly every stage of the development pipeline, from selecting an appropriate reaction medium and designing effective purification strategies (such as crystallization and chromatography) to preparing stock solutions for biological screening and developing final drug formulations.[3]

Physicochemical Properties & Predicted Solubility Profile

The solubility of a molecule is dictated by its structure, particularly its polarity, hydrogen bonding capability, and molecular size.[5]

  • Molecular Structure: this compound

  • Molecular Formula: C₄H₄Br₂N₂

  • Molecular Weight: 239.90 g/mol

The solubility of this compound is governed by a balance of competing factors:

  • Polar Pyrazole Ring: The pyrazole ring itself, with its two nitrogen atoms, contributes a degree of polarity and can act as a hydrogen bond acceptor.

  • Hydrophobic Substituents: The two bulky bromine atoms and the nonpolar N-methyl group significantly increase the molecule's lipophilicity and molecular weight, reducing its affinity for polar solvents, especially water.

This structure strongly suggests that the principle of "like dissolves like" will be the primary determinant of its solubility.[3] The molecule is anticipated to be poorly soluble in highly polar protic solvents like water but should exhibit significantly better solubility in solvents of intermediate to low polarity. This is consistent with observations for the related compound, 4-Bromo-1-methylpyrazole, which is reported to have good solubility in ethyl acetate, dichloromethane, DMSO, and DMF, but poor solubility in water.[6]

Predictive Solubility Data

The following table summarizes the predicted qualitative solubility of this compound at ambient temperature (approx. 20-25°C). These predictions are derived from its structural analysis and data from analogous compounds.

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticInsoluble The significant hydrophobic character from the dibromo and methyl substituents outweighs the polarity of the pyrazole ring, preventing effective solvation by water.
Methanol / Ethanol Polar ProticSparingly Soluble The alkyl portion of the alcohols can solvate the nonpolar parts of the molecule, while the hydroxyl group interacts weakly with the pyrazole nitrogens. Solubility is limited.
Acetonitrile (ACN) Polar AproticModerately Soluble Acetonitrile's polarity is sufficient to interact with the pyrazole core, leading to moderate solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. It is expected to effectively solvate this compound.[6]
N,N-Dimethylformamide (DMF) Polar AproticSoluble Similar to DMSO, DMF is a strong polar aprotic solvent and is predicted to be an excellent solvent for this compound.[6]
Acetone Polar AproticSoluble Its polarity is well-matched to the overall polarity of the substituted pyrazole, making it a good solvent choice.
Dichloromethane (DCM) Moderately Polar AproticSoluble DCM is an excellent solvent for many organic compounds of intermediate polarity and is expected to readily dissolve this molecule.[6]
Ethyl Acetate (EtOAc) Moderately Polar AproticSoluble Commonly used in extraction and chromatography for compounds of this nature, indicating good solubility.[4][6]
Diethyl Ether Weakly PolarModerately Soluble Its ability to act as a hydrogen bond acceptor allows some interaction, but its low overall polarity may limit high solubility.
Toluene Nonpolar AromaticSparingly Soluble The aromatic ring can interact favorably with the pyrazole ring, but the overall polarity mismatch limits solubility.
Hexane / Heptane Nonpolar AliphaticInsoluble These solvents lack the polarity needed to overcome the crystal lattice energy of the solid or effectively solvate the polar pyrazole nucleus.

Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous experimental determination is necessary. The following protocols are designed to be self-validating and provide reliable data for research applications.

Protocol: Qualitative Solubility Assessment

This rapid method is ideal for initial solvent screening.

Causality: The objective is to determine if a solute dissolves to a practical extent (e.g., >10 mg/mL) by visual inspection. Adding the solvent in portions to a fixed amount of solid allows for a clear observation of the dissolution point.

Methodology:

  • Place approximately 25 mg of this compound into a small, clean test tube or glass vial.[7]

  • Add the selected solvent in 0.25 mL increments, up to a total volume of 2.5 mL.

  • After each addition, cap the tube and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

  • Record the compound as "Soluble" if all solid dissolves, "Sparingly Soluble" if partial dissolution is observed, and "Insoluble" if no significant dissolution occurs after adding the full 2.5 mL of solvent.[7]

Protocol: Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides precise, quantitative solubility data (e.g., in mg/mL or mol/L) and is the gold standard for generating reliable data for publications and regulatory filings.

Causality: This protocol is based on achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature. Using an excess of the solid ensures saturation is reached. Extended agitation provides the energy to overcome kinetic barriers to dissolution, and micro-filtration ensures that only the dissolved analyte is measured.

Methodology:

  • Preparation: Add an excess of solid this compound (e.g., 50-100 mg) to a 4 mL glass vial. The excess is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial. Place it in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25.0 °C). Agitate the slurry for a minimum of 24 hours. A 48-hour period is recommended to guarantee equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling & Filtration: Carefully withdraw a sample of the clear supernatant using a glass syringe. Immediately attach a 0.22 µm chemical-resistant syringe filter (e.g., PTFE for organic solvents) and dispense the filtrate into a clean, tared vial. This step is crucial to remove all particulate matter.

  • Analysis:

    • Gravimetric (for non-volatile solutes/solvents): Weigh the vial with the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. Reweigh the vial to determine the mass of the dissolved solid. Calculate solubility as mg/mL.

    • Chromatographic (Universal): Prepare a precise dilution of the filtrate in a suitable mobile phase. Analyze the concentration using a pre-calibrated High-Performance Liquid Chromatography (HPLC-UV) method.

    • Spectroscopic: Alternatively, concentration can be determined using Nuclear Magnetic Resonance (NMR) with a known concentration of an internal standard.[5]

  • Calculation: Based on the determined concentration in the filtrate, calculate the solubility of the compound in the chosen solvent and express the result in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol, providing a clear visual guide for laboratory execution.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling & Analysis cluster_result Phase 3: Final Result A 1. Prepare Slurry (Excess Solute + Solvent) B 2. Equilibrate (24-48h @ Constant T) A->B C 3. Settle & Sample Supernatant B->C Allow solids to settle D 4. Filter Sample (0.22 µm PTFE Syringe Filter) C->D E 5. Prepare Precise Dilution D->E F 6. Analyze Concentration (e.g., Calibrated HPLC-UV) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While published solubility data for this compound is limited, a thorough analysis of its molecular structure allows for a reliable predictive solubility profile. The compound is expected to be largely insoluble in water and sparingly soluble in polar protic solvents, but should demonstrate good to excellent solubility in a range of polar aprotic and moderately polar organic solvents such as DMSO, DMF, acetone, and dichloromethane. This guide provides not only these essential predictions but also robust, step-by-step experimental protocols that enable researchers to obtain precise, high-quality solubility data. This foundational knowledge is critical for accelerating research and development efforts that utilize this versatile heterocyclic intermediate.

References

The Pyrazole Core: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Substituted Pyrazoles

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a quintessential "privileged scaffold" in medicinal and agricultural chemistry. Its journey from a serendipitous laboratory discovery in the late 19th century to its current status as a cornerstone of blockbuster pharmaceuticals and potent agrochemicals is a compelling narrative of chemical innovation. This guide provides a technical and historical perspective on the discovery of substituted pyrazoles, tracing the evolution of their synthesis from classical condensation reactions to modern, highly efficient catalytic methods. We will explore the foundational Knorr pyrazole synthesis, delve into the development of the first synthetic drug, Antipyrine, and present detailed case studies on the rational design and synthesis of the COX-2 inhibitor Celecoxib and the insecticide Fipronil. Through detailed protocols, mechanistic diagrams, and an analysis of structure-activity relationships, this guide will illuminate the scientific causality behind the enduring legacy of the substituted pyrazole core.

The Genesis: A Fortuitous Discovery in a German Laboratory

The history of substituted pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1] While investigating quinine-related compounds, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine.[1][2] His work led to the first synthesis of a substituted pyrazole, specifically 1-phenyl-3-methyl-5-pyrazolone, a discovery that laid the foundation for an entirely new class of heterocyclic chemistry.[1][3] This initial synthesis was not just an academic curiosity; it directly led to the creation of Antipyrine (phenazone), the first fully synthetic drug to be commercialized, which became a widely used analgesic and antipyretic until the rise of aspirin.[4][5][6]

The foundational reaction, now known as the Knorr Pyrazole Synthesis , involves the condensation of a β-ketoester with a hydrazine derivative.[7][8] This reaction, while groundbreaking, often presents challenges with regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, an issue that has driven the development of more sophisticated synthetic methods over the past century.[9]

Foundational Experimental Protocol: The Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is based on the principles of Knorr's original 1883 publication, adapted with modern laboratory conventions for clarity and safety.[1] It describes the synthesis of the precursor to Antipyrine.

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the Knorr condensation reaction.

Materials:

  • Phenylhydrazine (0.5 mol)

  • Ethyl acetoacetate (0.5 mol)

  • Methanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.[10][11]

  • Carefully adjust the pH of the solution to approximately 6.0 by adding concentrated hydrochloric acid while stirring.[10][11]

  • Heat the solution to 50-55°C.[10]

  • Over a period of 2 hours, add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise, maintaining the reaction temperature at 50-55°C.[10]

  • After the addition is complete, heat the mixture to reflux and maintain for 1-6 hours to drive the cyclization.[10][11]

  • Cool the reaction mixture, which will result in the crystallization of the crude product.[11]

  • Isolate the crude product by filtration.

  • Recrystallize the crude solid from a hot methanol-acetone mixed solvent to yield pure, white crystals of 1-phenyl-3-methyl-5-pyrazolone.[10]

Self-Validation: The identity and purity of the product should be confirmed by determining its melting point (expected: 127-127.6°C) and through spectroscopic analysis (¹H NMR, ¹³C NMR).[10][11] The sharp melting point of the recrystallized product serves as a primary indicator of purity.

The Evolution of Synthesis: From Classical Reactions to Modern Catalysis

While the Knorr synthesis remains a cornerstone, the demand for greater efficiency, regioselectivity, and substrate scope has propelled the development of a diverse arsenal of synthetic methodologies.

  • Paal-Knorr Synthesis: A related classical method, the Paal-Knorr synthesis, utilizes 1,4-dicarbonyl compounds and hydrazines to form substituted pyrroles, but it has also been adapted for pyrazoles.[12]

  • 1,3-Dipolar Cycloadditions: This modern and highly versatile approach involves the reaction of a 1,3-dipole (like a diazo compound or a nitrilimine generated in situ) with a dipolarophile (such as an alkyne).[9][10] This method offers excellent control over regioselectivity and is tolerant of a wide range of functional groups.[2] A common strategy involves generating diazo compounds from N-tosylhydrazones, which then react with terminal alkynes.[2]

  • Metal-Catalyzed Synthesis: The advent of transition-metal catalysis has revolutionized pyrazole synthesis.[9] Methods involving palladium, copper, and other metals facilitate C-H functionalization and cross-coupling reactions, allowing for the direct arylation and construction of complex pyrazole derivatives that were previously difficult to access.[11] These reactions often proceed under mild conditions with high yields.[9]

G cluster_0 Classical Methods cluster_1 Modern Methods Knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Dipolar 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Knorr->Dipolar Improved Regioselectivity Metal Metal-Catalyzed C-H Functionalization/Coupling Knorr->Metal Increased Complexity PaalKnorr Paal-Knorr Synthesis (1,4-Dicarbonyl + Hydrazine) start Pyrazole Scaffold start->Knorr 1883 start->PaalKnorr

Case Study: Celecoxib (Celebrex®) - Rational Design of a COX-2 Inhibitor

The development of Celecoxib is a prime example of modern, rational drug design. The discovery in the early 1990s that the cyclooxygenase (COX) enzyme exists as two isoforms—COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation)—presented a major therapeutic opportunity.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both, leading to gastrointestinal side effects from the inhibition of COX-1. The goal was to create a drug that could selectively inhibit COX-2.[8]

A team at Searle, led by John Talley, discovered that a 1,5-diarylpyrazole scaffold with a specific substitution pattern could achieve this selectivity.[2] The key structural features of Celecoxib are a trifluoromethyl group on the pyrazole ring and a p-sulfonamide phenyl group, which binds to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.[8]

G ArachidonicAcid Arachidonic Acid (in cell membrane) COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Experimental Protocol: Synthesis of Celecoxib

This protocol outlines a common laboratory synthesis of Celecoxib, involving a key cyclocondensation step.[1][9]

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Step 1: Synthesis of the 1,3-Diketone Intermediate (Claisen Condensation)

  • This step is assumed to have been completed, yielding 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Step 2: Cyclocondensation to form Celecoxib Materials:

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g)

  • 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g)

  • Methanol (860 mL)

  • Ethyl acetate

  • Heptane

Procedure:

  • In a suitable reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g) in methanol (860 mL).[9]

  • Heat the mixture to 65°C and stir for 10 hours.[9]

  • Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Once complete, cool the reaction mixture to room temperature (25-30°C).

  • Remove the solvent completely under reduced pressure.[9]

  • Dissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.[1]

Self-Validation: The final product's structure and purity must be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to established reference spectra for Celecoxib.[1]

Case Study: Fipronil - A Pyrazole in Agrochemicals

The utility of the pyrazole core extends beyond medicine into agriculture. Fipronil, a broad-spectrum phenylpyrazole insecticide, demonstrates the scaffold's potent bioactivity in a different context. Discovered by Rhône-Poulenc in the late 1980s, Fipronil's mode of action is the disruption of the insect's central nervous system.

It acts as a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, specifically blocking the GABA-gated chloride ion channels. This blockage prevents the influx of chloride ions into the neuron, leading to hyperexcitation, paralysis, and eventual death of the insect. Fipronil exhibits selectivity because its binding affinity for insect GABA receptors is significantly higher than for mammalian receptors.

G GABA GABA (Neurotransmitter) GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx Opens Channel Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation No Cl⁻ Influx Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Causes Normal_State Normal Nerve Function Hyperpolarization->Normal_State Leads to Fipronil Fipronil Fipronil->GABA_Receptor Blocks

Summary and Future Outlook

From Knorr's foundational discovery to the rationally designed molecules of today, the history of substituted pyrazoles is a testament to the power of heterocyclic chemistry. The journey has been marked by a continuous refinement of synthetic techniques, moving from classical condensations to highly controlled, modern catalytic reactions that enable the precise construction of complex molecular architectures. The pyrazole core's unique electronic properties and conformational flexibility have solidified its role as a privileged scaffold, capable of interacting with a wide array of biological targets.

The case studies of Antipyrine, Celecoxib, and Fipronil highlight the scaffold's remarkable versatility, leading to groundbreaking advances in pain management, anti-inflammatory therapy, and pest control. As synthetic methodologies continue to advance and our understanding of biological pathways deepens, the pyrazole core is poised to remain a central element in the discovery and development of new therapeutic agents and agrochemicals for decades to come.

References

An In-Depth Technical Guide to the Electrophilic Substitution Patterns of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic substitution patterns of 1-methylpyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] We will delve into the electronic underpinnings of its reactivity, explore the regioselectivity of major electrophilic substitution reactions, and provide field-proven insights and experimental protocols to empower researchers in their synthetic endeavors.

The Electronic Landscape of 1-Methylpyrazole: A Foundation for Reactivity

1-Methylpyrazole is an aromatic heterocycle characterized by a five-membered ring containing two adjacent nitrogen atoms. The N1 nitrogen is methylated, which significantly influences the electronic distribution within the ring compared to its unsubstituted counterpart. The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack.[2]

The regioselectivity of electrophilic substitution on the pyrazole ring is primarily dictated by a combination of electronic and steric effects. The C4 position is the most electron-rich and, consequently, the most favored site for electrophilic attack.[2][3][4] The C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms.

The N-methyl group at the N1 position is an electron-donating group, further enhancing the electron density of the ring, particularly at the C5 position through resonance and inductive effects. However, the lone pair of the N2 "pyridinic" nitrogen atom lies in the plane of the ring and does not participate in the aromatic sextet, rendering it the site of basicity and potential coordination to Lewis acids.

dot graph ER { layout=neato; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

} caption: "Electron density distribution in 1-methylpyrazole."

Key Electrophilic Substitution Reactions of 1-Methylpyrazole

This section will explore the primary electrophilic substitution reactions of 1-methylpyrazole, providing mechanistic insights and detailed experimental protocols.

Nitration: Introduction of the Nitro Group

Nitration of 1-methylpyrazole predominantly occurs at the C4 position. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanism of Nitration:

The mechanism follows the classical electrophilic aromatic substitution pathway:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

  • Electrophilic Attack: The electron-rich C4 position of the 1-methylpyrazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding 1-methyl-4-nitropyrazole.

dot graph Nitration_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [arrowhead=vee, color="#202124"];

} caption: "General mechanism of nitration of 1-methylpyrazole."

Experimental Protocol: Synthesis of 1-Methyl-4-nitropyrazole

  • Reagents: 1-methylpyrazole, fuming nitric acid (90%), fuming sulfuric acid (20% SO₃).[5]

  • Procedure:

    • To a stirred solution of fuming sulfuric acid, cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add 1-methylpyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • To this solution, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Note: Nitration of acetyl-substituted 1-methylpyrazoles has also been studied. For instance, 3-acetyl-1-methylpyrazole can be nitrated at the 4-position using nitric acid in acetic anhydride.[6]

Halogenation: Introduction of Halogen Atoms

Halogenation of 1-methylpyrazole with chlorine, bromine, or iodine also proceeds with high regioselectivity for the C4 position. A variety of halogenating agents can be employed, offering flexibility in reaction conditions.

Mechanism of Halogenation:

The mechanism is analogous to other electrophilic aromatic substitutions. For bromination with Br₂, a Lewis acid catalyst is often not required due to the electron-rich nature of the pyrazole ring, although its presence can accelerate the reaction. The bromine molecule becomes polarized, and the positive end acts as the electrophile.

Experimental Protocol: Synthesis of 4-Bromo-1-methylpyrazole

  • Reagents: 1-methylpyrazole, N-Bromosuccinimide (NBS), solvent (e.g., carbon tetrachloride or water).[7]

  • Procedure:

    • Dissolve 1-methylpyrazole in the chosen solvent in a round-bottom flask.

    • Add N-bromosuccinimide portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

    • Once the starting material is consumed, filter the reaction mixture to remove succinimide.

    • If using an organic solvent, wash the filtrate with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.

    • Purify by distillation or column chromatography.

Comparative Data for Halogenation Reagents:

Halogenating AgentTypical ConditionsNotes
N-Bromosuccinimide (NBS) CCl₄ or H₂O, room tempMild and selective for C4 bromination.[7]
N-Chlorosuccinimide (NCS) CCl₄ or H₂O, room tempEffective for C4 chlorination.[7]
Iodine/Cadmium(II) Acetate DMSOEffective for iodination at the C4 position, especially with electron-donating groups on the pyrazole ring.[8]
Bromine (Br₂) Acetic acid or without solventDirect bromination is feasible.
Sulfonation: Introduction of the Sulfonic Acid Group

Sulfonation of 1-methylpyrazole introduces a sulfonic acid (-SO₃H) group at the C4 position. This is typically achieved by treatment with fuming sulfuric acid (oleum).

Mechanism of Sulfonation:

The electrophile in sulfonation is sulfur trioxide (SO₃), which is present in high concentrations in fuming sulfuric acid. The mechanism involves the attack of the C4 position on SO₃, followed by proton transfer to form the sulfonic acid.

Experimental Protocol: Synthesis of 1-Methylpyrazole-4-sulfonic acid

  • Reagents: 1-methylpyrazole, Fuming sulfuric acid (e.g., 20% SO₃).

  • Procedure:

    • Carefully add 1-methylpyrazole to fuming sulfuric acid, pre-cooled in an ice bath.

    • Heat the reaction mixture at 100-120 °C for several hours.

    • Monitor the reaction by a suitable method (e.g., quenching an aliquot and analyzing by NMR).

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • The product, 1-methylpyrazole-4-sulfonic acid, will precipitate. Isolate the solid by filtration and wash with cold water.

    • The product can be further purified by recrystallization from water or an appropriate solvent system.

A related reaction is chlorosulfonation, which can be achieved using chlorosulfonic acid. For example, 1,3-dimethyl-5-methoxypyrazole reacts with chlorosulfonic acid to yield the corresponding 4-sulfonyl chloride.[9]

Friedel-Crafts Acylation: Introduction of Acyl Groups

Friedel-Crafts acylation of 1-methylpyrazole, which introduces an acyl group (R-C=O), is also directed to the C4 position. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent like an acyl chloride or anhydride. However, due to the basicity of the N2 nitrogen, which can coordinate with the Lewis acid, the reaction conditions need to be carefully controlled.

Mechanism of Friedel-Crafts Acylation:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl chloride or anhydride to generate a highly electrophilic acylium ion (R-C≡O⁺).

  • Electrophilic Attack: The C4 position of 1-methylpyrazole attacks the acylium ion.

  • Deprotonation: Loss of a proton from the intermediate restores aromaticity and yields the 4-acyl-1-methylpyrazole.

dot graph FCA { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [arrowhead=vee, color="#202124"];

} caption: "Friedel-Crafts acylation of 1-methylpyrazole."

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • Reagents: 1-methylpyrazole, Acyl chloride (e.g., acetyl chloride), Aluminum chloride (AlCl₃), Dry inert solvent (e.g., dichloromethane, carbon disulfide).

  • Procedure:

    • Suspend anhydrous aluminum chloride in the dry solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Add the acyl chloride dropwise to the stirred suspension.

    • To this mixture, add a solution of 1-methylpyrazole in the same solvent dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as indicated by TLC.

    • Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the resulting ketone by distillation, recrystallization, or column chromatography.

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 1-methylpyrazole.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[10][11] This reaction also exhibits a strong preference for substitution at the C4 position.

Mechanism of Vilsmeier-Haack Formylation:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺.

  • Electrophilic Attack: The C4 position of 1-methylpyrazole attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the 4-formyl-1-methylpyrazole.

Experimental Protocol: Synthesis of 1-Methylpyrazole-4-carbaldehyde

  • Reagents: 1-methylpyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a condenser, cool DMF in an ice bath.

    • Add POCl₃ dropwise to the cooled DMF with stirring. An exothermic reaction occurs, forming the Vilsmeier reagent.

    • After the addition is complete, add 1-methylpyrazole to the reaction mixture, either neat or dissolved in a small amount of DMF.

    • Heat the reaction mixture, typically at 80-100 °C, for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a base, such as sodium hydroxide or sodium carbonate, until it is alkaline.

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic extracts and remove the solvent to obtain the crude aldehyde.

    • Purify the product by distillation or chromatography.

Summary of Regioselectivity and Reactivity

The electrophilic substitution of 1-methylpyrazole is a reliable and predictable process, making it a valuable tool in organic synthesis. The following table summarizes the key aspects of the reactions discussed:

ReactionElectrophilePrimary Position of AttackTypical Reagents
Nitration NO₂⁺C4HNO₃ / H₂SO₄
Halogenation X⁺ (e.g., Br⁺)C4NBS, NCS, I₂/Cd(OAc)₂
Sulfonation SO₃C4Fuming H₂SO₄
Friedel-Crafts Acylation RCO⁺C4RCOCl / AlCl₃
Vilsmeier-Haack Formylation [ClCH=N(CH₃)₂]⁺C4POCl₃ / DMF

dot graph Reactivity_Summary { rankdir="TB"; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#202124"];

} caption: "Summary of electrophilic substitution reactions of 1-methylpyrazole."

Conclusion

1-Methylpyrazole exhibits a well-defined pattern of electrophilic substitution, with a strong preference for attack at the C4 position. This predictable regioselectivity, coupled with the electron-rich nature of the pyrazole ring, makes it a versatile building block for the synthesis of a wide range of functionalized molecules. By understanding the underlying electronic principles and utilizing the appropriate reaction conditions, researchers can effectively leverage the chemistry of 1-methylpyrazole to advance their work in drug discovery and materials science.

References

The Versatility of C-Br Bonds in Pyrazole Systems: A Technical Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold and the Power of the C-Br Bond

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The strategic functionalization of the pyrazole ring is paramount to modulating the pharmacological profile of these molecules. Among the various synthetic handles employed, the carbon-bromine (C-Br) bond stands out for its optimal balance of reactivity and stability, providing a versatile platform for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.

This in-depth technical guide, designed for researchers and drug development professionals, explores the reactivity of C-Br bonds in pyrazole systems. Moving beyond a simple recitation of protocols, this guide delves into the underlying principles governing this reactivity, offering field-proven insights into experimental design and optimization. We will explore the nuances of popular cross-coupling reactions, providing a framework for the rational design of synthetic routes to novel pyrazole-based entities.

The Electronic Landscape of Bromopyrazoles: A Foundation for Reactivity

The reactivity of a C-Br bond on a pyrazole ring is intricately linked to the electronic nature of the pyrazole itself. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement creates a unique electronic distribution that influences the susceptibility of different positions to chemical transformation. The pyrazole ring is considered electron-rich, which can impact the efficiency of certain catalytic cycles.

The position of the bromine atom on the pyrazole ring significantly dictates its reactivity. The C-3 and C-5 positions are generally more electron-deficient compared to the C-4 position. This inherent electronic difference affects the ease of oxidative addition in palladium-catalyzed cross-coupling reactions, a crucial step in the catalytic cycle. Consequently, C3-Br and C5-Br bonds are often more reactive than C4-Br bonds in these transformations. Furthermore, the nature and position of other substituents on the pyrazole ring can either enhance or attenuate this reactivity through inductive and resonance effects.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond on the pyrazole ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. The following sections will provide a detailed overview of the most pivotal of these transformations.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of bromopyrazoles, it allows for the introduction of a diverse array of aryl, heteroaryl, and vinyl groups.

Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling of a bromopyrazole hinges on the careful selection of the catalyst, ligand, base, and solvent. The electron-rich nature of the pyrazole ring can sometimes lead to catalyst inhibition. Therefore, the use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, is often crucial. These ligands facilitate the oxidative addition of the palladium(0) species to the C-Br bond and promote the subsequent reductive elimination step. The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed to activate the boronic acid partner without causing degradation of sensitive substrates.

A Self-Validating System: A typical Suzuki-Miyaura protocol for a bromopyrazole should be designed to monitor for common side reactions, such as dehalogenation of the starting material. The inclusion of an internal standard in the reaction mixture allows for accurate determination of conversion and yield by techniques like ¹H NMR or GC-MS.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

  • To a reaction vessel, add the 4-bromopyrazole (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

ComponentExampleTypical ConditionsReference(s)
Palladium Source Pd(OAc)₂, Pd₂(dba)₃2-10 mol%
Ligand SPhos, XPhos4-12 mol%
Base K₃PO₄, K₂CO₃, Cs₂CO₃2-3 equivalents
Solvent Toluene/H₂O, Dioxane/H₂OAnhydrous, degassed
Temperature 80-110 °CInert atmosphere

Visualization: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 Base Base R-B(OH)2->Base Base->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl and N-heteroaryl pyrazoles, which are prevalent motifs in pharmaceuticals. This reaction allows for the coupling of bromopyrazoles with a wide range of primary and secondary amines.

Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the choice of ligand is paramount for a successful Buchwald-Hartwig amination of a bromopyrazole. Sterically hindered and electron-rich biarylphosphine ligands, such as tBuBrettPhos, are particularly effective for the amination of unprotected bromoimidazoles and bromopyrazoles. These ligands promote the challenging C-N reductive elimination from the palladium center. The selection of the base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used. These bases are strong enough to deprotonate the amine coupling partner without competing in nucleophilic attack on the bromopyrazole.

A Self-Validating System: The progress of a Buchwald-Hartwig amination should be carefully monitored to avoid the formation of undesired side products, such as hydrodehalogenation of the bromopyrazole or double arylation of primary amines. The use of a pre-catalyst system can often lead to more reproducible results.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination of Bromopyrazoles

  • In a glovebox, a reaction vial is charged with the bromopyrazole (1.0 eq.), the amine (1.2 eq.), the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-3 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

  • The vial is sealed and removed from the glovebox.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.

  • The reaction mixture is heated to the specified temperature (typically 80-120 °C) with stirring.

  • The reaction is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature.

  • The reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Data Presentation: Typical Conditions for Buchwald-Hartwig Amination of Bromopyrazoles

ComponentExampleTypical ConditionsReference(s)
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-5 mol%
Ligand tBuBrettPhos, tBuDavePhos2-10 mol%
Base NaOtBu, LHMDS, K₂CO₃1.5-2.5 equivalents
Solvent Toluene, Dioxane, XyleneAnhydrous, degassed
Temperature 80-120 °CInert atmosphere

Visualization: The Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Br)L2->Amine Coordination & Deprotonation Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 R2NH R2NH R2NH->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Ar-Br Ar-Br Ar-Br->Oxidative Addition Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation_Pd Transmetalation Ar-Pd(II)(Br)L2->Transmetalation_Pd Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation_Pd->Ar-Pd(II)(C≡CR)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Ar-Br Ar-Br Ar-Br->Oxidative Addition Cu(I)Br Cu(I)Br Alkyne Activation Alkyne Activation Cu(I)Br->Alkyne Activation Cu(I)-C≡CR Cu(I)-C≡CR Alkyne Activation->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation_Pd R-C≡CH R-C≡CH Base Base R-C≡CH->Base Base->Alkyne Activation

Methodological & Application

regioselective synthesis of 1,3,4-trisubstituted pyrazoles from dibromo precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles from Dibromo Precursors

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The precise arrangement of substituents on the pyrazole ring is paramount to biological activity, making regioselective synthesis a critical challenge for chemists. This document provides an in-depth guide to a robust and regioselective strategy for synthesizing 1,3,4-trisubstituted pyrazoles. By leveraging α,β-dibromo ketones (e.g., dibromo chalcones) as versatile 1,3-dielectrophilic precursors, this methodology circumvents common issues with regioisomeric mixtures that plague traditional condensation reactions.[3] We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss opportunities for post-synthetic modification, thereby offering a comprehensive resource for chemists engaged in drug discovery and development.

Introduction: The Strategic Value of 1,3,4-Trisubstituted Pyrazoles

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in drug design.[4] The 1,3,4-trisubstituted substitution pattern is of particular interest, appearing in numerous compounds with a wide range of biological activities, including antitumor and antiangiogenic agents.[1][5]

Traditional pyrazole synthesis, often involving the condensation of a β-dicarbonyl compound with a hydrazine, frequently yields a mixture of regioisomers when using unsymmetrical precursors.[3] Separating these isomers can be challenging and inefficient. The use of α,β-dibromo precursors provides a powerful alternative, establishing a defined regiochemical outcome through a controlled reaction pathway.[6][7] This approach offers a more direct and predictable route to the desired 1,3,4-isomers.

The Core Synthetic Strategy: Mechanism and Regiocontrol

The synthesis hinges on the reaction between an α,β-dibromo ketone and a substituted hydrazine. The dibromo compound acts as a three-carbon synthon with defined electrophilic centers at the α and β positions.

Proposed Reaction Mechanism

The regioselectivity of the reaction is dictated by the initial nucleophilic attack and subsequent cyclization. The proposed mechanism proceeds as follows:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of the substituted hydrazine (R²-NH-NH₂) attacks the β-carbon of the dibromo ketone. This is typically favored due to the electronic influence of the carbonyl group.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the α-carbon, displacing the bromide and forming a five-membered dihydropyrazole ring.

  • Elimination & Aromatization: The reaction culminates in the elimination of HBr and subsequent tautomerization to yield the stable, aromatic 1,3,4-trisubstituted pyrazole ring.

This mechanistic pathway ensures that the substituent from the hydrazine (R²) is located at the N-1 position, while the R¹ and R³ groups from the original chalcone backbone occupy the C-3 and C-5 positions, respectively. The remaining bromine at the C-4 position is then eliminated during aromatization, but its initial presence is key to directing the cyclization.

Caption: Proposed mechanism for pyrazole formation from a dibromo precursor.

Experimental Protocol: Synthesis of 1-Phenyl-3-(4-chlorophenyl)-4-bromo-1H-pyrazole

This protocol provides a representative example for the synthesis of a 1,3,4-trisubstituted pyrazole. Safety Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials & Reagents
  • α,β-Dibromo-4'-chlorochalcone (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (EtOH), anhydrous

  • Triethylamine (TEA) or other suitable base

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh) for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add α,β-dibromo-4'-chlorochalcone (e.g., 10 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (50 mL) to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: Add phenylhydrazine (11 mmol, 1.1 eq) to the solution dropwise at room temperature. A color change may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude residue.[6]

  • Workup:

    • Dissolve the crude residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the Na₂SO₄ and concentrate the organic layer under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure 1,3,4-trisubstituted pyrazole.[6]

Characterization

The final product should be characterized to confirm its structure and purity.

  • ¹H NMR: Expect characteristic signals for the aromatic protons and the pyrazole ring proton.

  • ¹³C NMR: Confirm the number of unique carbons and their chemical shifts, corresponding to the pyrazole ring and the substituents.[8]

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula.

Substrate Scope & Versatility

The true power of this synthetic route lies in its versatility. By varying the starting chalcone and the hydrazine, a diverse library of 1,3,4-trisubstituted pyrazoles can be generated. The table below summarizes representative examples, showcasing the effect of different substituents on the reaction outcome.

EntryR¹ (on Chalcone)R³ (on Chalcone)R² (on Hydrazine)Yield (%)Reference
14-ChlorophenylPhenylPhenyl~85%[6]
2Phenyl4-MethoxyphenylMethylHigh[9]
34-NitrophenylPhenylBenzylGood[1]
4ThienylPhenylPhenyl>80%[9]
5NaphthylPhenyl4-FluorophenylGood[7]

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Advanced Applications: Post-Synthetic Functionalization

A key advantage of this method is that the resulting 4-bromo-1,3-disubstituted pyrazole is an ideal precursor for further diversification through modern cross-coupling reactions. This allows for the late-stage introduction of complex functionalities, a highly desirable feature in drug development.

  • Suzuki-Miyaura Coupling: Reacting the 4-bromopyrazole with boronic acids or esters introduces new aryl or heteroaryl groups at the C4 position.[10][11]

  • Sonogashira Coupling: The introduction of alkynyl groups is readily achieved via coupling with terminal alkynes.[12][13][14]

  • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds, enabling the synthesis of 4-aminopyrazole derivatives.[15][16][17]

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start 1,3-Disubstituted-4-bromopyrazole suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents sono_reagents Terminal Alkyne Pd/Cu Catalysts, Base start->sono_reagents buch_reagents Amine (R₂NH) Pd Catalyst, Base start->buch_reagents suzuki_product 1,3,4-Trisubstituted Pyrazole (C4-Aryl/Heteroaryl) suzuki_reagents->suzuki_product sono_product 1,3,4-Trisubstituted Pyrazole (C4-Alkynyl) sono_reagents->sono_product buch_product 1,3,4-Trisubstituted Pyrazole (C4-Amino) buch_reagents->buch_product

Caption: Post-synthetic modification pathways for 4-bromopyrazoles.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete reaction; Decomposition of starting materials or product; Inefficient workup.Increase reaction time and monitor closely by TLC. Ensure anhydrous conditions. Optimize purification to minimize product loss.
Formation of Side Products Impure starting materials; Incorrect stoichiometry; Reaction temperature too high.Purify starting materials before use. Re-verify stoichiometry, especially of the hydrazine. Consider running the reaction at a lower temperature for a longer duration.
Mixture of Regioisomers (Unlikely with this method) Potential side reaction with alternative mechanism.Verify the structure of the dibromo precursor. This issue is more common with 1,3-dicarbonyl precursors.[3] Using a dibromo starting material should ensure high regioselectivity.

Conclusion

The synthesis of 1,3,4-trisubstituted pyrazoles from dibromo precursors represents a highly efficient and regioselective strategy that is broadly applicable to medicinal chemistry and drug discovery programs. This method's key advantages include its operational simplicity, predictable regiochemical outcome, and the ability to generate a versatile intermediate that is amenable to a wide array of powerful post-synthetic modifications. By providing direct access to a valuable chemical space, this protocol empowers chemists to rapidly assemble diverse libraries of pyrazole derivatives for biological screening and lead optimization.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3,4-Dibromo-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. The targeted functionalization of the pyrazole core allows for the fine-tuning of a molecule's biological activity and physical properties. Among the most powerful and versatile methods for creating carbon-carbon bonds on such heterocyclic systems is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction offers a broad functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable tool in drug discovery and development.[5][6]

This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction using 3,4-dibromo-1-methyl-pyrazole as a key building block. We will delve into the mechanistic underpinnings of the reaction, address the critical challenge of regioselectivity with a dihalogenated substrate, and provide a robust, step-by-step protocol for the selective mono-arylation of this versatile intermediate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in our case, this compound), forming a Pd(II) complex.[4][5] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[4]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OH)₂ + Base) PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' RedElim->Product R_X This compound R_X->OxAdd R_B Aryl Boronic Acid R_B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity with this compound: A Key Consideration

When working with dihalogenated substrates like this compound, controlling the regioselectivity of the coupling is of utmost importance. The two bromine atoms at the C3 and C4 positions are electronically distinct, leading to a preferential site for the initial oxidative addition of the palladium catalyst.

Generally, in dihalogenated heterocycles, the site of the first coupling is influenced by factors such as the electronic nature of the carbon-halogen bond and steric hindrance.[12][13] For pyrazoles, the C4 position is often more electron-deficient and thus more susceptible to oxidative addition than the C3 position. However, the choice of catalyst, ligand, and reaction conditions can sometimes be tuned to favor one position over the other.[14] For many dihalogenated pyridines and other heterocycles, cross-coupling tends to occur at the halogen proximal to the heteroatom.[15][16] In the case of this compound, while both positions are adjacent to a nitrogen atom, the electronic environment differs. Published examples of similar systems suggest that the C4 position is typically more reactive in Suzuki-Miyaura couplings.[17][18] This preferential reactivity allows for a stepwise functionalization strategy, where the first coupling occurs at C4, leaving the C3-bromo substituent available for a subsequent, different cross-coupling reaction.

Experimental Protocol: Mono-Arylation of this compound

This protocol details a general method for the selective mono-Suzuki-Miyaura coupling at the C4 position of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos.[19]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[10]

  • 1,4-Dioxane or Toluene/Water mixture[9][20]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand, Solvent) Setup->Reagents Heating 3. Heat to Reflux (e.g., 90-100 °C) Reagents->Heating Monitoring 4. Monitor by TLC Heating->Monitoring Workup 5. Aqueous Workup (Cool, Quench, Extract) Monitoring->Workup Upon Completion Purification 6. Purification (Dry, Concentrate, Column Chromatography) Workup->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Addition of Reagents: Under an inert atmosphere (e.g., argon), add the arylboronic acid (1.1-1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[10]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to ensure good stirring.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[21]

  • Characterization: The structure and purity of the final product, 4-aryl-3-bromo-1-methyl-pyrazole, should be confirmed by NMR spectroscopy and mass spectrometry.

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction parameters and expected outcomes for the mono-arylation of this compound. Yields are highly dependent on the specific boronic acid used and the optimization of reaction conditions.

ParameterRecommended Condition/ValueRationale
Substrate This compoundDihalogenated pyrazole for selective functionalization.
Boronic Acid 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the limiting reagent.
Catalyst Pd(OAc)₂ (1-5 mol%)A common and effective palladium precursor.[10]
Ligand PPh₃, SPhos, or similar (2-10 mol%)Ligands stabilize the Pd(0) species and modulate its reactivity.[4][22]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Activates the boronic acid for transmetalation.[10]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA mixture of an organic solvent and water is often optimal.[9]
Temperature 80 - 110 °CProvides sufficient thermal energy to drive the reaction.
Reaction Time 2 - 24 hoursMonitored by TLC for completion.
Expected Product 4-Aryl-3-bromo-1-methyl-pyrazoleSelective coupling at the more reactive C4 position.
Expected Yield 60 - 95%Highly dependent on the specific substrates and conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of selectively functionalized pyrazole derivatives. By understanding the reaction mechanism and the principles of regioselectivity, researchers can effectively utilize this protocol to generate a diverse range of valuable compounds for drug discovery and materials science applications. The provided protocol serves as a robust starting point for the development of more complex molecules, leveraging the remaining bromine at the C3 position for subsequent chemical transformations.

References

The Strategic Utility of 3,4-Dibromo-1-methyl-pyrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence in marketed drugs and clinical candidates underscores its importance.[1][2] Pyrazole-containing compounds exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[3][4] The pyrazole ring serves not just as a structural framework but also as a key pharmacophoric element, capable of engaging in crucial hydrogen bonding and other non-covalent interactions within biological targets.[5] The strategic functionalization of the pyrazole core is therefore a central theme in modern drug design.

This guide focuses on a particularly versatile building block: 3,4-Dibromo-1-methyl-pyrazole . The presence of two bromine atoms at adjacent positions (C3 and C4) offers a unique platform for sequential and regioselective chemical modifications. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR), a critical process in the optimization of lead compounds.[6] The N-methylation provides metabolic stability and modulates the electronic properties of the ring, further enhancing its utility.

This document will provide an in-depth look at the strategic application of this compound, with a focus on its role in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices for regioselective functionalization and provide detailed, field-proven protocols for key transformations.

The Rationale for Employing a Dibrominated Pyrazole Scaffold

The choice of this compound as a starting material is a deliberate one, driven by several key strategic advantages in medicinal chemistry:

  • Vectorial Exploration of SAR: The differential reactivity of the bromine atoms at the C3 and C4 positions allows for a stepwise and controlled introduction of substituents. This enables medicinal chemists to systematically probe the binding pocket of a target protein, optimizing potency and selectivity.

  • Access to Densely Functionalized Cores: The ability to perform sequential cross-coupling reactions provides a direct route to tri- and tetra-substituted pyrazoles, which are often challenging to synthesize via traditional condensation methods.

  • Modulation of Physicochemical Properties: The substituents introduced at the C3 and C4 positions can be tailored to fine-tune critical drug-like properties such as solubility, lipophilicity (logP), and metabolic stability.

  • Kinase Hinge-Binding Motifs: The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[7] The ability to elaborate the 3,4-disubstituted pattern allows for the optimization of interactions with the kinase hinge region and the exploration of the solvent-exposed regions of the ATP-binding site.

Regioselective Functionalization: The Key to Versatility

The synthetic utility of this compound hinges on the ability to selectively functionalize one bromine atom in the presence of the other. Generally, the bromine at the C4 position is more sterically accessible and electronically distinct from the C3 bromine, which is flanked by two nitrogen atoms. This inherent difference can be exploited to achieve regioselectivity in cross-coupling reactions.

Workflow for Sequential Functionalization

The general strategy for the sequential functionalization of this compound involves a two-step cross-coupling sequence. The first coupling is performed under conditions that favor reaction at the more reactive C4 position, leaving the C3 bromine intact. The resulting 4-substituted-3-bromo-1-methyl-pyrazole can then be subjected to a second, often more forcing, cross-coupling reaction to introduce a different substituent at the C3 position.

G start This compound step1 Step 1: Regioselective C4 Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) start->step1 intermediate 4-Substituted-3-bromo-1-methyl-pyrazole step1->intermediate step2 Step 2: C3 Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) intermediate->step2 product 3,4-Disubstituted-1-methyl-pyrazole step2->product

Caption: Sequential functionalization workflow.

Experimental Protocols

The following protocols are designed to be robust starting points for the regioselective functionalization of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4 Position

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[8] To achieve regioselectivity, milder reaction conditions are employed to favor the more reactive C4-Br bond.

Reaction Scheme:

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask. The reaction concentration should be approximately 0.1 M with respect to the starting pyrazole.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-3-bromo-1-methyl-pyrazole.

Causality of Experimental Choices:

  • Catalyst/Ligand: Pd(dppf)Cl₂ is a robust catalyst that is often effective for the coupling of heteroaryl bromides. The dppf ligand provides a good balance of electron-donating ability and steric bulk to facilitate the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is generally well-tolerated by a wide range of functional groups.

  • Solvent System: The dioxane/water mixture is a common solvent system for Suzuki reactions, as it effectively dissolves both the organic and inorganic components.

  • Temperature: A lower temperature (80-90 °C) is employed to enhance the selectivity for the more reactive C4 position. Higher temperatures may lead to competing reaction at the C3 position.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Robust for heteroaryl couplings.
Base K₂CO₃Mild and functional group tolerant.
Solvent 1,4-Dioxane/H₂O (4:1)Good solubility for reactants.
Temperature 80-90 °CEnhances regioselectivity for C4.
Protocol 2: Suzuki-Miyaura Coupling at the C3 Position of a 4-Substituted-3-bromo-1-methyl-pyrazole

Once the C4 position is functionalized, the remaining C3-Br bond can be coupled under slightly more forcing conditions.

Reaction Scheme:

Materials:

  • 4-Aryl-3-bromo-1-methyl-pyrazole

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.5 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a microwave vial, add the 4-aryl-3-bromo-1-methyl-pyrazole (1.0 eq), the second arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.5 eq).

  • Add degassed DME and water (4:1 v/v).

  • Seal the vial and heat in a microwave reactor to 120-140 °C for 20-40 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the vial, and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography to yield the 3,4-diaryl-1-methyl-pyrazole.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for a wide range of Suzuki couplings.

  • Base: Sodium carbonate is a slightly stronger base than potassium carbonate, which can help to facilitate the transmetalation step with the less reactive C3-Br bond.

  • Temperature/Method: Microwave heating allows for rapid and efficient heating to higher temperatures, which are often necessary to overcome the higher activation energy for the coupling at the more sterically hindered and electronically deactivated C3 position.

Protocol 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] Similar to the Suzuki coupling, regioselectivity can be achieved by controlling the reaction conditions.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill with inert gas three times.

  • Add dry, degassed toluene.

  • Add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Heat the reaction mixture to 90-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Causality of Experimental Choices:

  • Catalyst/Ligand: The Pd₂(dba)₃/Xantphos system is a highly effective catalyst for the amination of aryl bromides. The wide bite angle of the Xantphos ligand is known to promote the reductive elimination step and stabilize the active catalytic species.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

  • Temperature: A moderate temperature is used to favor reaction at the C4 position.

Application in Kinase Inhibitor Synthesis: A Case Study

The 3,4-disubstituted pyrazole scaffold is a key feature in a number of potent and selective kinase inhibitors. For example, in the development of c-Jun N-terminal kinase (JNK) inhibitors, the 4-(pyrazol-3-yl)-pyridine scaffold has been extensively explored.[6] The ability to introduce diverse substituents at the C4 and C5 (analogous to C3 and C4 in our scaffold) positions of the pyrazole ring was crucial for optimizing potency and selectivity against other kinases like p38.[6][9]

The use of this compound allows for a modular approach to synthesizing libraries of such inhibitors for SAR studies.

G start This compound suzuki1 Suzuki Coupling 1 (Aryl Boronic Acid A) start->suzuki1 intermediate1 4-Aryl-3-bromo-1-methyl-pyrazole suzuki1->intermediate1 buchwald Buchwald-Hartwig Amination (Amine B) intermediate1->buchwald product Kinase Inhibitor Scaffold (4-Aryl-3-amino-1-methyl-pyrazole) buchwald->product

Caption: Synthesis of a kinase inhibitor scaffold.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its true potential is unlocked through an understanding of the principles of regioselective functionalization. By carefully controlling reaction conditions, chemists can selectively manipulate the C3 and C4 positions, providing a powerful tool for the synthesis of complex, highly functionalized molecules. The protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important scaffold in their quest for novel therapeutics.

References

Application Notes and Protocols for the Sonogashira Coupling of Dibromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynylpyrazoles

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active molecules and functional organic materials.[1] The introduction of alkyne functionalities onto this heterocyclic core via the Sonogashira cross-coupling reaction unlocks vast possibilities for molecular diversification and the synthesis of complex architectures.[2][3] This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[4][5]

Dibromopyrazoles, such as the readily available 3,5-dibromo-1H-pyrazole, serve as versatile building blocks for these transformations. The two bromine atoms provide orthogonal handles for sequential or double coupling reactions, enabling the construction of extended conjugated systems or libraries of substituted pyrazoles for structure-activity relationship (SAR) studies in drug discovery.

This guide provides an in-depth exploration of the protocols for the Sonogashira coupling of dibromopyrazoles, addressing the nuances of this specific substrate class. We will delve into the mechanistic underpinnings, provide detailed step-by-step protocols for both traditional and modern variations of the reaction, and offer field-proven troubleshooting advice to navigate the common challenges associated with this transformation.

Understanding the Mechanism: A Tale of Two Cycles

The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the pyrazolyl-bromide bond. This is often the rate-limiting step, particularly for less reactive aryl bromides.[6] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, furnished by the copper cycle. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.[4]

  • The Copper Cycle: In parallel, the copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of its terminal proton.[4] An amine base then deprotonates the alkyne to form a reactive copper acetylide intermediate, which is the key species for the transmetalation step with the palladium complex.[4]

A significant drawback of the copper co-catalyst is its propensity to promote the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1] This side reaction can be particularly problematic, leading to reduced yields of the desired product and purification challenges. This has spurred the development of highly efficient copper-free Sonogashira protocols.

Visualizing the Catalytic Pathway

Caption: The interconnected palladium and copper catalytic cycles in a classic Sonogashira reaction.

Experimental Protocols

The choice of protocol often depends on the specific dibromopyrazole substrate, the nature of the alkyne, and the desired outcome (mono- vs. di-alkynylation). Below are three robust protocols that serve as excellent starting points.

Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method suitable for a wide range of substrates and is adapted from established procedures for halo-heterocycles.[1][7]

Materials:

  • Dibromopyrazole (1.0 equiv)

  • Terminal Alkyne (1.1 equiv for mono-alkynylation, 2.2 equiv for di-alkynylation)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or acetonitrile)

Experimental Workflow:

Workflow_Classic Setup 1. Reaction Setup - Flame-dry Schlenk flask. - Add dibromopyrazole, Pd catalyst, and CuI. - Establish inert atmosphere (Ar/N₂). Reagents 2. Reagent Addition - Add anhydrous, degassed solvent. - Add amine base. - Add terminal alkyne. Setup->Reagents Reaction 3. Reaction - Stir at room temperature or heat (e.g., 60-80 °C). - Monitor progress by TLC or LC-MS. Reagents->Reaction Workup 4. Workup - Cool to RT. - Dilute with EtOAc, wash with H₂O and brine. Reaction->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Purify by flash column chromatography. Workup->Purify

Caption: General workflow for a classic copper-catalyzed Sonogashira coupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the dibromopyrazole (e.g., 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 5 mL of DMF) via syringe, followed by the amine base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol for mono-coupling) dropwise while stirring.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of the specific dibromopyrazole. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylpyrazole.

Protocol 2: Copper-Free Sonogashira Coupling

To circumvent the issue of alkyne homocoupling, a copper-free protocol is highly recommended.[1][3] These conditions often employ bulky, electron-rich phosphine ligands that facilitate the catalytic cycle without copper.[4]

Materials:

  • Dibromopyrazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or a suitable precatalyst like [DTBNpP]Pd(crotyl)Cl.[3]

  • Bulky phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (4-10 mol%)

  • Inorganic Base (e.g., Cs₂CO₃, K₂CO₃) or a bulky amine base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP)).[3]

  • Anhydrous, degassed solvent (e.g., DMSO, Dioxane, Toluene)

Step-by-Step Procedure:

  • In an oven-dried reaction vessel, combine the dibromopyrazole (0.5 mmol), Pd(OAc)₂ (0.01 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.02 mmol, 4 mol%).

  • Add the base (e.g., Cs₂CO₃, 1.0 mmol).

  • Seal the vessel and establish an inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., 2.5 mL of Dioxane) and the terminal alkyne (0.6 mmol).

  • Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, filter through a pad of Celite to remove inorganic salts and the catalyst, and wash the pad with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can dramatically reduce reaction times and often improve yields, particularly for less reactive aryl bromides.[8]

Materials:

  • Same as Protocol 1 or 2.

Step-by-Step Procedure:

  • In a microwave process vial, add the dibromopyrazole (0.5 mmol), the chosen palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), CuI (if using, 0.05 mmol, 10 mol%), and the base (e.g., Et₃N, 1.5 mmol).

  • Add the solvent (e.g., 2 mL of acetonitrile or DMF) and the terminal alkyne (1.1 mmol for di-coupling).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction, cool the vial to room temperature before carefully opening.

  • Work up and purify the product as described in the previous protocols.

Key Considerations and Troubleshooting

The Sonogashira coupling of dibromopyrazoles can present specific challenges. Here is a guide to overcoming them.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivation: The pyrazole nitrogen can coordinate to the palladium center, inhibiting catalysis.[1] 2. Poor Reagent Quality: Presence of water or oxygen.[1] 3. Insufficient Temperature: Oxidative addition to the C-Br bond is sluggish.[6]1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to promote the desired catalytic cycle.[1] 2. Ensure all solvents and the amine base are anhydrous and rigorously degassed.[1] 3. Increase the reaction temperature, potentially using a higher-boiling solvent or switching to microwave heating.[8]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling. 2. Copper(I) Co-catalyst: The copper catalyst is primarily responsible for this side reaction.[1]1. Ensure strictly anaerobic conditions through thorough degassing (e.g., freeze-pump-thaw cycles) and maintaining a positive pressure of inert gas.[1] 2. Switch to a copper-free protocol (see Protocol 2).[3] 3. Add the alkyne slowly to the reaction mixture to maintain a low concentration.
Hydrodehalogenation (Loss of Bromine) 1. Hydrogen Source: Trace water or other protic species in the reaction. 2. High Temperature: Can promote catalyst decomposition pathways leading to hydrodehalogenation.1. Use a dry, aprotic solvent. 2. If possible, run the reaction at a lower temperature for a longer duration.
Poor Regioselectivity (Mixture of mono-alkynylated products) 1. Similar Reactivity of C3 and C5 Positions: Electronic and steric environments of the two bromine atoms may be similar. 2. N-Substitution: The substituent on the pyrazole nitrogen can influence the electronics of the C3 and C5 positions.1. The C5 position is often slightly more reactive. To favor mono-substitution, use a stoichiometric amount (or slight deficiency) of the alkyne and stop the reaction at partial conversion. 2. For N-substituted pyrazoles, the steric bulk of the N-substituent may favor reaction at the less hindered C5 position. Optimization of the ligand may be required to enhance selectivity.

Conclusion

The Sonogashira coupling of dibromopyrazoles is a powerful strategy for the synthesis of functionalized heterocyclic compounds. Success in this endeavor hinges on a clear understanding of the reaction mechanism and a rational approach to selecting reaction conditions. By choosing the appropriate catalyst system—whether a classic copper-co-catalyzed setup, a modern copper-free alternative, or a time-efficient microwave protocol—researchers can effectively navigate the potential challenges. The protocols and troubleshooting guidance provided herein serve as a robust foundation for the development of novel pyrazole-containing molecules for applications in drug discovery, materials science, and beyond.

References

Application Notes and Protocols: 3,4-Dibromo-1-methyl-pyrazole as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its synthetic tractability make it an ideal framework for the design of targeted therapeutics.[3] Within the vast landscape of drug discovery, the pyrazole moiety has proven particularly fruitful in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] Protein kinases, as key regulators of cellular signaling pathways, are often dysregulated in various pathologies, making them prime targets for therapeutic intervention.[4][5] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the significance of this heterocyclic system.[1]

This technical guide focuses on the utility of a specific, highly functionalized pyrazole derivative, 3,4-dibromo-1-methyl-pyrazole , as a versatile precursor for the synthesis of potent kinase inhibitors. The strategic placement of two bromine atoms provides orthogonal handles for sequential, site-selective functionalization through modern cross-coupling methodologies. This allows for the systematic and efficient exploration of the chemical space around the pyrazole core, facilitating the optimization of inhibitor potency and selectivity. We will provide a detailed examination of the synthetic transformations of this compound into a key intermediate and its subsequent elaboration into a class of c-Jun N-terminal kinase (JNK) inhibitors, a critical target in neurodegenerative and inflammatory diseases.[3][6]

Strategic Synthesis of a Key Intermediate: 4-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline

The journey from this compound to a potent kinase inhibitor often proceeds through a pivotal intermediate, 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline. This intermediate retains one of the bromine atoms for further diversification while introducing a reactive aniline moiety, a common anchor point for building out the kinase inhibitor scaffold. The synthesis of this key intermediate is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Workflow for the Synthesis of 4-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline

G cluster_0 Suzuki-Miyaura Coupling This compound This compound Reaction Heat This compound->Reaction 4-aminophenylboronic acid 4-aminophenylboronic acid 4-aminophenylboronic acid->Reaction Pd catalyst Pd(PPh₃)₄ Pd catalyst->Reaction Base Na₂CO₃ Base->Reaction Solvent Dioxane/H₂O Solvent->Reaction Intermediate 4-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline Reaction->Intermediate

Caption: Synthetic workflow for the Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline from this compound.

Reagents and Materials:

  • This compound

  • 4-aminophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline.

Elaboration into Pyrazolyl-Pyridine Based JNK Inhibitors

With the key intermediate, 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline, in hand, the next stage involves the construction of the final kinase inhibitor scaffold. A common and effective strategy is the use of a Buchwald-Hartwig cross-coupling reaction to append a substituted pyridine or pyrimidine ring system.[3] This reaction forms a crucial C-N bond, linking the aniline nitrogen to the heterocyclic core of the inhibitor.

Workflow for Buchwald-Hartwig Cross-Coupling

G cluster_1 Buchwald-Hartwig Amination Intermediate 4-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline Reaction Heat Intermediate->Reaction Heterocycle Substituted Chloro/Bromo-Pyridine/Pyrimidine Heterocycle->Reaction Pd catalyst Pd₂(dba)₃ Pd catalyst->Reaction Ligand Xantphos Ligand->Reaction Base t-BuONa Base->Reaction Solvent 1,4-Dioxane (anhydrous, degassed) Solvent->Reaction Final_Inhibitor Pyrazolyl-Pyridine JNK Inhibitor Reaction->Final_Inhibitor

Caption: Synthetic workflow for the Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Cross-Coupling

This protocol describes the synthesis of a generic pyrazolyl-pyridine based JNK inhibitor from the key intermediate.

Reagents and Materials:

  • 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline

  • A suitable chloro- or bromo-substituted pyridine or pyrimidine derivative

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline (1.0 eq), the substituted pyridine/pyrimidine derivative (1.2 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).

  • Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane to the reaction vessel, followed by the addition of sodium tert-butoxide (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via flash column chromatography or preparative HPLC to obtain the final pyrazolyl-pyridine JNK inhibitor.

Structure-Activity Relationship (SAR) and Kinase Inhibition Data

The modular synthesis enabled by the use of this compound allows for rapid exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.[7][8] Modifications at the C4 position of the pyrazole (via the remaining bromine) and on the appended pyridine/pyrimidine ring can significantly impact kinase binding.

Compound IDR1 (on Pyridine/Pyrimidine)R2 (on Pyrazole C4)JNK3 IC₅₀ (nM)p38α IC₅₀ (nM)
Inhibitor A 4-MethylH130>20,000
Inhibitor B 4-MethoxyH250>20,000
Inhibitor C 4-MethylPhenyl55>15,000
Inhibitor D 4-Methyl3-Fluorophenyl42>15,000

Data is representative and compiled from literature on pyrazole-based JNK inhibitors for illustrative purposes.[1][7]

The data illustrates that substitution at the C4 position of the pyrazole can enhance potency, as seen in the comparison of Inhibitor A and Inhibitor C. Furthermore, the electronic nature of the substituent at this position can fine-tune the inhibitory activity (Inhibitor D).

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general method for assessing the inhibitory activity of the synthesized pyrazole compounds against a target kinase, such as JNK3.

Reagents and Materials:

  • Recombinant human JNK3 enzyme

  • Biotinylated substrate peptide (e.g., Biotin-GST-c-Jun)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., HTRF®, ADP-Glo™, or similar technology)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the JNK3 enzyme, and the test compound dilution.

  • Substrate Addition: Add the biotinylated substrate peptide to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

JNK Signaling Pathway and Inhibition

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[6] It is activated by various cellular stresses and plays a key role in apoptosis, inflammation, and neuronal function.[3] The synthesized pyrazole-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of JNK and preventing the phosphorylation of its downstream substrates.

G cluster_2 JNK Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK Substrates Substrates (e.g., c-Jun, ATF2) JNK->Substrates Cellular_Response Cellular Response (Apoptosis, Inflammation) Substrates->Cellular_Response Inhibitor Pyrazole-based JNK Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of inhibition.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of kinase inhibitors. Its di-brominated nature allows for selective and sequential functionalization, providing a robust platform for the rapid generation of diverse compound libraries. The synthetic routes outlined in this guide, from the initial Suzuki-Miyaura coupling to the subsequent Buchwald-Hartwig amination, exemplify a powerful strategy for accessing potent and selective kinase inhibitors, particularly those targeting the JNK pathway. The detailed protocols and workflows provided herein are intended to empower researchers in their efforts to develop novel therapeutics for a range of debilitating diseases.

References

Application Notes and Protocols for the Strategic Functionalization of the C4-Position of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C4-Functionalized 1-Methylpyrazoles

The 1-methylpyrazole scaffold is a privileged heterocycle in modern medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone in the design of novel therapeutic agents and functional materials. Strategic functionalization of the pyrazole ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the available positions for substitution, the C4-position holds particular interest. Its modification allows for the introduction of a wide array of substituents, profoundly influencing molecular conformation, receptor binding, and pharmacokinetic profiles. This guide provides a comprehensive overview of robust and reproducible methodologies for the selective functionalization of the C4-position of 1-methylpyrazole, intended for researchers, scientists, and professionals in drug development.

Strategic Approaches to C4-Functionalization

The functionalization of the C4-position of 1-methylpyrazole can be broadly categorized into three primary strategies, each with its own set of advantages and considerations. The choice of method is dictated by the desired final product, available starting materials, and the overall synthetic scheme.

  • Direct C-H Functionalization: This modern and atom-economical approach involves the direct conversion of the C4-H bond into a new C-C or C-heteroatom bond, often facilitated by transition metal catalysis.[1]

  • Halogenation and Subsequent Cross-Coupling: A versatile and widely employed two-step strategy that involves the initial installation of a halogen atom (typically bromine or iodine) at the C4-position, which then serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions.

  • Metalation and Trapping with Electrophiles: This classical organometallic approach relies on the deprotonation of a C4-precursor or a halogen-metal exchange to generate a nucleophilic C4-organometallic species that can be quenched with various electrophiles.

This document will delve into the practical applications of these strategies, providing detailed experimental protocols and insights into the rationale behind procedural choices.

Part 1: Direct C-H Functionalization at the C4-Position

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more sustainable and efficient alternative to traditional multi-step sequences.[2] For 1-methylpyrazole, palladium-catalyzed reactions have shown considerable promise for direct arylation at the C4-position.

Conceptual Workflow for Direct C4-Arylation

C4_CH_Functionalization cluster_start Starting Materials cluster_reagents Reaction Conditions 1-Methylpyrazole 1-Methylpyrazole Reaction_Vessel Reaction Mixture 1-Methylpyrazole->Reaction_Vessel Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Ligand Ligand (e.g., Phosphine) Ligand->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-1-methylpyrazole Purification->Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX 4-Bromo-1-methylpyrazole ArX->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Halogen_Metal_Exchange Start 4-Bromo-1-methylpyrazole Reagent n-Butyllithium (n-BuLi) THF, -78 °C Start->Reagent Intermediate 4-Lithio-1-methylpyrazole Reagent->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile Electrophile (E⁺) Electrophile->Quench Product 4-E-1-methylpyrazole Quench->Product

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest within the medicinal chemistry and drug development communities.[1][2] Its structural resemblance to the purine nucleus, specifically as an isostere of the adenine ring of adenosine triphosphate (ATP), allows it to effectively mimic the hinge region binding of kinase active sites.[1] This fundamental bioisosteric relationship has positioned pyrazolo[3,4-d]pyrimidines as a cornerstone for the design of a multitude of biologically active agents, most notably as potent inhibitors of various protein kinases.[1][3][4][5]

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer[6][7][8], anti-inflammatory[9], antimicrobial[10], and antiviral properties.[6] Notably, several pyrazolo[3,4-d]pyrimidine-based compounds have progressed into clinical trials and have been approved as anticancer drugs, underscoring the therapeutic potential of this chemical class.[1][11] For instance, Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, features this core structure and has revolutionized the treatment of certain B-cell malignancies.[4][12]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth synthetic strategies, detailed experimental protocols, and critical insights into the preparation of pyrazolo[3,4-d]pyrimidine derivatives.

Strategic Approaches to the Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine ring system can be broadly categorized into several key synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. The most prevalent and versatile approaches commence from appropriately substituted 5-aminopyrazole precursors.

Strategy 1: Cyclization of 5-Aminopyrazole-4-carbonitriles

A robust and widely employed method involves the use of 5-amino-1H-pyrazole-4-carbonitriles as the key building block. The presence of the amino group and the cyano group in a vicinal arrangement provides the necessary functionality for the annulation of the pyrimidine ring.

A common approach is the direct cyclization with formic acid, which serves as both the solvent and the source of the C4 carbon of the pyrimidine ring, leading to the formation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones.[2][13] This reaction proceeds via an initial formylation of the 5-amino group, followed by an intramolecular cyclization onto the cyano group.

A 5-Amino-1H-pyrazole-4-carbonitrile C N-(4-cyano-1H-pyrazol-5-yl)formamide (Intermediate) A->C Formylation B Formic Acid (HCOOH) D Pyrazolo[3,4-d]pyrimidin-4(5H)-one C->D Intramolecular Cyclization

Caption: Cyclization of 5-aminopyrazole-4-carbonitrile with formic acid.

Strategy 2: Cyclization of 5-Aminopyrazole-4-carboxamides and Carboxylates

An alternative and equally effective strategy utilizes 5-aminopyrazole-4-carboxamides or their corresponding esters (carboxylates) as starting materials.

  • From Carboxamides: 5-Aminopyrazole-4-carboxamides can be cyclized with reagents like triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the C4 carbon and effect ring closure.[14] The reaction with DMF-DMA typically proceeds in two steps, with the isolation of a formamidine intermediate.

  • From Carboxylates: When starting from 5-aminopyrazole-4-carboxylates, a two-step sequence is often employed. First, the ester is hydrolyzed to the corresponding carboxylic acid. This intermediate is then cyclized, often by heating with acetic anhydride to form a pyrazolo[3,4-d][1][11]oxazin-4-one, which is subsequently treated with a nitrogen source, such as formamide or an amine, to yield the desired pyrazolo[3,4-d]pyrimidin-4-one.[2][15]

cluster_0 From Carboxamide cluster_1 From Carboxylate A 5-Aminopyrazole-4-carboxamide C Pyrazolo[3,4-d]pyrimidin-4-one A->C B Triethyl Orthoformate or DMF-DMA D Ethyl 5-Aminopyrazole-4-carboxylate F Pyrazolo[3,4-d][1,3]oxazin-4-one D->F E 1. Hydrolysis (e.g., NaOH) 2. Acetic Anhydride H Pyrazolo[3,4-d]pyrimidin-4-one F->H G Amine (e.g., Formamide)

Caption: Synthetic routes from 5-aminopyrazole-4-carboxamides and carboxylates.

Strategy 3: Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolo[3,4-d]pyrimidines in a one-pot fashion. These reactions are particularly valuable for generating molecular diversity.

A notable example is the three-component reaction of a 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine.[14] This method, often facilitated by microwave irradiation, allows for the selective annulation of the pyrimidine ring, affording 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones.[14] Another MCR involves the condensation of 5-aminopyrazoles, aldehydes, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to construct the pyrimidine ring.[16][17]

A 5-Aminopyrazole-4-carboxylate D Microwave Irradiation (One-Pot) A->D B Trimethyl Orthoformate B->D C Primary Amine (R-NH2) C->D E 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-one D->E

Caption: Three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Detailed Experimental Protocols

The following protocols are representative examples derived from the literature and are intended to provide a practical starting point for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes the cyclization of a 5-aminopyrazole-4-carbonitrile using formic acid.[2][13]

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid (≥95%)

  • Ice water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL).

  • Heat the mixture to reflux and maintain for 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water.

  • Dry the crude product and recrystallize from ethanol to afford pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Expected Outcome:

  • Appearance: White to off-white solid.

  • Yield: ~83%[13]

  • Characterization: The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). For example, the ¹H NMR spectrum in DMSO-d₆ is expected to show a singlet for the C6-H at ~8.13 ppm and a broad singlet for the N5-H at ~12.34 ppm.[13]

Protocol 2: Microwave-Assisted Three-Component Synthesis of 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol exemplifies a modern, efficient multicomponent synthesis under microwave irradiation.[14]

Materials:

  • Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate

  • Trimethyl orthoformate

  • Benzylamine

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (1 equivalent).

  • Add trimethyl orthoformate (3 equivalents) and benzylamine (1.5 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C) and time (e.g., 30 minutes) as optimized for the specific substrate.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate) or column chromatography to obtain the pure 5-benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Expected Outcome:

  • Appearance: White solid.[14]

  • Yield: High yields are typically obtained with this method (e.g., 83%).[14]

  • Characterization: The structure is confirmed by NMR and elemental analysis. The ¹H NMR (DMSO-d₆) should show characteristic signals for the benzyl CH₂ group (~5.16 ppm), the pyrimidine C6-H (~8.51 ppm), and two distinct NH protons.[14]

CompoundStarting MaterialsMethodYieldm.p. (°C)Reference
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Formic AcidConventional (Reflux)83%153-155[13]
5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneMethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate, Trimethyl orthoformate, BenzylamineMicrowave-Assisted MCR83%238-240[14]
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, POCl₃Chlorination65%-[6]
Protocol 3: Functionalization - Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

The 4-oxo group of pyrazolo[3,4-d]pyrimidin-4-ones is a versatile handle for further functionalization. Chlorination with phosphoryl chloride (POCl₃) provides a key intermediate for nucleophilic substitution reactions.

Materials:

  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Phosphoryl chloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, add 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent).

  • Carefully add an excess of phosphoryl chloride (POCl₃) (e.g., 10-15 equivalents).

  • Heat the mixture to reflux for 18 hours.

  • After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Caution: Phosphoryl chloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes: The Role in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.[1] This interaction mimics the binding of the adenine portion of ATP.

Many derivatives have been synthesized and evaluated as inhibitors of various kinases implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR) [1][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [1]

  • Src and Abl Tyrosine Kinases [6]

  • Cyclin-Dependent Kinases (CDKs) [5][18]

  • Protein Kinase D (PKD) [3]

The synthetic strategies outlined above allow for systematic modification at various positions of the pyrazolo[3,4-d]pyrimidine core, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.[11] For example, substitution at the N1 position can modulate cellular activity and pharmacokinetic properties, while modifications at the C4 position are crucial for interacting with the kinase hinge region.[3][9]

cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Binding Hinge Hinge Region (Amino Acid Residues) ATP ATP ATP->Hinge Binds Pyrazolo Pyrazolo[3,4-d]pyrimidine Core Pyrazolo->Hinge Hydrogen Bonds Substituents R1, R2, R3... Substituents Substituents->Hinge Additional Interactions (Hydrophobic, etc.)

Caption: Pyrazolo[3,4-d]pyrimidine as an ATP-competitive kinase inhibitor.

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is a well-established yet continually evolving field. The classic approaches starting from 5-aminopyrazoles remain highly relevant and effective. Modern methodologies, such as multicomponent reactions and microwave-assisted synthesis, provide rapid and efficient access to diverse libraries of these valuable compounds. The protocols and strategic insights provided herein are intended to empower researchers to confidently synthesize and explore the vast therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Debromination in Pyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the debromination of pyrazole substrates. Our goal is to move beyond simple procedural lists and explain the chemical causality behind our recommendations, empowering you to make informed decisions in your own experiments.

Debromination, or hydrodehalogenation, results in the substitution of a bromine atom with hydrogen, leading to reduced yields of the desired coupled product and creating purification challenges.[1] This guide provides a systematic approach to diagnosing and mitigating this issue.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Q1: My primary isolated product is the debrominated pyrazole. What are the most likely causes and how can I fix this?

Answer: Observing the debrominated pyrazole as your major product indicates that the hydrodehalogenation pathway is outcompeting the desired cross-coupling catalytic cycle. This side reaction typically occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a hydride source before it can undergo transmetalation with the boron reagent.[2][3]

To address this, a systematic optimization of your reaction parameters is necessary. The following workflow and detailed explanations will guide your experimental design.

G start High Debromination Observed ligand 1. Optimize Ligand (Switch to bulky, e--rich ligands like SPhos, XPhos) start->ligand base 2. Change Base (Use weaker inorganic base: K₃PO₄, K₂CO₃, Cs₂CO₃) ligand->base Still an issue? success Problem Solved ligand->success Improved? temp 3. Lower Temperature (Decrease by 10-20 °C increments) base->temp Still an issue? base->success Improved? halide 4. Re-evaluate Halide (Consider using chloropyrazole if possible) temp->halide Still an issue? temp->success Improved? solvent 5. Check Solvent/Reagents (Use anhydrous, deoxygenated solvent) halide->solvent Still an issue? halide->success Improved? solvent->success Improved?

Caption: Troubleshooting workflow for excessive debromination.

Key Parameters to Optimize:
  • Ligand Selection: The ligand is arguably the most critical factor. The desired reductive elimination step to form the C-C bond is often accelerated by ligands that are both sterically bulky and electron-rich. These properties promote the coupling pathway and disfavor side reactions.

    • Recommendation: Switch from simple phosphines like PPh₃ to bulky biaryl phosphine ligands such as SPhos, XPhos, or RuPhos .[4][5] These ligands create a sterically hindered environment around the palladium center, which can accelerate reductive elimination relative to competing pathways.[6][7]

  • Base Choice: The base is crucial not only for activating the boron reagent but also as a potential source of hydrides that lead to debromination. Stronger bases, particularly alkoxides, can facilitate this side reaction.[4]

    • Recommendation: Use a weaker inorganic base. Potassium phosphate (K₃PO₄) is an excellent starting point. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also highly effective and are less likely to promote hydrodehalogenation compared to stronger organic bases like NaOtBu.[2][8]

  • Reaction Temperature: Elevated temperatures, while increasing the overall reaction rate, can disproportionately accelerate the rate of debromination.[9] Finding the "sweet spot" is key.

    • Recommendation: Attempt the reaction at a lower temperature. Start at 80 °C and, if the reaction is sluggish, increase in 10-degree increments. If debromination persists at temperatures required for coupling, a more active catalyst system that operates at milder conditions may be necessary.[10] Microwave heating can sometimes be beneficial by providing rapid and controlled heating, which may improve the product-to-byproduct ratio.[11][12]

  • Starting Halide Reactivity: The carbon-halogen bond strength plays a significant role. The propensity for both oxidative addition and dehalogenation often follows the trend I > Br > Cl.[8]

    • Recommendation: If you are using an iodopyrazole, switching to the corresponding bromopyrazole or even chloropyrazole can significantly reduce debromination.[13][14] While C-Cl bond activation requires more forcing conditions (higher temperature, more active catalyst), the starting material is far more resistant to hydrodehalogenation.[11]

  • Solvent and Atmosphere: Protic solvents (like alcohols) or residual water can serve as a hydride or proton source, directly feeding the debromination pathway.[1][4]

    • Recommendation: Ensure all solvents are anhydrous and thoroughly deoxygenated . A mixture of a polar aprotic solvent like dioxane with a small amount of water is often effective for Suzuki couplings, but the quality of the organic solvent is paramount.[4] Always run the reaction under a positive pressure of an inert gas like argon or nitrogen.

Q2: I'm using an N-H pyrazole and observing significant debromination. Should I protect the nitrogen?

Answer: Yes, absolutely. The presence of an unprotected, acidic N-H group on the pyrazole ring is a common culprit for both catalyst inhibition and increased side reactions like debromination.[15] The pyrazole N-H can coordinate to the palladium center, interfering with the catalytic cycle.[16] Furthermore, deprotonation by the base increases the electron density of the heterocyclic ring, which can alter its reactivity in unintended ways.[8]

  • Recommendation: Protecting the pyrazole nitrogen is a highly effective strategy to prevent these issues. A tert-Butoxycarbonyl (Boc) group is a common choice, as it can sometimes be removed under the reaction conditions, but more robust groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or a simple methyl or benzyl group can also be used to ensure stability throughout the coupling reaction.[17][18] Protecting the nitrogen often leads to cleaner reactions and higher yields of the desired product.[18]

Q3: My reaction is very slow at lower temperatures, but heating it causes extensive debromination. How can I resolve this?

Answer: This is a classic process chemistry dilemma where the therapeutic window for your reaction is very narrow. The solution is not to force the conditions but to change the catalytic system to one that is inherently more active at lower temperatures.

  • Recommendation: Instead of using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, switch to a palladium pre-catalyst . Pre-catalysts, such as the G2 or G3 Buchwald pre-catalysts (e.g., XPhos Pd G3), are designed to readily generate the active monoligated Pd(0) species in solution.[6][15] This high activity often allows the desired cross-coupling to proceed efficiently at lower temperatures (e.g., room temperature to 60 °C), where the debromination pathway is kinetically disfavored.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanistic pathway for debromination in a Suzuki reaction?

Answer: The debromination side reaction branches off from the main Suzuki-Miyaura catalytic cycle. After the initial oxidative addition of the bromopyrazole to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br complex can follow an undesired path where a hydride source (e.g., from the base, solvent, or impurities) displaces the bromide ion to form an Aryl-Pd(II)-H intermediate. Subsequent reductive elimination of this intermediate yields the debrominated pyrazole and regenerates the Pd(0) catalyst, allowing the parasitic cycle to continue.[2][3]

G cluster_0 Desired Suzuki Cycle cluster_1 Debromination Side Reaction pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-Br arpdbr Ar-Pd(II)-Br(L₂) ox_add->arpdbr trans Transmetalation (with R-B(OR)₂) arpdbr->trans arpdbr->arpdbr_side Undesired Pathway arpdr Ar-Pd(II)-R(L₂) trans->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) red_elim->product hydride Hydride Transfer arpdbr_side->hydride + 'H⁻' source arpdh Ar-Pd(II)-H(L₂) hydride->arpdh red_elim_side Reductive Elimination arpdh->red_elim_side debrom_prod Ar-H (Debrominated Product) red_elim_side->debrom_prod red_elim_side->pd0_side Regenerates Catalyst

Caption: Competing catalytic cycles of Suzuki coupling and debromination.

FAQ 2: How do I choose the right ligand to minimize debromination?

Answer: Ligand choice is critical. The goal is to select a ligand that accelerates the reductive elimination step (C-C bond formation) to such an extent that it becomes much faster than the competing C-H reductive elimination (debromination). Bulky, electron-donating monophosphine ligands are the current state-of-the-art for this purpose.

LigandTypeKey CharacteristicsPerformance vs. Debromination
PPh₃ Simple MonophosphineLess bulky, less electron-donating.Often insufficient; can lead to significant debromination.
dppf Bidentate FerrocenylModerately bulky, good for many couplings.Can be effective but may require higher temperatures, risking debromination.[2]
SPhos Biaryl PhosphineVery bulky, highly electron-donating.Excellent. Promotes rapid reductive elimination, often at lower temperatures.[2][4][5]
XPhos Biaryl PhosphineExtremely bulky, electron-donating.Excellent. Particularly effective for sterically hindered substrates.[2][8]
RuPhos Biaryl PhosphineBulky, electron-donating.Excellent. A robust and versatile ligand for challenging couplings.[4]
FAQ 3: Does the choice of boron reagent (boronic acid vs. boronic ester) affect debromination?

Answer: Yes, it can, primarily by influencing the rate of the transmetalation step. A slow transmetalation leaves the Aryl-Pd(II)-Br intermediate lingering in the reaction mixture, giving it more time to be intercepted by a hydride source and undergo debromination.[8]

  • Boronic Acids: Generally more reactive and lead to faster transmetalation than their ester counterparts.[19] However, they can be less stable and prone to protodeboronation (replacement of the B(OH)₂ group with H), especially at higher temperatures.[15]

  • Boronic Esters (e.g., Pinacol Esters): More stable, easier to handle, and resistant to protodeboronation.[20] While their transmetalation step can be slower, their overall stability can lead to cleaner reaction profiles. If your boronic acid is unstable under the reaction conditions, using its pinacol ester is a wise choice.[21]

The key is to ensure the transmetalation step is efficient. Using a high-purity, reactive boron species is crucial for promoting the forward reaction.

FAQ 4: What is a reliable set of "go-to" starting conditions for a new bromopyrazole substrate?

Answer: While every substrate is unique, the following conditions provide a robust and well-validated starting point for the Suzuki-Miyaura coupling of a generic bromopyrazole, designed to minimize debromination from the outset.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%)Pd(OAc)₂ is a cost-effective source. The pre-catalyst is for more challenging substrates.[2][15]
Ligand SPhos (4 mol%)A highly active, bulky, and electron-rich ligand known to suppress debromination.[2][5]
Base K₃PO₄ (2.5 equivalents)A mild, effective inorganic base that does not act as a hydride source.[15]
Boron Reagent Arylboronic Acid (1.5 equivalents)A slight excess ensures efficient transmetalation. Use the pinacol ester if the acid is unstable.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio)A standard solvent system. Ensure dioxane is anhydrous and deoxygenated.[15]
Temperature 80 - 100 °CA good starting temperature range. Optimize as needed.
Atmosphere Argon or NitrogenEssential to prevent oxidative degradation of the catalyst and ligand.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyrazoles

This protocol is a starting point and should be optimized for your specific substrates.

  • Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.).

  • Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane and water (e.g., to a final concentration of 0.1 M in dioxane, using a 5:1 dioxane/water ratio).

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: N-Methylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-methylation of substituted pyrazoles. The regiochemical outcome of this seemingly straightforward transformation is notoriously sensitive to a variety of factors, often leading to mixtures of N1 and N2 methylated isomers, low yields, or no reaction at all.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities. We will delve into the underlying mechanistic principles to empower you to make informed decisions for your specific system.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted to address specific problems you may be observing at the bench.

Question 1: My N-methylation is yielding a difficult-to-separate mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: This is the most common challenge in pyrazole alkylation. The similar electronic properties and accessibility of the two ring nitrogens often lead to poor selectivity.[1] The key to controlling regioselectivity lies in exploiting the subtle steric and electronic differences imposed by the pyrazole's substituents and manipulating the reaction conditions.

Underlying Principles: The regioselectivity of pyrazole N-alkylation is a delicate balance between steric hindrance, electronic effects, and the nature of the alkylating agent and base.[1][2]

  • Steric Hindrance: The bulkier a substituent is at the C3(5) position, the more it will disfavor alkylation at the adjacent N2 position. The reaction will preferentially occur at the less hindered N1 nitrogen.

  • Electronic Effects: Electron-withdrawing groups (EWGs) at C3(5) increase the acidity of the N-H proton, facilitating deprotonation.[3] Conversely, electron-donating groups (EDGs) can increase the nucleophilicity of the pyrazolate anion.[3] The interplay of these effects dictates the relative nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and methylating agent can significantly influence the outcome. Harder methylating agents (like dimethyl sulfate) may favor reaction at the harder nitrogen atom, while bulkier reagents can enhance steric control.[4][5]

Troubleshooting Protocol & Recommendations:

  • Assess Steric Factors:

    • If you have a bulky substituent at C3(5): You should already have a preference for N1 methylation. To enhance this, consider using an even bulkier methylating agent. A novel and highly effective method involves using sterically demanding α-halomethylsilanes as "masked" methylating reagents.[4][5][6][7][8][9] These reagents show excellent N1 selectivity (from 92:8 to >99:1) because their size dramatically favors approach to the less hindered nitrogen.[4][5][6][7][8][9] The silyl group is then removed in a subsequent protodesilylation step.[4][5][6][7][8][9]

    • If you desire N2 methylation with a bulky C3 substituent: This is challenging. A recently developed method utilizes magnesium catalysis (e.g., MgBr₂) with α-bromoacetamide or α-bromoacetate as the alkylating agent to achieve high N2 selectivity.[10] The mechanism is proposed to involve chelation of the magnesium ion between the pyrazole and the alkylating agent, directing the alkylation to the N2 position.[10]

  • Modify Reaction Conditions:

    • Base Selection: Switch from a weak base like K₂CO₃ to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). This ensures complete and irreversible deprotonation to form the pyrazolate anion, which can alter the N1/N2 nucleophilicity ratio compared to a partially deprotonated state in equilibrium.

    • Solvent Effects: The solvent can influence the dissociation of the pyrazolate salt and the solvation of the cation. Aprotic polar solvents like DMF or DMSO are common. However, changing the solvent can sometimes tip the regiochemical balance. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in certain pyrazole formations, a principle that can be extended to alkylations.

  • Change the Methylating Agent:

    • If you are using a highly reactive agent like dimethyl sulfate (DMS) or methyl iodide (MeI) and getting poor selectivity, consider a less reactive or sterically bulkier agent.[4] This can slow down the reaction and allow the inherent steric and electronic preferences of the substrate to dominate.

Question 2: I'm observing very low or no conversion to my N-methylated product. What are the likely causes?

Answer: Low or no conversion typically points to issues with deprotonation, the reactivity of the methylating agent, or decomposition of the starting materials.

Troubleshooting Protocol & Recommendations:

  • Verify Deprotonation:

    • Insufficient Base Strength: Pyrazoles can have a wide range of pKa values depending on their substituents. An EWG like a nitro or trifluoromethyl group makes the N-H proton significantly more acidic.[1] If your pyrazole is relatively electron-rich, a base like K₂CO₃ may not be strong enough for efficient deprotonation.

    • Action: Switch to a stronger base such as NaH, LiHMDS, or KHMDS. Ensure the base is fresh and of high purity. When using NaH (typically as a dispersion in mineral oil), wash it with dry hexanes before use to remove the oil, which can coat the NaH particles and inhibit reactivity.

  • Check Reagent Reactivity:

    • Methylating Agent: Ensure your methylating agent is not degraded. Methyl iodide can decompose over time, releasing iodine (visible as a brown/purple color). If necessary, purify it by passing it through a small plug of basic alumina. Dimethyl sulfate is highly toxic and moisture-sensitive; always use it fresh from the bottle.

    • Reaction Temperature: Standard pyrazole methylations are often run at room temperature or slightly elevated (e.g., 50-80 °C). If you are running the reaction at 0 °C or room temperature with no success, cautiously increase the temperature. Monitor by TLC to check for product formation versus decomposition.

  • Consider Alternative Methods:

    • Acid-Catalyzed Alkylation: For certain substrates, an alternative to basic conditions is acid-catalyzed alkylation using trichloroacetimidate electrophiles.[11] This method avoids strong bases and can be effective for substrates that are sensitive to basic conditions.[11]

    • Mitsunobu Reaction: While it introduces more reagents, the Mitsunobu reaction (using methanol, DEAD/DIAD, and PPh₃) is another classic method for N-alkylation that proceeds under neutral conditions and can sometimes overcome issues seen in standard SN2-type alkylations.

Frequently Asked Questions (FAQs)

Q: How do substituents on the pyrazole ring electronically influence N-methylation regioselectivity?

A: The electronic nature of substituents plays a critical role but can have competing effects.[3]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -CO₂R) at C3: An EWG at C3 makes the adjacent N2 nitrogen less basic (less nucleophilic) due to inductive effects. It also makes the distant N1 proton more acidic. Deprotonation leads to a pyrazolate anion where the negative charge is delocalized. The resonance structure placing the charge on N1 is often more stable, leading to methylation at this position. Therefore, EWGs at C3 generally favor N1 methylation .

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -NH₂) at C3: An EDG at C3 increases the electron density at the adjacent N2 nitrogen, making it more nucleophilic. This would suggest a preference for N2 methylation. However, the EDG also increases the basicity of the entire ring system, potentially altering the tautomeric equilibrium and the characteristics of the pyrazolate anion.[3] The outcome is often less predictable and can be highly dependent on steric factors and reaction conditions.

The interplay between these effects is complex. It's crucial to consider that the reaction proceeds via the pyrazolate anion, not the neutral pyrazole, so the substituent's effect on anion stability is paramount.

Q: What are the pros and cons of common methylating agents?

A: The choice of methylating agent is a critical decision based on reactivity, safety, cost, and desired selectivity.

Methylating AgentProsConsSafety Considerations
Methyl Iodide (MeI) Highly reactive, commercially available, relatively inexpensive.Can lead to over-alkylation (quaternary salts), poor regioselectivity with unhindered pyrazoles.[4]Toxic, volatile, suspected carcinogen. Handle in a fume hood with appropriate PPE.
Dimethyl Sulfate (DMS) Highly reactive, potent methylating agent, inexpensive.Extremely toxic, often gives poor regioselectivity, can be difficult to quench.[4]EXTREMELY TOXIC & CARCINOGENIC. Acute exposure can be fatal. Must be handled with extreme caution and specialized PPE. Quench with ammonia solution.
Trimethylsilyldiazomethane (TMS-CHN₂) Milder, often provides better selectivity than MeI/DMS. The byproduct (TMS-X) is volatile.Expensive, potentially explosive (especially without the TMS group), requires careful handling.Potentially explosive. Toxic. Handle with care behind a blast shield.
α-Halomethylsilanes Excellent N1-regioselectivity for sterically hindered pyrazoles, bench-stable reagents.[4][5][6]Two-step process (alkylation then protodesilylation), higher reagent cost.Standard hazards for alkyl halides. The silyl group reduces volatility and toxicity compared to smaller reagents.

Experimental Workflows & Diagrams

Diagram 1: Troubleshooting Workflow for Poor Regioselectivity

This diagram outlines the decision-making process when faced with an inseparable mixture of N1 and N2 methylated pyrazoles.

troubleshooting_workflow start Problem: Poor N1/N2 Regioselectivity check_sterics Analyze Steric Profile of C3/C5 Substituent start->check_sterics is_bulky Is the substituent sterically demanding? check_sterics->is_bulky bulky_yes Enhance N1 Selectivity: Use bulky α-halomethylsilane reagent is_bulky->bulky_yes Yes bulky_no Control is primarily electronic. Modify reaction conditions. is_bulky->bulky_no No end Achieve >95:5 Regioisomeric Ratio bulky_yes->end change_base Change Base: K2CO3 → NaH or KHMDS bulky_no->change_base change_solvent Change Solvent: DMF → TFE or other coordinating solvent bulky_no->change_solvent change_reagent Change Methylating Agent: MeI → Less reactive or bulkier alternative bulky_no->change_reagent change_base->end change_solvent->end change_reagent->end

Caption: Decision tree for troubleshooting poor regioselectivity.

Diagram 2: Factors Influencing N-Methylation Site

This diagram illustrates the key factors that direct the methylation to either the N1 or N2 position of a 3-substituted pyrazole.

Caption: Key factors governing N1 vs. N2 methylation selectivity.

General Protocol for N1-Selective Methylation using NaH and MeI

Validation Checkpoint: This protocol is a general starting point. Reaction times and temperatures may need to be optimized for your specific substrate. Always monitor the reaction progress by TLC or LCMS.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to create a ~0.1-0.5 M solution. Stir the mixture until the pyrazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.

    • Pro-Tip: Be cautious as hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

  • Methylation: Cool the resulting pyrazolate solution back down to 0 °C. Add methyl iodide (MeI, 1.1-1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the regioisomers and any other impurities.

References

Technical Support Center: Purification of Crude 3,4-Dibromo-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of crude 3,4-Dibromo-1-methyl-pyrazole. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and practical utility in your research.

Understanding the Chemistry of Purification

The successful purification of this compound hinges on understanding the potential impurities that can arise during its synthesis. A common synthetic route is the direct bromination of 1-methyl-pyrazole. This reaction can lead to a mixture of products, making purification a critical step.

Potential Impurities:

  • Starting Material: Unreacted 1-methyl-pyrazole.

  • Mono-brominated Isomers: 3-Bromo-1-methyl-pyrazole and 4-Bromo-1-methyl-pyrazole.

  • Over-brominated Products: 3,4,5-Tribromo-1-methyl-pyrazole.

  • Residual Brominating Agent and Byproducts: Depending on the brominating agent used (e.g., Br₂, NBS), residual reagents or their byproducts may be present.

The choice of purification technique will depend on the nature and quantity of these impurities.

Purification Strategy Workflow

A logical approach to purifying crude this compound is outlined below. This workflow is designed to systematically remove impurities and isolate the desired product with high purity.

PurificationWorkflow Crude Crude 3,4-Dibromo- 1-methyl-pyrazole Workup Aqueous Work-up Crude->Workup Initial Wash Recrystallization Recrystallization Workup->Recrystallization Bulk Purification Column Column Chromatography Workup->Column If Recrystallization Fails or High Purity Needed Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, NMR, etc.) Pure->Analysis

Caption: A general workflow for the purification of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. What is the first step I should take?

A1: An oily or deeply colored crude product often indicates the presence of residual acids, brominating agents, or polymeric byproducts. An initial aqueous work-up is highly recommended before attempting more refined purification techniques.

  • Protocol: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids, followed by a sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine.[1][2] Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

Q2: I'm trying to recrystallize my product, but it's "oiling out." What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming solid crystals. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.

Troubleshooting Steps:

  • Add more solvent: This will decrease the saturation of the solution, potentially lowering the temperature at which precipitation occurs to below the compound's melting point.

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling encourages oil formation.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

  • Change the solvent system: If the above methods fail, a different solvent or a mixed-solvent system may be necessary.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: While specific data for this exact compound is scarce, we can make an educated choice based on the principles of recrystallization and data for similar compounds. The principle of "like dissolves like" is a good starting point.[3] this compound is a moderately polar molecule.

Recommended Solvents to Screen:

Solvent SystemRationale
Isopropanol/Water The compound is likely soluble in hot isopropanol and less soluble in cold. Water can be added as an anti-solvent to induce crystallization upon cooling.
Ethanol/Water Similar to isopropanol/water, this is a common and effective mixed-solvent system for many organic compounds.
Hexanes/Ethyl Acetate Start by dissolving the crude product in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes slightly turbid. Allow to cool slowly.
Toluene or Xylenes These aromatic solvents may be suitable, but caution is advised as their higher boiling points can increase the risk of oiling out.

Q4: My compound seems to be degrading on the silica gel column. What are my options?

A4: Brominated pyrazoles can sometimes be sensitive to the acidic nature of standard silica gel.

Solutions:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize contact time: Use flash column chromatography with a slightly more polar solvent system than you would for standard gravity chromatography to expedite the elution of your compound.

Q5: I'm having trouble separating the mono- and di-brominated pyrazoles by column chromatography. How can I improve the separation?

A5: The polarity difference between mono- and di-brominated pyrazoles may be small, making separation challenging.

Optimization Strategies:

  • Fine-tune the eluent system: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve resolution. Start with a low polarity and gradually increase it. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v).[2][4]

  • Use a longer column: Increasing the length of the stationary phase provides more opportunities for the components to separate.

  • Dry loading: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry-loaded" sample can then be carefully added to the top of your column, often resulting in better band sharpness and separation.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent should be determined by preliminary small-scale tests.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and swirl to dissolve. If using a mixed-solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography

This protocol outlines the steps for purifying your compound using flash column chromatography.

  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the solution to the top of the silica gel bed. Alternatively, use the dry loading technique described in the FAQs.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

TLC Visualization

Since this compound contains an aromatic ring, it should be UV active.

  • Primary Method: Visualize the TLC plate under a UV lamp (254 nm). The compound should appear as a dark spot on a fluorescent background.

  • Secondary Method (Staining): If UV visualization is not clear, or to visualize non-UV active impurities, a potassium permanganate (KMnO₄) stain can be used. This stain is good for detecting compounds that can be oxidized.

References

Technical Support Center: Optimizing Yield in the Bromination of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 1-methylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Chemistry of Pyrazole Bromination

The bromination of 1-methylpyrazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The pyrazole ring, while containing two nitrogen atoms, is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The reaction typically proceeds with high regioselectivity, favoring substitution at the C4 position. This is due to the electronic nature of the pyrazole ring, where the C4 position is most activated towards electrophilic attack. Understanding the underlying mechanism is crucial for troubleshooting and optimizing this reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the bromination of 1-methylpyrazole, providing potential causes and actionable solutions.

Issue 1: Low Yield of 4-bromo-1-methylpyrazole

Question: I performed the bromination of 1-methylpyrazole using N-bromosuccinimide (NBS) in dichloromethane (DCM), but my yield of the desired 4-bromo-1-methylpyrazole is consistently below 50%. What are the likely causes and how can I improve it?

Answer:

A low yield in this reaction can stem from several factors, from suboptimal reaction conditions to incomplete conversion or product loss during workup.[1] Let's break down the potential culprits and how to address them.

Potential Causes & Corrective Actions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] If starting material is still present after the initial reaction time, consider extending the reaction duration.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.

    • Solution: While the reaction is often performed at room temperature, gently heating the mixture to 30-40 °C might increase the reaction rate. However, be cautious as higher temperatures can also lead to side reactions.

  • Insufficient Brominating Agent: An inadequate amount of the brominating agent will result in incomplete conversion of the starting material.

    • Solution: Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of NBS). This can help drive the reaction to completion.[1]

  • Product Loss During Workup: 4-Bromo-1-methylpyrazole has some volatility and water solubility, which can lead to losses during extraction and solvent removal.[3]

    • Solution: During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate). When removing the solvent via rotary evaporation, use a low bath temperature to minimize product loss.[3]

  • Competing Side Reactions: The formation of di-brominated products can reduce the yield of the desired mono-brominated product.

    • Solution: Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize over-bromination.

Optimized Protocol for High-Yield Bromination:

This protocol is designed to maximize the yield of 4-bromo-1-methylpyrazole.

Parameter Recommended Condition Rationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and easier to handle than Br2, leading to cleaner reactions.[4]
Solvent Dichloromethane (DCM) or AcetonitrileGood solubility for reactants and inert under reaction conditions.[3][5]
Stoichiometry 1.05 eq. NBSA slight excess ensures complete consumption of the starting material.
Temperature 0 °C to Room TemperatureStarting at a lower temperature and allowing the reaction to warm to room temperature can help control the reaction rate and minimize side products.[2]
Reaction Time 2-4 hours (monitor by TLC)Ensures the reaction goes to completion.

Step-by-Step Methodology:

  • Dissolve 1-methylpyrazole (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure at a low temperature.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My reaction is producing a mixture of brominated pyrazoles, not just the desired 4-bromo isomer. How can I improve the regioselectivity?

Answer:

The bromination of 1-methylpyrazole is generally highly regioselective for the 4-position.[4][6] The formation of other isomers, such as 3-bromo or 5-bromo-1-methylpyrazole, is less common but can be influenced by reaction conditions. The primary concern is typically the formation of di- and tri-brominated products.

Understanding Regioselectivity in Pyrazole Bromination:

The regioselectivity is governed by the electronic properties of the pyrazole ring. The "pyrrole-like" nitrogen (N1) is an electron-donating group, while the "pyridine-like" nitrogen (N2) is electron-withdrawing. The interplay of these effects results in the highest electron density at the C4 position, making it the most nucleophilic and thus the primary site of electrophilic attack.[7][8]

dot

Caption: Regioselectivity in the bromination of 1-methylpyrazole.

Troubleshooting Poor Regioselectivity:

  • Over-bromination: The most common "selectivity" issue is the formation of di- and tri-brominated products.

    • Solution: As mentioned, control the stoichiometry of the brominating agent carefully (use no more than 1.05 equivalents for mono-bromination) and add it portion-wise.

  • Solvent Effects: While less common for this specific substrate, solvent polarity can influence regioselectivity in some electrophilic aromatic substitutions.[5][9]

    • Solution: If you suspect solvent effects are at play, consider screening a few different solvents of varying polarity (e.g., acetonitrile, DMF, water).[4]

  • Temperature Control: Higher reaction temperatures can sometimes lead to the formation of less-favored isomers by overcoming the activation energy barrier for attack at other positions.

    • Solution: Maintain a controlled temperature, preferably at or below room temperature, to favor the kinetically preferred product.

Issue 3: Difficult Purification of the Product

Question: I have a decent yield according to my initial analysis, but I'm struggling to isolate pure 4-bromo-1-methylpyrazole. The product seems to be an oil and distillation is not straightforward.

Answer:

Purification of 4-bromo-1-methylpyrazole, which is a liquid at room temperature, can indeed be challenging.[3] Here are some strategies to improve purification:

Purification Strategies:

Method Description Considerations
Column Chromatography This is a standard method for purifying liquid products. Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).Can be time-consuming and may lead to some product loss on the column.
Acid-Base Extraction Pyrazoles are basic and can be protonated to form salts.Dissolve the crude product in a non-polar solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt. Wash the aqueous layer with a non-polar solvent to remove non-basic impurities. Then, neutralize the aqueous layer with a base (e.g., NaHCO3) and extract the purified product back into an organic solvent.
Crystallization of a Salt If the product forms a stable crystalline salt (e.g., hydrochloride or picrate), this can be an effective purification method.This method is highly dependent on the crystallization properties of the specific salt.
Vacuum Distillation If the product is thermally stable, vacuum distillation can be an option.Be aware of the product's boiling point and potential for decomposition at high temperatures.[3]

dot

Purification Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Standard Method Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction For Basic Impurities Salt Crystallization Salt Crystallization Crude Product->Salt Crystallization If Crystalline Salt Forms Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation For Thermally Stable Liquids Pure Product (Oil) Pure Product (Oil) Column Chromatography->Pure Product (Oil) Aqueous Salt Solution Aqueous Salt Solution Acid-Base Extraction->Aqueous Salt Solution Neutralization & Extraction Neutralization & Extraction Aqueous Salt Solution->Neutralization & Extraction Neutralization & Extraction->Pure Product (Oil) Crystalline Salt Crystalline Salt Salt Crystallization->Crystalline Salt Crystalline Salt->Neutralization & Extraction Vacuum Distillation->Pure Product (Oil)

Caption: Purification options for 4-bromo-1-methylpyrazole.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better, NBS or molecular bromine (Br2)?

A1: For laboratory-scale synthesis, N-bromosuccinimide (NBS) is often preferred. It is a solid, making it easier and safer to handle than liquid bromine. Reactions with NBS are generally cleaner and produce fewer side products.[4] Molecular bromine is a stronger brominating agent and can be more prone to over-bromination.[10]

Q2: What is the role of the solvent in this reaction?

A2: The primary role of the solvent is to dissolve the reactants. However, the solvent can also influence the reaction rate and, in some cases, regioselectivity.[5][9] Polar aprotic solvents like DMF or acetonitrile can sometimes accelerate the reaction.[2] For the bromination of 1-methylpyrazole, common solvents like DCM, chloroform, or even water have been used successfully.[3][11]

Q3: Can I use a catalyst for this reaction?

A3: The bromination of 1-methylpyrazole is typically fast enough that a catalyst is not required. The pyrazole ring is sufficiently activated for electrophilic substitution. In some cases, for less reactive substrates, a Lewis acid catalyst might be used, but for 1-methylpyrazole, it is generally unnecessary and may lead to side reactions.

Q4: How can I confirm the structure of my product?

A4: The structure of 4-bromo-1-methylpyrazole can be confirmed using standard spectroscopic techniques:

  • 1H NMR: You should observe two singlets in the aromatic region corresponding to the protons at the C3 and C5 positions, and a singlet for the methyl group protons.

  • 13C NMR: The spectrum will show characteristic shifts for the three pyrazole carbons and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a compound containing one bromine atom.

Q5: What are the safety precautions for this reaction?

A5:

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Molecular Bromine (Br2): If using Br2, it is highly corrosive and toxic. It should only be handled in a well-ventilated fume hood with extreme caution and appropriate PPE.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.

  • General Precautions: Always wear appropriate PPE and work in a well-ventilated area.

Conclusion

Improving the yield of the bromination of 1-methylpyrazole is an achievable goal through careful control of reaction parameters. By understanding the reaction mechanism and potential pitfalls, researchers can troubleshoot effectively and optimize their synthetic procedures. This guide provides a foundation for addressing common challenges and achieving high-yielding, clean reactions.

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, yet their functionalization presents significant regioselectivity challenges that can impede discovery and development timelines.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice. Here, we address the common (and uncommon) issues encountered during the regioselective functionalization of the pyrazole core, focusing on both N-H and C-H modification.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Reactivity

Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent properties of the pyrazole ring that govern its reactivity.

Q1: What makes regioselective functionalization of pyrazoles so challenging?

The primary challenge is rooted in the pyrazole's electronic structure and tautomerism.[1][2]

  • Two Reactive Nitrogens: The pyrazole ring contains two adjacent nitrogen atoms: a pyrrole-like N1 (acidic) and a pyridine-like N2 (basic).[1] In an unsubstituted pyrazole, these nitrogens are chemically equivalent due to rapid proton tautomerism, making it difficult to selectively functionalize one over the other.[3]

  • Multiple C-H Bonds: There are three distinct C-H bonds (C3, C4, C5) with different electronic densities. The C4 position is the most electron-rich and susceptible to electrophilic substitution, while the C3 and C5 positions are more electrophilic and prone to nucleophilic attack or deprotonation.[1][4][5]

  • Substituent Effects: Once the ring is substituted (e.g., at C3 or C5), the two nitrogens become chemically distinct, but their relative reactivity is a delicate balance of steric and electronic factors that can be difficult to predict without prior art.[6][7][8]

Q2: What are the key factors that control regioselectivity in pyrazole reactions?

The outcome of a pyrazole functionalization is a multifactorial problem. The major contributors are:

  • Steric Hindrance: This is often the most dominant factor. Bulky substituents on the pyrazole ring (at C3/C5) or on the incoming reagent will typically direct functionalization to the less sterically encumbered position.[6][9][10]

  • Electronic Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrazole ring alter the nucleophilicity and acidity of the N-H and C-H bonds.[7] For instance, an EWG at C5 can increase the acidity of the N1 proton.

  • Reaction Conditions: The choice of base, solvent, temperature, and even the counter-ion of the base can dramatically shift the regiochemical outcome by influencing the position of equilibrium or the rate of competing reaction pathways.[2][6][9] This interplay determines whether the reaction is under kinetic or thermodynamic control.[11][12][13]

  • Directing Groups: For C-H functionalization, the installation of a directing group, typically at the N1 position, is a powerful strategy to achieve high regioselectivity by coordinating to a transition-metal catalyst and delivering it to a specific C-H bond.[4][14][15]

Part 2: Troubleshooting Guide - N-Functionalization

One of the most common hurdles is controlling the site of substitution on the nitrogen atoms.

Problem: My N-alkylation of a 3-substituted pyrazole is producing an inseparable mixture of N1 and N2 regioisomers.

This is a classic challenge stemming from the similar nucleophilicity of the two nitrogen atoms in the pyrazolate anion intermediate.[2][6]

Root Cause Analysis & Solutions

The regiochemical outcome is dictated by a competition between the kinetic and thermodynamic pathways, heavily influenced by sterics.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: The kinetic product forms faster and is often the result of alkylation at the more nucleophilic or more accessible nitrogen. This pathway is favored at lower temperatures with strong bases that rapidly and irreversibly form the pyrazolate.

    • Thermodynamic Product: The thermodynamic product is the more stable of the two isomers. Its formation is favored at higher temperatures, which allow for equilibration between the two products (if the reaction is reversible). The N1-alkylated isomer is often the thermodynamically favored product due to reduced steric clash between the C5-H and the new N1-substituent.

Strategic Solutions Table

StrategyPrincipleRecommended Action & ConditionsExpected Outcome
Maximize Steric Differentiation Use a sterically demanding alkylating agent to exclusively target the less hindered N1 position.Switch from a simple alkyl halide (e.g., MeI, BnBr) to a bulkier electrophile.Increased selectivity for the N1 isomer.[6][10]
Force Thermodynamic Control Use conditions that allow for equilibration to the more stable isomer.Employ a weaker base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures (e.g., 80-120 °C).[9][16]Favors the formation of the sterically less congested and more stable N1-alkylated product.[16]
Utilize a Directing Group Introduce a functional group that coordinates with the cation of the base, sterically blocking one nitrogen.A hydrazone substituent, for example, can coordinate with alkali metal ions, sterically hindering the adjacent nitrogen and directing alkylation to the distal nitrogen.[2]High regioselectivity can be achieved, but requires additional synthetic steps.[2]
Change the Reaction Mechanism Move away from standard SN2 conditions.Consider acid-catalyzed N-alkylation using trichloroacetimidate electrophiles.[10][17] This method often shows a steric bias, favoring the less hindered nitrogen.[10]Provides an alternative pathway where regioselectivity is governed by steric approach to a carbocation intermediate.[17]

Workflow Diagram: Selecting an N-Alkylation Strategy

N_Alkylation_Strategy start Goal: Selective N-Alkylation of 3-Substituted Pyrazole q1 Is the desired product the N1 (less hindered) isomer? start->q1 n1_strategy Target N1 Isomer q1->n1_strategy Yes n2_strategy Target N2 Isomer (Challenging) q1->n2_strategy No sterics Strategy 1: Increase Steric Bulk (Bulky Electrophile) n1_strategy->sterics thermo Strategy 2: Thermodynamic Control (K₂CO₃/DMSO, High Temp) n1_strategy->thermo acid Strategy 3: Acid Catalysis (Trichloroacetimidate) n1_strategy->acid directing_group Strategy: Use Directing Group (e.g., Hydrazone) n2_strategy->directing_group

Caption: Decision workflow for regioselective N-alkylation.

Part 3: Troubleshooting Guide - C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical method for elaborating the pyrazole core. However, controlling which C-H bond reacts is a significant challenge.[1][18]

Problem: My transition-metal-catalyzed C-H arylation of an N1-substituted pyrazole is giving a mixture of C3 and C5 products, or no reaction at all.

This issue typically arises from a poorly chosen directing group, suboptimal catalyst system, or competing electronic preferences of the pyrazole C-H bonds.

Root Cause Analysis & Solutions

For N-substituted pyrazoles, the C5 proton is generally the most acidic and kinetically favored site for deprotonation/metalation.[4] However, achieving high selectivity, especially for the C3 position, requires precise control.

  • The Power of Directing Groups (DGs): The most reliable way to control regioselectivity is to use a directing group on the N1 nitrogen. This DG contains a Lewis basic site that coordinates to the metal catalyst (e.g., Pd, Rh, Ru), forming a metallacyclic intermediate that positions the catalyst proximal to a specific C-H bond.[14][15]

    • C5-Directing Groups: Many common DGs, like a simple phenyl or pyridyl group, will direct functionalization to the C5 position. The N2 "pyridine-like" nitrogen of the pyrazole ring itself can also act as an inherent directing group, favoring C5 functionalization.[4]

    • C3-Directing Groups: Achieving C3 functionalization is more challenging and often requires specialized, and sometimes removable, directing groups that are designed to overcome the intrinsic preference for C5.

  • Catalyst and Ligand Effects: The choice of metal, its oxidation state, and the ligands coordinated to it can influence the regiochemical outcome. Ligands can sterically block certain positions or alter the electronic properties of the catalyst.

  • Inherent Reactivity: In the absence of a strong directing group, functionalization may proceed at the most electronically favorable position. Electrophilic aromatic substitution-type reactions favor the electron-rich C4 position, whereas metal-catalyzed C-H activation often targets the most acidic proton (C5).[1][4]

Strategic Solutions Table

StrategyPrincipleRecommended Action & ConditionsExpected Outcome
Install a C5-Directing Group Utilize a chelating group at N1 to direct a metal catalyst specifically to the C5-H bond.N-aryl, N-pyridyl, or N-amide groups are effective. A typical condition is Pd(OAc)₂ as a catalyst with an appropriate oxidant in a high-boiling solvent.[4][14]High to exclusive selectivity for the C5-functionalized product.
Block the C5 Position Physically prevent reaction at C5 by installing a blocking group.A removable group like a silyl group (e.g., TMS) can be installed at C5. After C3 functionalization, the blocking group can be removed.[1]Redirects reactivity to the next available position, often C3.
Employ a C3-Directing Group Use a specialized DG designed to form a stable metallacycle that favors C3-H activation.This often requires custom synthesis of the starting material. Literature reports specialized amide or other bidentate ligands for this purpose.Enables access to the less-favored C3-substituted isomers.[19]
Modify Reaction Conditions Fine-tune the catalyst, ligands, solvent, or additives to favor one pathway over another.For C4-arylation (direct arylation), ligand-free palladium catalysts in protic solvents have been shown to promote β-selectivity (C4) by enhancing the proton's acidity.[15]Can switch selectivity, but often requires extensive optimization.

Experimental Protocol: Palladium-Catalyzed C5-H Arylation of N-Phenylpyrazole

This protocol provides a reliable method for the selective functionalization at the C5 position, a common transformation in medicinal chemistry.

  • Reaction Setup: To an oven-dried Schlenk tube, add N-phenylpyrazole (1.0 mmol), the desired aryl bromide (1.2 mmol), Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and Potassium Carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add anhydrous Dimethylacetamide (DMAc, 5 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenyl-5-aryl-1H-pyrazole.

Mechanism Diagram: Directed C-H Activation at C5

CH_Activation cluster_0 Catalytic Cycle A N-Aryl Pyrazole + Pd(II) Catalyst B Coordination Complex (Chelation via N2) A->B Coordination C Concerted Metalation- Deprotonation (CMD) B->C C5-H Activation D Palladacycle Intermediate (C5-Pd Bond) C->D E Oxidative Addition (Ar-X) D->E F Pd(IV) Intermediate E->F G Reductive Elimination F->G H C5-Arylated Pyrazole + Regenerated Pd(II) G->H H->A Catalyst Regeneration

Caption: Mechanism of Pd-catalyzed C5-H arylation.

References

Catalyst Selection for Efficient Coupling with Dibromopyrazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for navigating the complexities of palladium-catalyzed cross-coupling reactions with dibromopyrazole substrates. Dibromopyrazoles are valuable synthons, but their successful functionalization requires careful consideration of catalyst systems to manage reactivity and achieve selectivity. This document is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with dibromopyrazoles so challenging?

A1: The challenges stem from several factors:

  • Reactivity: The two C-Br bonds on the pyrazole ring can have different reactivities due to the electronic nature of the pyrazole core. This can make achieving selective mono- or di-substitution difficult.

  • Catalyst Inhibition: The lone pairs on the pyrazole's nitrogen atoms can coordinate to the palladium center, acting as a ligand. This can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and stalling the reaction.[1][2] N-H-containing pyrazoles, in particular, can form inhibitory Pd-azolyl complexes.[2]

  • Regioselectivity: Controlling which of the two bromine atoms reacts first is a significant hurdle. The inherent electronic properties of the substituted pyrazole ring dictate the initial site of oxidative addition, which may not always be the desired position.

  • Solubility: Dibromopyrazoles and their coupled products can sometimes have limited solubility in common organic solvents, impeding reaction kinetics.[1]

Q2: Should I protect the N-H group on my pyrazole before attempting a cross-coupling reaction?

A2: While N-protection can prevent the formation of inhibitory Pd-azolyl complexes and is a valid strategy, modern catalyst systems often make it unnecessary.[2]

  • For Unprotected Pyrazoles: Using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can sterically shield the palladium center, minimizing coordination with the pyrazole nitrogen and allowing the reaction to proceed.[2] However, higher catalyst loadings or specific bases like K₃PO₄ might be required.[2]

  • For N-Protected Pyrazoles: Protection (e.g., with a THP group) can simplify the reaction by removing the acidic proton and one potential site of catalyst inhibition.[3] This often leads to cleaner reactions and easier optimization, especially with less sophisticated catalyst systems. The choice depends on the complexity of your substrate and the efficiency of the available catalyst systems.

Q3: How do I control for mono- versus di-substitution?

A3: Achieving selective mono-arylation requires careful control over reaction conditions:

  • Stoichiometry: Use a limited amount of the coupling partner (typically 1.0-1.2 equivalents).

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the mono-coupled product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

  • Catalyst System: In some cases, the choice of ligand can influence the selectivity between the first and second coupling events.

For di-substitution, an excess of the coupling partner (2.2-3.0 equivalents), longer reaction times, and potentially higher temperatures are generally required to drive the reaction to completion.[4]

Troubleshooting and Optimization Guides

This section is designed to help you diagnose and solve common problems encountered during cross-coupling reactions with dibromopyrazoles.

Issue 1: Low or No Conversion of Starting Material

If your reaction fails to proceed, a systematic evaluation of the components is necessary.

low_yield_troubleshooting start Low or No Yield reagent_check 1. Verify Reagent Quality - Fresh, pure starting materials? - Anhydrous & degassed solvent? - Active base? start->reagent_check catalyst_check 2. Assess Catalyst System - Is the Pd precatalyst active? - Is the ligand appropriate for the coupling type and substrate? reagent_check->catalyst_check Reagents OK sub_reagent Action: - Use fresh, high-purity reagents. - Ensure rigorous anhydrous/anaerobic setup. reagent_check->sub_reagent conditions_check 3. Evaluate Reaction Conditions - Temperature too low? - Incorrect base or solvent? catalyst_check->conditions_check Catalyst OK sub_catalyst Action: - Switch to a more robust precatalyst (e.g., G2, G3, G4 palladacycles). - Screen bulky, electron-rich ligands (XPhos, SPhos, RuPhos). catalyst_check->sub_catalyst poisoning_check 4. Suspect Catalyst Poisoning - N-H pyrazole used? - Impurities in reagents? conditions_check->poisoning_check Conditions OK sub_conditions Action: - Increase temperature in 10-20°C increments. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF). conditions_check->sub_conditions sub_poisoning Action: - Increase catalyst/ligand loading. - Consider N-protection of the pyrazole. poisoning_check->sub_poisoning

Caption: Troubleshooting workflow for low to no product yield.

Issue 2: Significant Side Product Formation (Homocoupling, Dehalogenation)

The appearance of undesired products requires a different set of corrective actions.

Side Product Probable Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with argon). Ensure the reaction is maintained under a positive pressure of inert gas.[1]
Dehalogenation (Hydrodehalogenation) The Ar-Pd(II)-X intermediate reacts with a hydrogen source (e.g., water, alcohol, or even the amine base).Use rigorously dried solvents and reagents. Consider a non-protic solvent and a weaker base like K₂CO₃ or Cs₂CO₃ if strong bases are suspected to be the issue.[5]
Protodeboronation Cleavage of the C-B bond by a proton source, common with aqueous bases.Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. Minimize water content by using an anhydrous base (e.g., KF) or a solvent system with less water.[1]
Issue 3: Poor Regioselectivity in Mono-functionalization

Achieving reaction at a specific C-Br bond is a common goal.

regioselectivity regio Regioselectivity Control factors Electronic Effects Steric Hindrance Catalyst/Ligand System Base Selection regio->factors electronics The more electron-deficient C-Br bond is generally more reactive towards oxidative addition. factors:f1->electronics sterics Bulky substituents near one C-Br bond can sterically hinder the approach of the palladium catalyst, favoring reaction at the less hindered site. factors:f2->sterics catalyst Highly bulky ligands can amplify steric differences, enhancing selectivity. Some ligand systems can even override inherent electronic preferences. factors:f3->catalyst base The choice of base can influence the equilibrium of catalyst species and the rate of transmetalation, sometimes impacting which site reacts faster. factors:f4->base

Caption: Key factors influencing regioselectivity in dibromopyrazole coupling.

To control regioselectivity, a screening approach is often necessary. Varying the ligand from moderately bulky (e.g., PPh₃) to extremely bulky (e.g., XPhos, tBuXPhos) and testing different bases (e.g., K₂CO₃ vs. K₃PO₄) can reveal conditions that favor one position over the other.

Experimental Protocols

The following are generalized, robust starting protocols for the three major cross-coupling reactions with dibromopyrazoles. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling (Di-substitution)

This protocol is designed for the double arylation of a dibromopyrazole.

Materials:

  • Dibromopyrazole (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₃PO₄, 4.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromopyrazole, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling (Mono-substitution)

This protocol is a starting point for selective mono-alkynylation.

Materials:

  • Dibromopyrazole (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Base/Solvent (e.g., Triethylamine/DMF, 1:4 v/v)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the dibromopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Base Addition: Add the degassed DMF and triethylamine.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the mixture at a controlled temperature (start at room temperature and gently heat to 50-70 °C if necessary).

  • Monitoring: Carefully monitor the reaction by TLC or LC-MS to maximize the formation of the mono-coupled product and minimize the di-coupled byproduct.

  • Work-up: Once the desired conversion is reached, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination (Mono-substitution)

This protocol is for the selective mono-amination of a dibromopyrazole.

Materials:

  • Dibromopyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the dibromopyrazole, amine, NaOtBu, and tBuBrettPhos Pd G3 precatalyst to a reaction vial or flask.

  • Solvent Addition: Add the degassed solvent.

  • Reaction: Seal the vessel and heat to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Catalyst and Ligand Selection Summary

Choosing the right combination of palladium source and ligand is the most critical decision in these couplings. Bulky, electron-rich phosphine ligands are generally superior for challenging substrates like dibromopyrazoles.[6][7]

Coupling ReactionRecommended LigandsRecommended Pd SourceKey Considerations
Suzuki-Miyaura XPhos, SPhos, RuPhos Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (G2, G3, G4)Excellent for both electron-rich and electron-poor coupling partners. Robust for unprotected N-H pyrazoles.[2]
Sonogashira PPh₃, P(t-Bu)₃, cataCXium® APd(PPh₃)₂Cl₂, Pd(OAc)₂P(t-Bu)₃ is excellent for less reactive bromides. Copper-free conditions can be explored to prevent alkyne homocoupling.
Buchwald-Hartwig tBuBrettPhos, AdBrettPhos, Josiphos ligands Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (G3, G4)Ligand choice is highly dependent on the amine nucleophile (primary, secondary, hindered).[8][9]

References

Technical Support Center: Managing Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of impurities during pyrazole synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common purity challenges, ensuring the integrity and success of your research.

Introduction: The Challenge of Purity in Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The most common and versatile method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] While seemingly straightforward, this reaction and its variations can lead to a variety of impurities that complicate downstream applications. This guide will delve into the mechanistic origins of these impurities and provide practical, field-proven strategies for their management.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemistry and offering actionable protocols.

Issue 1: Formation of Regioisomeric Pyrazoles

Symptoms:

  • Your NMR spectrum shows two distinct sets of peaks for the pyrazole core protons.

  • TLC analysis reveals multiple spots with very similar Rf values that are difficult to separate.

  • The isolated product has a broad melting point range.

Root Cause Analysis:

The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[6][7][8] The two nitrogen atoms of the hydrazine and the two carbonyl groups of the dicarbonyl compound present two possible sites for the initial nucleophilic attack and subsequent cyclization, leading to two different substitution patterns on the pyrazole ring.[3][6][9]

Visualizing Regioisomer Formation:

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Unsymmetrical_Dicarbonyl R1-CO-CH2-CO-R2 Attack_at_C1 Initial attack at R1-CO Unsymmetrical_Dicarbonyl->Attack_at_C1 Path 1 Attack_at_C2 Initial attack at R2-CO Unsymmetrical_Dicarbonyl->Attack_at_C2 Path 2 Substituted_Hydrazine R3-NH-NH2 Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Regioisomer_A Regioisomer A Attack_at_C1->Regioisomer_A Regioisomer_B Regioisomer B Attack_at_C2->Regioisomer_B

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

Solutions:

  • Control of Reaction pH: The regioselectivity of the Knorr synthesis can be highly dependent on the pH of the reaction medium.[10] Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen. Experimenting with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) or buffered systems can significantly influence the isomeric ratio.

  • Solvent Effects: The choice of solvent can dramatically impact regioselectivity.[10] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to favor the formation of one regioisomer over another. A systematic screening of solvents with varying polarities and hydrogen-bonding capabilities is recommended.

  • Steric and Electronic Control: The inherent steric and electronic properties of the substituents on both the dicarbonyl and hydrazine reactants can be exploited to direct the reaction towards a single isomer.[10] Bulky substituents will favor attack at the less sterically hindered carbonyl group.[10] Similarly, strong electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack.[10]

  • Purification via Fractional Recrystallization: If regioisomers are formed, their separation can sometimes be achieved by fractional recrystallization, provided they have sufficiently different solubilities in a particular solvent system.[11] This technique involves multiple recrystallization steps to progressively enrich one isomer.[11]

    Protocol: Fractional Recrystallization

    • Dissolve the mixture of regioisomers in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

    • Filter the crystals and collect the mother liquor.

    • Recrystallize the collected crystals from the same solvent to improve purity.

    • Concentrate the mother liquor and cool to obtain a crop of crystals enriched in the more soluble isomer.

    • Repeat the process on both fractions until the desired purity is achieved, monitoring by TLC or NMR.

Issue 2: The Reaction Mixture is Highly Colored (Yellow/Red)

Symptoms:

  • The reaction mixture develops a deep yellow or red color during or after the reaction.

  • The isolated crude product is colored, even though the desired pyrazole is expected to be colorless.

Root Cause Analysis:

Colored impurities often arise from the decomposition or side reactions of the hydrazine starting material, especially when using phenylhydrazine.[7][12] These reactions can form highly conjugated, colored byproducts. Oxidation of reaction intermediates or the final product can also contribute to color formation.

Solutions:

  • Purification by Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.

    Protocol: Charcoal Treatment

    • Dissolve the crude, colored product in a suitable solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

    • Heat the suspension gently with stirring for 10-15 minutes.

    • Filter the hot solution through a pad of celite to remove the charcoal.

    • Crystallize the purified product from the filtrate.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form water-soluble salts.[13] This property can be exploited to separate them from non-basic, colored impurities.

    Protocol: Acid-Base Extraction

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The pyrazole will move into the aqueous phase as its hydrochloride salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) until the pyrazole precipitates or can be extracted.

    • Extract the now neutral pyrazole back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.

Issue 3: Presence of Unreacted Starting Materials

Symptoms:

  • TLC and NMR analysis of the crude product clearly show the presence of the 1,3-dicarbonyl compound and/or hydrazine.

Root Cause Analysis:

Incomplete reaction is a common issue that can result from:

  • Insufficient reaction time or temperature.

  • Sub-optimal stoichiometry of the reactants.

  • Deactivation of the catalyst, if one is used.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction time and temperature to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Stoichiometric Adjustments: While a 1:1 stoichiometry is theoretical, a slight excess of one reactant (often the more volatile or less stable one) may be beneficial.

  • Purification:

    • Recrystallization: This is often effective for removing unreacted starting materials, as they may have significantly different solubilities than the pyrazole product.[7][11]

    • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from starting materials and other impurities.[6] For basic pyrazoles that may interact strongly with acidic silica, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in pyrazole synthesis?

A1: The most common impurities include:

  • Regioisomers: As discussed in the troubleshooting guide, these are often the most challenging impurities to separate.[7]

  • Pyrazoline intermediates: Incomplete aromatization can lead to the presence of pyrazoline byproducts.[7]

  • Unreacted starting materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and hydrazines.[7]

  • Side-reaction products from hydrazine: Hydrazines, particularly phenylhydrazine, can undergo self-condensation or oxidation to produce colored impurities.[7]

  • Pyrazolones: When a β-ketoester is used as the 1,3-dicarbonyl component, the formation of a pyrazolone is the expected outcome.[4]

Q2: How can I identify the impurities in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for impurity profiling:[7][15][16][17][18]

  • Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Offers superior separation and quantification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating and identifying the molecular weights of impurities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise chemical structure of impurities.[19] 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural confirmation.[19]

Q3: What is the best general purification method for pyrazoles?

A3: There is no single "best" method, as the optimal technique depends on the specific properties of the pyrazole and its impurities. However, a general workflow is as follows:

G Crude_Product Crude Pyrazole Product Workup Aqueous Workup / Extraction Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization If product is solid and impurities have different solubilities Chromatography Column Chromatography Workup->Chromatography If recrystallization is ineffective or for complex mixtures Pure_Product Pure Pyrazole Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for pyrazoles.

Q4: Can I use recrystallization to separate regioisomers?

A4: Yes, fractional recrystallization can be an effective method for separating regioisomers if they have sufficiently different solubilities in a particular solvent system.[11] This method requires careful optimization of the solvent and cooling rate.

Q5: My pyrazole is a liquid. How can I purify it without chromatography?

A5: For liquid pyrazoles, consider the following non-chromatographic purification techniques:

  • Distillation: If the pyrazole is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be very effective.

  • Acid-Base Extraction: As described in the troubleshooting guide, this can be used to separate the basic pyrazole from non-basic impurities.

  • Salt Formation and Recrystallization: The pyrazole can be converted to a solid salt (e.g., hydrochloride, sulfate) by treatment with an acid.[13][20] This salt can then be purified by recrystallization, and the free pyrazole can be regenerated by treatment with a base.

Table 1: Common Solvents for Pyrazole Recrystallization [11]

Solvent/SystemPolarityTypical Use Cases
Ethanol, MethanolProtic, PolarGeneral purpose for many pyrazole derivatives.
WaterProtic, Very PolarFor highly polar or salt forms of pyrazoles.
Ethyl AcetateAprotic, PolarGood for moderately polar pyrazoles.
Hexane/CyclohexaneAprotic, Non-polarFor non-polar pyrazole derivatives.
Ethanol/WaterMixed ProticA versatile system for polar pyrazoles.
Hexane/Ethyl AcetateMixed AproticGood for adjusting polarity for a wide range of pyrazoles.

Part 3: Key Analytical Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation

Application: NMR is the most powerful tool for confirming the structure of your desired pyrazole and identifying any isomeric impurities.[19]

Sample Preparation:

  • Weigh 5-10 mg of the pyrazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[19]

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the aromatic protons to confirm the substitution pattern.

  • Acquire a ¹³C NMR spectrum to observe the carbon skeleton.

  • If structural assignment is ambiguous, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.[19]

Protocol 2: HPLC Method for Purity Assessment

Application: HPLC is used to separate and quantify the desired pyrazole from its impurities, providing a precise measure of purity.

Method Development:

  • Column Selection: A C18 reversed-phase column is a good starting point for most pyrazole derivatives.

  • Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically effective.

  • Detection: UV detection is commonly used. Select a wavelength where the pyrazole and potential impurities have significant absorbance.

  • Sample Preparation: Prepare a dilute solution of your sample in the mobile phase.

Data Analysis: The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

Technical Support Center: Scaling Up the Synthesis of 3,4-Dibromo-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dibromo-1-methyl-pyrazole. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during scale-up production. The protocols and recommendations herein are grounded in established chemical principles to ensure safety, reliability, and reproducibility.

I. Synthesis Workflow Overview

The synthesis of this compound is typically a two-step process starting from pyrazole. The first step involves the methylation of the pyrazole ring to form 1-methyl-pyrazole, followed by a selective bromination to yield the final product. Careful control of reaction conditions is paramount to ensure high yield and purity, especially during scale-up.

Synthesis_of_3_4_Dibromo_1_methyl_pyrazole Pyrazole Pyrazole Methylation Step 1: N-Methylation Pyrazole->Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Methylation One_Methylpyrazole 1-Methylpyrazole Methylation->One_Methylpyrazole Formation of 1-methylpyrazole Bromination Step 2: Dibromination One_Methylpyrazole->Bromination Brominating_Agent Brominating Agent (e.g., Bromine) Brominating_Agent->Bromination Three_Four_Dibromo This compound Bromination->Three_Four_Dibromo Formation of crude product Purification Purification (e.g., Recrystallization, Chromatography) Three_Four_Dibromo->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic route for this compound.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most critical parameters to control during the scale-up of this synthesis?

A1: When scaling up, the most critical parameters are:

  • Temperature Control: Both the methylation and bromination steps are exothermic. Inadequate temperature control can lead to side reactions, decreased yield, and potential safety hazards.

  • Reagent Addition Rate: Slow, controlled addition of the methylating and brominating agents is crucial to manage the reaction exotherm and prevent localized high concentrations, which can promote byproduct formation.

  • Mixing Efficiency: Homogeneous mixing is essential for consistent reaction progress and heat distribution in a larger reactor. Inefficient stirring can create "hot spots" and lead to a heterogeneous product mixture.

  • Purity of Starting Materials: The purity of the initial pyrazole and the reagents directly impacts the purity of the final product and the side-reaction profile.[1]

Q2: What are the primary safety concerns associated with this synthesis?

A2: The primary safety concerns are associated with the handling of bromine and methylating agents.

  • Bromine: Bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[2][3] It is also a strong oxidizing agent.[4] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[5] A neutralizing agent, such as sodium thiosulfate solution, should be readily available in case of spills.

  • Methylating Agents: Reagents like dimethyl sulfate are toxic and potential carcinogens. Handle with extreme caution and appropriate PPE.

Step 1: N-Methylation

Q3: My methylation of pyrazole is giving low yields. What are the likely causes?

A3: Low yields in the N-methylation step can often be attributed to:

  • Incomplete Deprotonation: If using a base to deprotonate the pyrazole, ensure the base is strong enough and used in a sufficient stoichiometric amount.

  • Reaction Temperature: While some methylation reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[6] However, excessively high temperatures can lead to decomposition.

  • Choice of Methylating Agent and Solvent: The reactivity of the methylating agent and the choice of solvent can significantly influence the reaction outcome.

Q4: I am observing the formation of isomeric byproducts during methylation. How can I improve the regioselectivity?

A4: The formation of N-methylated regioisomers can be an issue with substituted pyrazoles. For unsubstituted pyrazole, this is not a concern. However, if starting with a pre-functionalized pyrazole, the position of methylation can be influenced by steric and electronic factors. Optimizing the reaction conditions, such as the choice of base and solvent, can sometimes improve regioselectivity.

Step 2: Dibromination

Q5: The bromination of 1-methylpyrazole is resulting in a mixture of mono-, di-, and tri-brominated products. How can I selectively obtain the 3,4-dibromo isomer?

A5: Achieving selective dibromination at the 3 and 4 positions requires careful control over the reaction conditions. The pyrazole ring is activated towards electrophilic substitution, and over-bromination is a common issue.[7]

  • Stoichiometry of Bromine: Use a precise stoichiometry of the brominating agent (ideally 2.0 equivalents). A slight excess can lead to the formation of 3,4,5-tribromo-1-methyl-pyrazole.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reactivity of the bromine.

  • Slow Addition: Add the brominating agent dropwise to the solution of 1-methylpyrazole to maintain a low concentration of the electrophile in the reaction mixture.

  • Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Acetic acid or chloroform are commonly used.

Q6: Why is the 4-position of the pyrazole ring particularly reactive towards bromination?

A6: In electrophilic aromatic substitution of pyrazoles, the 4-position is generally the most reactive due to the directing effects of the two nitrogen atoms. The reaction proceeds through a Wheland intermediate, and substitution at the 4-position results in a more stable cationic intermediate compared to substitution at the 3 or 5 positions.[7][8][9]

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 1-Methylpyrazole Incomplete reaction; Suboptimal temperature; Poor quality of reagents.Monitor the reaction by TLC or GC to ensure completion. Optimize the reaction temperature. Use freshly distilled or high-purity starting materials.[1]
Formation of Multiple Products in Bromination Over-bromination due to excess brominating agent or high temperature; Non-selective reaction conditions.Carefully control the stoichiometry of the brominating agent. Maintain a low reaction temperature (0-5 °C). Add the brominating agent slowly and with efficient stirring.[10]
Dark-colored Reaction Mixture Decomposition of starting materials or products; Presence of impurities.Ensure the use of high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air oxidation.[1]
Difficulty in Product Isolation/Purification Formation of closely related byproducts; Oily product that is difficult to crystallize.Optimize the reaction selectivity to minimize byproduct formation. For purification, consider column chromatography or recrystallization from a different solvent system. A general process for pyrazole purification may involve forming an acid addition salt.[11]
Inconsistent Results on Scale-up Inefficient heat transfer in a larger reactor; Poor mixing leading to localized concentration gradients.Use a reactor with a jacket for better temperature control. Ensure the stirrer design is appropriate for the scale and viscosity of the reaction mixture to maintain homogeneity.

IV. Experimental Protocols

Step 1: Synthesis of 1-Methylpyrazole

This protocol is a general guideline and may require optimization based on available equipment and specific laboratory conditions.

  • To a solution of pyrazole (1.0 eq) in a suitable solvent (e.g., THF, DMF), add a base (e.g., NaH, K2CO3) (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (e.g., dimethyl sulfate, methyl iodide) (1.05 eq) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-methylpyrazole.[6][12]

Step 2: Synthesis of this compound

Safety First: This procedure involves the use of elemental bromine and should be performed in a well-ventilated fume hood with appropriate PPE.

  • Dissolve 1-methylpyrazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, chloroform) in a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2.0 eq) in the same solvent to the reaction mixture via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Neutralize the solution with a base (e.g., sodium bicarbonate, sodium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

V. References

  • ChemicalBook. (n.d.). 1-Methylpyrazole synthesis. Retrieved January 3, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Methylpyrazole. Retrieved January 3, 2026, from --INVALID-LINK--

  • YouTube. (2024, June 6). Bromination safety. Retrieved January 3, 2026, from --INVALID-LINK--

  • Chemical Education Xchange. (n.d.). Safety. Retrieved January 3, 2026, from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, December 11). Understanding 1-Methylpyrazole: Properties, Synthesis, and Key Applications. Retrieved January 3, 2026, from --INVALID-LINK--

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved January 3, 2026, from --INVALID-LINK--

  • Standard Operating Procedure_Bromine.docx. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-Methylpyrazole: A Versatile Building Block for Pharmaceutical Synthesis. Retrieved January 3, 2026, from --INVALID-LINK--

  • El-Shorbagy, A., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9225-9230. --INVALID-LINK--

  • Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. Retrieved January 3, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Retrieved January 3, 2026, from --INVALID-LINK--

  • University of Mississippi. (n.d.). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Retrieved January 3, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. Retrieved January 3, 2026, from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved January 3, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved January 3, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole. Retrieved January 3, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Retrieved January 3, 2026, from --INVALID-LINK--

  • ACS Publications. (n.d.). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Retrieved January 3, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 3,5-dibromo-1-methyl-1H-pyrazole. Retrieved January 3, 2026, from --INVALID-LINK--

  • ECHEMI. (n.d.). Regioselectivity of pyrazole bromination. Retrieved January 3, 2026, from --INVALID-LINK--

  • Reddit. (2022, June 4). Regioselectivity of pyrazole bromination. Retrieved January 3, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 3-bromo-1-methyl-4-nitro-1H-pyrazole. Retrieved January 3, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved January 3, 2026, from --INVALID-LINK--

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • National Institutes of Health. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved January 3, 2026, from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 3,4-Dibromo-1H-pyrazole. Retrieved January 3, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved January 3, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96%. Retrieved January 3, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). improving reaction yield of methyl pyrazole synthesis. Retrieved January 3, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). WO2020093715A1 - New process for manufacture of pyrazoles or pyrimidones. Retrieved January 3, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles. Retrieved January 3, 2026, from --INVALID-LINK--

  • ChemScene. (n.d.). 3,4-Dibromo-1,5-dimethyl-1h-pyrazole. Retrieved January 3, 2026, from --INVALID-LINK--

References

Validation & Comparative

A Comparative Spectroscopic Guide to 3,4- and 3,5-Dibromo-1-methyl-pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a foundational requirement for advancing research and ensuring the integrity of their work. The dibromo-1-methyl-pyrazole scaffold is a key building block in the synthesis of a variety of biologically active molecules. Distinguishing between its constitutional isomers, such as 3,4-dibromo-1-methyl-pyrazole and 3,5-dibromo-1-methyl-pyrazole, is critical as the substitution pattern profoundly influences the molecule's chemical reactivity, physical properties, and biological activity.

This guide provides a detailed spectroscopic comparison of these two isomers, leveraging data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the subtle yet significant differences in their spectral fingerprints, researchers can confidently identify and differentiate these two important chemical entities.

Molecular Structures and Key Differentiating Features

The core difference between the two isomers lies in the placement of the bromine atoms on the pyrazole ring. This seemingly minor change leads to distinct electronic environments for the remaining ring proton and the methyl group, which are readily observable in their respective NMR spectra.

Caption: Molecular structures of 3,4- and 3,5-dibromo-1-methyl-pyrazole.

Comparative Spectroscopic Data

The following tables summarize the key experimental spectroscopic data for the two isomers. This data has been compiled from various sources and represents typical values observed.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)Multiplicity
This compoundH5~7.5s
N-CH₃~3.8s
3,5-dibromo-1-methyl-pyrazoleH4~6.4s
N-CH₃~3.9s

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundCarbon AtomChemical Shift (δ, ppm)
This compoundC3~123
C4~93
C5~130
N-CH₃~39
3,5-dibromo-1-methyl-pyrazoleC3~129
C4~100
C5~118
N-CH₃~41

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

CompoundWavenumber (cm⁻¹)Assignment
This compound~3100-3000C-H stretch (aromatic)
~2950C-H stretch (methyl)
~1500-1400C=C/C=N ring stretching
~1100-1000C-N stretching
~700-600C-Br stretching
3,5-dibromo-1-methyl-pyrazole~3100-3000C-H stretch (aromatic)
~2950C-H stretch (methyl)
~1500-1400C=C/C=N ring stretching
~1100-1000C-N stretching
~700-600C-Br stretching

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compoundC₄H₄Br₂N₂239.90238, 240, 242 (M⁺ isotopic pattern), 159, 161 (M⁺ - Br), 80 (M⁺ - 2Br)
3,5-dibromo-1-methyl-pyrazoleC₄H₄Br₂N₂239.90238, 240, 242 (M⁺ isotopic pattern), 159, 161 (M⁺ - Br), 80 (M⁺ - 2Br)

In-Depth Spectroscopic Analysis

¹H NMR Spectroscopy: A Clear Distinction

The most straightforward method for differentiating between the two isomers is ¹H NMR spectroscopy.

  • This compound: This isomer possesses a single proton at the C5 position. Due to the electron-withdrawing effects of the adjacent bromine atom at C4 and the nitrogen at N1, this proton is deshielded and appears as a singlet at approximately 7.5 ppm . The methyl group on the nitrogen (N-CH₃) gives a singlet around 3.8 ppm .

  • 3,5-dibromo-1-methyl-pyrazole: In this isomer, the lone proton is at the C4 position, situated between two bromine-substituted carbons. This proton experiences a different electronic environment and appears as a singlet significantly upfield, at roughly 6.4 ppm , compared to the C5 proton of the 3,4-isomer. The N-methyl group signal is found at a similar position, around 3.9 ppm .

The substantial difference in the chemical shift of the pyrazole ring proton provides an unambiguous method for distinguishing between the two isomers.

¹³C NMR Spectroscopy: Confirming the Substitution Pattern

The ¹³C NMR spectra provide further confirmation of the isomeric structures. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached bromine atoms.

  • This compound: The carbon atoms directly bonded to bromine (C3 and C4) are expected to be significantly shielded. However, the precise chemical shifts are also influenced by the overall electronic structure of the ring. The C5 carbon, being adjacent to a nitrogen and a bromine-bearing carbon, will have a distinct chemical shift.

  • 3,5-dibromo-1-methyl-pyrazole: The symmetrical arrangement of the bromine atoms in this isomer (if considering just the substitution pattern relative to the nitrogens) leads to a different set of chemical shifts for the ring carbons compared to the 3,4-isomer. The C4 carbon, situated between two brominated carbons, will have a characteristic chemical shift.

While obtaining fully assigned ¹³C NMR spectra can be more complex, the unique set of chemical shifts for each isomer serves as a valuable secondary confirmation of the structure.

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy is primarily used to identify the functional groups present in a molecule. For both isomers, the IR spectra are expected to be broadly similar, showing characteristic absorptions for:

  • Aromatic C-H stretching: Around 3100-3000 cm⁻¹

  • Aliphatic C-H stretching (methyl group): Around 2950 cm⁻¹

  • C=C and C=N ring stretching vibrations: In the 1500-1400 cm⁻¹ region.

  • C-N stretching: Typically in the 1100-1000 cm⁻¹ region.

  • C-Br stretching: At lower wavenumbers, generally in the 700-600 cm⁻¹ range.

While subtle differences in the fingerprint region (below 1500 cm⁻¹) will exist between the two isomers due to their different symmetry and vibrational modes, these are often difficult to interpret without authentic reference spectra. Therefore, IR spectroscopy is more useful for confirming the presence of the pyrazole core and the bromo-substituents rather than for primary isomeric differentiation.

Mass Spectrometry: Isotopic Pattern Confirmation

Mass spectrometry is an excellent tool for determining the molecular weight and elemental composition of a compound. Both 3,4- and 3,5-dibromo-1-methyl-pyrazole have the same molecular formula (C₄H₄Br₂N₂) and therefore the same nominal molecular weight of 240 g/mol .

A key feature in the mass spectra of these compounds will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. For a molecule containing two bromine atoms, the molecular ion peak (M⁺) will appear as a cluster of peaks with a characteristic 1:2:1 intensity ratio for [M]⁺, [M+2]⁺, and [M+4]⁺. This provides strong evidence for the presence of two bromine atoms in the molecule.

Common fragmentation pathways would involve the loss of a bromine atom, leading to a fragment ion ([M-Br]⁺) which would still show the isotopic signature of one bromine atom (a 1:1 ratio for the fragment and its +2 peak). Further fragmentation could involve the loss of the second bromine atom. While the mass spectra will confirm the elemental composition, they are unlikely to differentiate between the two isomers as their fragmentation patterns are expected to be very similar.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the dibromo-1-methyl-pyrazole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard one-pulse sequence.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 128-1024 (or more to achieve adequate signal-to-noise).

    • Relaxation delay: 2-5 seconds.

  • Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the TMS signal at 0 ppm.

G cluster_workflow NMR Sample Preparation and Analysis Workflow dissolve Dissolve sample in CDCl3 with TMS transfer Transfer to NMR tube dissolve->transfer acquire_1H Acquire 1H Spectrum transfer->acquire_1H acquire_13C Acquire 13C Spectrum transfer->acquire_13C process Process and Analyze Data acquire_1H->process acquire_13C->process

Caption: A generalized workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared. Alternatively, Attenuated Total Reflectance (ATR) can be used for either liquids or solids with minimal sample preparation.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry
  • Sample Introduction: Depending on the instrument, the sample can be introduced via direct infusion, a gas chromatograph (GC-MS), or a liquid chromatograph (LC-MS).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Analysis: Identify the molecular ion peak cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a dibrominated compound.

Conclusion

The definitive differentiation between this compound and 3,5-dibromo-1-methyl-pyrazole is most reliably achieved through ¹H NMR spectroscopy. The significant upfield shift of the C4-proton in the 3,5-isomer compared to the C5-proton in the 3,4-isomer provides a clear and unambiguous distinction. ¹³C NMR serves as a valuable confirmation of the substitution pattern, while mass spectrometry confirms the elemental composition and the presence of two bromine atoms. IR spectroscopy is useful for general functional group identification but is less effective for distinguishing between these two isomers. By employing this multi-technique spectroscopic approach, researchers can confidently establish the identity and purity of their dibromo-1-methyl-pyrazole isomers, ensuring the accuracy and reproducibility of their synthetic and biological studies.

A Senior Application Scientist's Guide to the Validation of Synthesis Methods for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, forming the core of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[1][2][3] The versatility and privileged nature of this scaffold necessitate robust and efficient synthetic methodologies.

This guide provides an in-depth, objective comparison of the most prevalent and impactful methods for synthesizing substituted pyrazoles. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide validated experimental data to empower researchers in selecting the optimal synthetic route for their specific target molecules. Our focus is on the causality behind experimental choices, ensuring that each protocol is understood as a self-validating system.

Classical Approaches: The Foundation of Pyrazole Synthesis

The traditional syntheses of pyrazoles have been the bedrock of heterocyclic chemistry for over a century and remain highly relevant for their simplicity and use of readily available starting materials.

The Knorr Pyrazole Synthesis: A Timeless Condensation

First described by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][5][6] It is one of the most direct and widely used methods for accessing the pyrazole core.

Mechanistic Rationale

The reaction's regioselectivity is dictated by the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens.[7] The mechanism proceeds via the initial formation of a hydrazone intermediate at the more reactive carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][7]

The primary challenge arises with unsymmetrical 1,3-dicarbonyls, which can lead to a mixture of regioisomers.[4][8] The choice of which carbonyl is attacked first determines the final substitution pattern.

Knorr_Mechanism cluster_intermediates Intermediates cluster_product Product R1_CO R1-C(=O) CH2 CH2 Hydrazone Hydrazone R1-C(=N-NH-R3)CH2C(=O)R2 R1_CO->Hydrazone + Hydrazine - H2O R2_CO R2-C(=O) Hydrazine R3-NH-NH2 Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Attack Pyrazole Substituted Pyrazole Cyclic_Int->Pyrazole Dehydration - H2O

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Validated Experimental Protocol: Synthesis of Edaravone

This protocol details the synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective drug, via a Knorr condensation variant using a β-ketoester.[7][9]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol) and phenylhydrazine (3 mmol).

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to serve as a catalyst.[9] The acid protonates a carbonyl group, increasing its electrophilicity and accelerating the reaction.[5]

  • Heating: Heat the reaction mixture to approximately 100°C with stirring for 1 hour.

  • Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a 30% ethyl acetate/70% hexane mobile phase, comparing against the ethyl acetoacetate starting material.

  • Work-up and Precipitation: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture. The desired product is insoluble in water and will precipitate out upon cooling.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and air dry.[9]

Synthesis from α,β-Unsaturated Carbonyls

This method utilizes α,β-unsaturated aldehydes and ketones, such as chalcones, which are readily synthesized via Claisen-Schmidt condensation.[1][10] The reaction with hydrazine proceeds in two distinct stages: a cyclocondensation to form a non-aromatic pyrazoline, followed by an oxidation step to yield the final pyrazole.[1][11]

Mechanistic Rationale

The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular condensation to form the five-membered pyrazoline ring.[12] The requirement for a subsequent oxidation step is a key differentiator from the Knorr synthesis and can add complexity and potentially lower the overall yield.[8]

Chalcone_to_Pyrazole Chalcone α,β-Unsaturated Carbonyl (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine (Cyclocondensation) Hydrazine Hydrazine Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole + Oxidant (Aromatization) Oxidant Oxidizing Agent (e.g., I2, air)

Caption: Workflow for Pyrazole Synthesis from Chalcones.

Validated Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol is adapted from procedures involving chalcone precursors.

  • Reaction Setup: Dissolve chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Reagent Addition: Add phenylhydrazine (1 mmol) dropwise to the solution.

  • Pyrazoline Formation: Heat the reaction mixture at 80°C under reflux for 4 hours to form the pyrazoline intermediate.

  • Oxidation/Aromatization: Cool the reaction mixture to room temperature. Add a suitable oxidizing agent (e.g., a stoichiometric amount of iodine or simply expose to air with a catalyst) and stir until the pyrazoline is fully converted to the pyrazole, as monitored by TLC.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 3,5-diphenyl-1H-pyrazole.

Modern Synthetic Strategies: Enhancing Regioselectivity and Efficiency

While classical methods are reliable, modern strategies offer significant advantages in terms of control over regiochemistry, milder reaction conditions, and increased molecular complexity.

1,3-Dipolar Cycloaddition: The Regioselective Powerhouse

The [3+2] cycloaddition reaction is a highly powerful and regioselective method for constructing the pyrazole ring.[13] The most common approach involves the reaction of a nitrile imine (the 1,3-dipole), generated in situ, with an alkyne or an alkyne surrogate (the dipolarophile).[8][14]

Mechanistic Rationale

Nitrile imines are typically generated from hydrazonoyl halides by treatment with a base.[8] This transient, highly reactive species then undergoes a concerted cycloaddition with the alkyne. The regioselectivity is governed by the electronic properties of the substituents on both the nitrile imine and the alkyne, as predicted by frontier molecular orbital (FMO) theory.[15] This high degree of control is a major advantage over classical condensation methods.

Dipolar_Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide R1-C(X)=N-NH-R3 Nitrile_Imine Nitrile Imine (1,3-Dipole) [R1-C≡N+-N--R3] Hydrazonoyl_Halide->Nitrile_Imine + Base - HX Base Base (e.g., Et3N) Pyrazole Regioselective Pyrazole Nitrile_Imine->Pyrazole + Alkyne [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) R2-C≡C-R4 Alkyne->Pyrazole

Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Validated Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This is a general one-pot procedure for the cycloaddition of diazo compounds, generated in situ from aldehydes, with terminal alkynes.[14]

  • Reaction Setup: In a flask, dissolve the aldehyde (1 mmol) and tosylhydrazine (1.1 mmol) in methanol (5 mL).

  • Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC).

  • Diazo Generation: Add sodium methoxide (2 mmol) to the mixture to generate the diazo compound in situ.

  • Cycloaddition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60°C) for 12-24 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel.

Multicomponent Reactions (MCRs): A Strategy for Complexity and Atom Economy

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, have emerged as a highly efficient and environmentally friendly approach to complex molecules.[3][16][17]

Causality and Advantages

The power of MCRs lies in their operational simplicity and high atom economy.[18] By combining multiple synthetic steps without isolating intermediates, they reduce solvent waste, purification steps, and reaction time. This strategy is exceptionally valuable in drug discovery for rapidly generating libraries of structurally diverse pyrazole derivatives for screening.[17]

Validated Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol describes a one-pot, four-component reaction to synthesize fused pyrazole systems in an aqueous medium.[17][19]

  • Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol) in water (10 mL).

  • Catalyst: Add a catalytic amount of an environmentally benign catalyst, such as cetyltrimethylammonium bromide (CTAB), which acts as a phase-transfer catalyst in the aqueous medium.[19]

  • Reaction Conditions: Stir the mixture vigorously at 80-90°C for 2-3 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure fused pyrazole.

Comparative Validation and Performance Data

The choice of a synthetic method is a critical decision based on factors like desired substitution pattern, availability of starting materials, scalability, and regioselectivity requirements. The following table provides a comparative summary of the discussed methods.

MethodKey ReactantsGeneral ConditionsYield RangeRegioselectivityKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often requires heating.[4]70-95%[8]Low to moderate (with unsymmetrical dicarbonyls).Readily available starting materials, straightforward procedure.[8]Lack of regioselectivity is a major issue.[8]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step: pyrazoline formation (reflux), then oxidation.[8]60-90%[1][8]HighWide availability of chalcones and other precursors.Requires an additional oxidation step, adding complexity and reagents.[8]
1,3-Dipolar Cycloaddition Hydrazonoyl Halide (or equivalent), AlkyneBase-mediated, often at room temperature.[8]70-95%[14][20]ExcellentHigh regioselectivity, mild reaction conditions.[8][13]Requires in situ generation of potentially unstable nitrile imine.
Multicomponent Synthesis e.g., Aldehyde, Malononitrile, β-Ketoester, HydrazineOften catalyzed, can be run in green solvents (e.g., water).[17][19]Good to ExcellentHighHigh atom economy, operational simplicity, rapid access to molecular diversity.[8][17]Optimization of reaction conditions for multiple components can be challenging.

Conclusion: A Strategic Approach to Pyrazole Synthesis

The synthesis of substituted pyrazoles is a well-developed field offering a diverse toolkit to the modern chemist.

  • The Knorr synthesis remains a workhorse for simple, symmetrical pyrazoles where regioselectivity is not a concern.

  • Synthesis from α,β-unsaturated carbonyls provides a flexible entry point, especially when a wide variety of chalcone precursors are accessible, though it necessitates a separate oxidation step.

  • 1,3-Dipolar cycloaddition is the method of choice when precise control over the substitution pattern is paramount, offering excellent regioselectivity under mild conditions.

  • Multicomponent reactions represent the forefront of efficiency and green chemistry, enabling the rapid, one-pot construction of complex and diverse pyrazole-containing scaffolds, making them ideal for library synthesis in drug discovery.[16][21]

Ultimately, the optimal validation path depends on the specific target molecule's structure, the desired scale, and the laboratory's strategic goals, whether they be speed, cost-effectiveness, or molecular complexity. A thorough understanding of the mechanistic underpinnings of each method, as outlined in this guide, is crucial for making an informed and successful choice.

References

A Senior Scientist's Guide to Biological Activity Screening of Brominated Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Brominated Pyrazoles in Drug Discovery

In the landscape of medicinal chemistry, pyrazole derivatives are recognized as a "privileged scaffold" due to their prevalence in a multitude of FDA-approved drugs.[1][2][3] Their five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, serves as a versatile framework for developing therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] The strategic incorporation of bromine atoms onto the pyrazole core can significantly enhance a compound's pharmacological profile. Bromination can increase metabolic stability, improve membrane permeability, and provide a key interaction point for binding to biological targets, often leading to enhanced potency and selectivity.[8]

This guide provides a comprehensive comparison of methodologies for screening brominated pyrazole libraries, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Screening Paradigm: Phenotypic vs. Target-Based Approaches

The initial step in unlocking the potential of a compound library is the screening strategy. The two dominant paradigms are phenotypic and target-based screening, each with distinct advantages.[9][10]

  • Target-Based Screening: This hypothesis-driven approach measures the interaction of library compounds with a specific, predetermined biological target, such as a particular enzyme or receptor.[9][11] It is a rational method that provides clear mechanistic insights from the outset.

  • Phenotypic Screening: This empirical approach evaluates the effect of compounds on a whole biological system (e.g., cells or organisms) to identify agents that induce a desired change in its observable characteristics, or phenotype.[11][12] Its key advantage is the potential to discover first-in-class medicines with novel mechanisms of action, as prior knowledge of the molecular target is not required.[9][10][11]

Historically, phenotypic screening was the primary method of drug discovery.[10] While the advent of molecular biology shifted focus to target-based methods, recent analyses show that phenotypic screening has been more successful for discovering innovative, first-in-class drugs.[9][10] A modern, integrated approach often combines both strategies for a more comprehensive discovery program.[13]

G cluster_0 Screening Strategies cluster_1 Process Flow Phenotypic Phenotypic Screening (Effect-driven) P_Assay Cell-based or Organism-based Assay Phenotypic->P_Assay Test in biological system TargetBased Target-Based Screening (Hypothesis-driven) T_Target Select Known Biological Target TargetBased->T_Target P_Library Compound Library (Brominated Pyrazoles) P_Library->Phenotypic P_Library->TargetBased P_Hit Phenotypic Hit ID P_Assay->P_Hit Observe desired phenotype P_Target Target Deconvolution (Post-screening) P_Hit->P_Target Identify molecular mechanism P_Lead Lead Compound P_Target->P_Lead T_Assay Biochemical or Target-based Cell Assay T_Target->T_Assay Develop assay for specific target T_Hit Target-based Hit ID T_Assay->T_Hit Identify compounds that modulate target T_Lead Lead Compound T_Hit->T_Lead

Caption: High-level comparison of Phenotypic and Target-Based screening workflows.

High-Throughput Screening (HTS): The Engine of Discovery

High-Throughput Screening (HTS) is the core technology that enables the rapid evaluation of large compound libraries, often containing thousands to millions of molecules.[14][15] The process involves integrating automation, robotics, and sensitive assay technologies to quickly identify "hits"—compounds that exhibit a desired activity in a primary screen.[15]

A typical HTS campaign follows a multi-step process:

  • Target Identification & Assay Development: A robust and reproducible assay is designed to measure a specific biological activity.[15]

  • Primary Screen: The entire library is tested at a single concentration to identify initial hits.

  • Hit Confirmation & Dose-Response: Hits are re-tested to confirm activity and then evaluated across a range of concentrations to determine potency (e.g., IC50 or EC50 values).

  • Secondary & Orthogonal Assays: Confirmed hits are tested in different, often more complex or physiologically relevant assays to eliminate false positives and further characterize their biological activity.

Case Study: Screening a Brominated Pyrazole Library for Anticancer Activity

To illustrate the process, we'll outline a hypothetical screening cascade to identify anticancer agents from a novel brominated pyrazole library. Pyrazoles are a well-established scaffold for developing anticancer agents, particularly as kinase inhibitors.[1][2][16][17]

Workflow Diagram: Anticancer Screening Cascade

G Library Brominated Pyrazole Library (10,000 Compounds) PrimaryHTS Primary HTS: Cytotoxicity Screen (MTT Assay) Single Dose @ 10 µM Library->PrimaryHTS Hits Initial Hits (~300 Compounds, 3% Hit Rate) PrimaryHTS->Hits DoseResponse Hit Confirmation & Dose-Response Analysis (Determine IC50 values) Hits->DoseResponse ConfirmedHits Confirmed Hits (IC50 < 10 µM) (~50 Compounds) DoseResponse->ConfirmedHits SecondaryAssay Secondary Screen: Kinase Inhibition Panel (e.g., EGFR, BRAF, AKT) ConfirmedHits->SecondaryAssay SelectiveHits Selective Hits (~5 Compounds) SecondaryAssay->SelectiveHits SAR Structure-Activity Relationship (SAR) Studies SelectiveHits->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A typical workflow for identifying anticancer leads from a compound library.

Experimental Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Objective: To identify compounds that reduce the viability of cancer cells, a common phenotypic indicator of anticancer activity. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Methodology:

  • Cell Culture:

    • Culture A549 human lung carcinoma cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Plate Seeding:

    • Seed 5,000 cells/well in 100 µL of media into a 96-well clear-bottom plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment (Self-Validating System):

    • Prepare a 10 mM stock solution of each brominated pyrazole in DMSO. Create a 10 µM final concentration working plate.

    • Test Wells: Add 1 µL of the 10 µM compound solution to the cell plates.

    • Negative Control: Add 1 µL of DMSO (vehicle) to several wells. This represents 100% cell viability.

    • Positive Control: Add 1 µL of a known cytotoxic agent (e.g., Doxorubicin at 10 µM) to several wells. This validates the assay's ability to detect cell death.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound relative to the DMSO control.

    • Compounds showing >50% inhibition are typically considered "hits."

Experimental Protocol 2: Secondary Target-Based Screening (Kinase Inhibition Assay)

Objective: To determine if the cytotoxic effect of the confirmed hits is due to the inhibition of specific protein kinases, which are common targets for anticancer drugs.[16]

Causality: Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate proliferation and survival.[1][2] This assay directly measures the ability of a compound to block the enzymatic activity of a specific kinase.

Methodology (Example: ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare reaction buffers, recombinant kinase (e.g., EGFR), substrate peptide, and ATP according to the manufacturer's protocol.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the test compound (confirmed hit from the primary screen) at various concentrations.

    • Add 2 µL of a kinase/substrate mixture.

    • Initiate the reaction by adding 1 µL of ATP solution.

    • Negative Control: Wells with DMSO instead of compound (represents 0% inhibition).

    • Positive Control: Wells with a known EGFR inhibitor like Gefitinib (validates assay response).

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. The signal is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the data and fit to a dose-response curve to determine the IC50 value for each hit against the specific kinase.

Data Presentation and Comparative Analysis

After screening, data should be organized for clear comparison. The unique chemical space explored by brominated pyrazoles can be compared to other common heterocyclic scaffolds used in drug discovery.

Table 1: Comparative Profile of Heterocyclic Scaffolds in Drug Discovery

FeatureBrominated PyrazolesBenzimidazolesTriazoles
Core Structure 5-membered ring, 2 adjacent N, Br substituentFused benzene and imidazole ring5-membered ring, 3 N atoms
Key Biological Activities Anticancer (Kinase Inhibitor), Antimicrobial, Anti-inflammatory[1][2][4]Antimicrobial, Antiviral, Antitumor[18]Antifungal, Anticancer
Advantages - Halogen bonding potential- Increased metabolic stability- Versatile synthesis- Bioisostere for purines- Rigid structure- Broad biological activity[18]- High chemical stability- H-bond donor/acceptor- Used in "click" chemistry
Screening Considerations Potential for off-target effects due to reactivity; solubility can be a challenge.Can have poor solubility; potential for CYP450 inhibition.Can be metabolically very stable, leading to long half-life.

Table 2: Hypothetical Screening Results for Top Brominated Pyrazole Hits

Compound IDPrimary Screen (% Inhibition @ 10µM)Cytotoxicity IC50 (µM)EGFR Kinase IC50 (µM)BRAF Kinase IC50 (µM)
BromoPz-00195.2%0.850.15> 50
BromoPz-00288.1%1.50> 500.95
BromoPz-00375.6%5.2025.630.1
Doxorubicin (Control)99.5%0.05N/AN/A
Gefitinib (Control)92.0%0.500.02N/A

Conclusion and Future Directions

The systematic screening of brominated pyrazole libraries offers a fertile ground for the discovery of novel therapeutic agents. The strategic choice between phenotypic and target-based screening, coupled with a robust, multi-stage HTS cascade, is critical for success. The case study presented demonstrates a logical and self-validating workflow for identifying potent and selective anticancer compounds. The unique properties conferred by bromine substitution make this scaffold particularly attractive for targeting challenging biological pathways. Future efforts should focus on expanding library diversity through advanced synthetic techniques and integrating computational methods for in silico screening to accelerate the discovery process.[15][19]

References

A Senior Application Scientist's Guide to Regioselective Synthesis: 3,4-Dibromo-1-methyl-pyrazole versus Other Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Quest for Precision

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Axitinib.[1][2] The biological activity of these molecules is exquisitely dependent on the precise arrangement of substituents around the five-membered ring. Consequently, the ability to selectively functionalize the pyrazole core is of paramount importance in drug discovery and development.

Classical pyrazole syntheses, such as the Knorr cyclocondensation, often provide limited control over regiochemistry, especially when constructing highly substituted rings.[2][3] This has shifted the strategic focus towards post-synthesis functionalization of pre-halogenated pyrazole scaffolds. These halogenated intermediates serve as versatile chemical "hubs," allowing for the introduction of diverse molecular fragments through powerful methods like palladium-catalyzed cross-coupling reactions.[4]

This guide provides an in-depth comparison of 3,4-Dibromo-1-methyl-pyrazole with other key halogenated pyrazoles. We will move beyond simple procedural descriptions to explore the underlying principles of reactivity and selectivity that govern their synthetic utility. By understanding the causal relationships between substrate structure, reaction conditions, and experimental outcomes, researchers can make more informed decisions in the design and execution of complex synthetic routes.

The Unique Reactivity Profile of this compound

This compound is a particularly valuable building block due to the distinct electronic environments of its two bromine atoms. The pyrazole ring is inherently electron-deficient, but the degree of this deficiency varies by position. The C4 position is generally more electron-rich than the C3 and C5 positions.[5] This electronic disparity is the key to its utility, as it renders the C3-Br and C4-Br bonds differentially susceptible to oxidative addition by a palladium(0) catalyst—the crucial first step in most cross-coupling cycles.

This inherent difference allows for sequential, regioselective functionalization. It is often possible to selectively react at the more electrophilic C3 position while leaving the C4-Br bond intact for a subsequent, different transformation. This stepwise approach unlocks synthetic pathways to complex, non-symmetrical pyrazoles that are difficult to access through other means.

Caption: Workflow for sequential functionalization of this compound.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

The true value of a building block is revealed through comparison. Here, we analyze the performance of this compound against its common alternatives in the context of the workhorse of modern synthesis: the Suzuki-Miyaura cross-coupling reaction.[6][7]

Positional Isomers: 3,4-Dibromo- vs. 3,5-Dibromo-pyrazoles

The choice between positional isomers has profound implications for synthetic strategy.

  • This compound: As discussed, the electronic difference between C3 and C4 allows for inherent regioselectivity. The C3-Br bond is typically more reactive towards oxidative addition.

  • 3,5-Dibromo-1H-pyrazole: The C3 and C5 positions are electronically very similar. Consequently, achieving selective mono-functionalization is challenging and often results in a mixture of mono-coupled product, di-coupled product, and starting material.[8] While di-functionalization with the same coupling partner is straightforward, stepwise diversification is difficult without introducing other directing groups.

The Causality: The higher reactivity at C3/C5 compared to C4 stems from the greater positive charge density at these positions, making the attached bromine a better leaving group for oxidative addition to the Pd(0) catalyst. In the 3,4-dibromo isomer, this creates a clear reactivity gradient, whereas in the 3,5-dibromo isomer, the two positions are nearly equivalent, leading to a statistical mixture of products in mono-coupling attempts.

Halogen Identity: Bromo- vs. Chloro- vs. Iodo-pyrazoles

The nature of the halogen is a critical experimental variable, directly influencing the C-X bond strength (C-I < C-Br < C-Cl) and, therefore, the ease of oxidative addition.

  • Iodopyrazoles: Possess the weakest C-I bond, making them highly reactive. They often undergo coupling under milder conditions. However, this high reactivity can be a double-edged sword, as they are more prone to undesired side reactions, such as dehalogenation, especially with unprotected N-H pyrazoles.[9]

  • Chloropyrazoles: Feature a strong C-Cl bond, making them less reactive but highly stable and cost-effective. Their coupling requires more forcing conditions or highly active catalyst systems, typically employing bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands to facilitate the difficult oxidative addition step.[10][11]

  • Bromopyrazoles: Offer the optimal balance for many applications. They are sufficiently reactive to undergo coupling under reasonably mild conditions while being more stable and less prone to dehalogenation than their iodo-counterparts.[9] This "Goldilocks" character makes bromopyrazoles, including this compound, the most widely used halogenated pyrazoles in discovery chemistry.

N-Substitution: N-methyl vs. N-H Pyrazoles

The substituent on the pyrazole nitrogen dictates the reaction conditions required.

  • N-H Pyrazoles: The proton on the nitrogen is acidic (pKa ≈ 14-15). In coupling reactions that use a base (like Suzuki, Sonogashira, or Buchwald-Hartwig), this proton will be abstracted. This necessitates the use of at least two equivalents of base: one to neutralize the N-H proton and one to participate in the catalytic cycle (e.g., to activate the boronic acid in Suzuki coupling).

  • N-methyl Pyrazoles: The absence of the acidic proton simplifies the reaction setup. Only the base required for the catalytic cycle is needed, leading to cleaner reactions and a reduced basic load, which can be crucial for sensitive functional groups. The methyl group provides a fixed substitution pattern, preventing the tautomerism possible in N-H pyrazoles.

Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling

The following table summarizes typical experimental results, illustrating the principles discussed above. Data is synthesized from multiple literature sources.[9][12][13][14]

Halogenated PyrazoleCoupling PartnerCatalyst SystemProductYield (%)Key Observation
3,4-Dibromo-1-Me-pyrazole Phenylboronic AcidPd(dppf)Cl₂, Cs₂CO₃3-Phenyl-4-bromo-1-Me-pyrazole~70-85%High regioselectivity for C3 position.
3,5-Dibromo-1H-pyrazole Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃Mixture of 3-phenyl & 3,5-diphenylVariablePoor selectivity for mono-arylation.
4-Iodo-1-aryl-3-CF₃-pyrazole Phenylboronic AcidPd(PPh₃)₄, K₂CO₃4-Phenyl-1-aryl-3-CF₃-pyrazole~56%Good reactivity but potential for deiodination.[14]
4-Bromo-1-methyl-pyrazole Arylboronic AcidsPd(dppf)Cl₂, Cs₂CO₃4-Aryl-1-methyl-pyrazoles~73-97%Excellent yields for mono-functionalization.[12]
3-Bromo-pyrazolo[1,5-a]pyrimidine Arylboronic AcidsSPhos Pd G3, K₃PO₄3-Aryl-pyrazolo[1,5-a]pyrimidine~67-89%Demonstrates applicability to fused systems.[13]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

To truly harness the power of these building blocks, one must understand the mechanism of the transformation. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle. The choice of ligand, base, and solvent is critical for ensuring the efficiency of each step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-Br (Pyrazolyl Complex) pd0->pd_complex Pyrazole-Br (R¹-Br) ox_add Oxidative Addition di_org_pd R¹-Pd(II)L₂-R² pd_complex->di_org_pd transmetal Transmetalation boronate R²-B(OH)₂ (Boronic Acid) + Base activated_boron [R²-B(OH)₃]⁻ boronate->activated_boron activated_boron->pd_complex di_org_pd->pd0 product R¹-R² (Coupled Product) di_org_pd->product red_elim Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expert Insights on Causality:

  • Oxidative Addition: This is often the rate-limiting step. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate this step by stabilizing the electron-rich Pd(0) center, which is necessary for cleaving stronger C-X bonds (like C-Cl).

  • Transmetalation: The base (e.g., Cs₂CO₃, K₃PO₄) is not merely a spectator. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which is essential for the efficient transfer of the organic group from boron to palladium.[7]

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands can sometimes hinder this step, so a careful balance of ligand properties is required for an efficient overall cycle.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the selective mono-arylation of a dibrominated pyrazole, adapted from established methodologies.[6][12][15]

Objective: To synthesize 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole from 3,4-dibromo-1-methyl-1H-pyrazole and pyridine-3-boronic acid.

Materials:

  • 3,4-Dibromo-1-methyl-1H-pyrazole (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Inert Atmosphere: To a flame-dried pressure vessel or round-bottom flask equipped with a magnetic stir bar, add 3,4-dibromo-1-methyl-1H-pyrazole, pyridine-3-boronic acid, and cesium carbonate.

  • Evacuation and Backfill: Seal the vessel and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) active catalyst is sensitive to oxygen and will be deactivated through oxidation.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst. Then, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). Causality: Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Degassing: Sparge the resulting suspension with Argon for 10-15 minutes to remove any residual dissolved oxygen.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours). Causality: Heating provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Conclusion and Recommendations

While a wide array of halogenated pyrazoles are available to the synthetic chemist, This compound stands out for its capacity to enable controlled, sequential C-C bond formation.

  • For Regioselective Diversification: this compound is the superior choice over its 3,5-dibromo isomer. Its inherent electronic differentiation allows for predictable, selective functionalization at the C3 position, reserving the C4 position for a subsequent transformation.

  • For Balanced Reactivity: Brominated pyrazoles, in general, provide the most reliable performance, avoiding the sluggishness of chloro-derivatives and the potential side reactions of iodo-derivatives.

  • For Simplified Synthesis: The N-methyl group eliminates complications arising from the acidic N-H proton, streamlining reaction setup and often improving yields and reproducibility.

For research programs in drug development and materials science that require the synthesis of complex, non-symmetrical pyrazole derivatives, mastering the reactivity of this compound is not just an option—it is a strategic necessity. Its predictable behavior and versatility make it an indispensable tool for unlocking novel chemical space.

References

A Comparative Guide to the X-ray Crystallography of 3,4-Disubstituted Pyrazole Derivatives: From Synthesis to Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives, particularly those with substitutions at the 3 and 4 positions, exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The specific arrangement of substituents on the pyrazole core dictates the molecule's three-dimensional shape, which in turn governs its interaction with biological targets. Therefore, a profound understanding of the precise molecular architecture, achievable through single-crystal X-ray crystallography, is paramount for rational drug design and the development of next-generation therapeutics.

This guide offers a comprehensive overview and comparative analysis of the X-ray crystallography of 3,4-disubstituted pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the critical interplay between molecular design, crystallization strategies, and the resulting solid-state structures. By examining key experimental data, we aim to provide researchers with the insights necessary to navigate the challenges and unlock the full potential of this versatile class of compounds.

The Crystallographic Workflow: A Step-by-Step Methodology

The journey from a synthesized pyrazole derivative to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage, from the initial synthesis to the final data analysis, is interconnected and influences the quality of the final structural model.

Part 1: Synthesis and Purification of 3,4-Disubstituted Pyrazoles

The synthetic route to 3,4-disubstituted pyrazoles is diverse, often involving multicomponent reactions or cyclocondensation strategies. A common and effective method is the (3+2)-cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, the reaction of a substituted diketone with phenylhydrazine can yield a 1,3,4-trisubstituted pyrazole.

Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrazole Derivative

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield the pure 3,4-disubstituted pyrazole derivative.

Causality Behind Experimental Choices: The choice of solvent and reaction temperature is crucial for controlling the reaction rate and minimizing the formation of side products. The purification method is selected based on the polarity and solubility of the target compound to ensure high purity, which is a prerequisite for successful crystallization.

Part 2: The Art and Science of Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the crystallographic workflow. The process is influenced by a multitude of factors, including the purity of the compound, the choice of solvent, temperature, and the crystallization technique employed.

Common Crystallization Techniques for Pyrazole Derivatives:

  • Slow Evaporation: A solution of the pyrazole derivative in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. This is a simple and widely used technique.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant solution in a sealed chamber. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the purified pyrazole derivative in various solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) to find a solvent in which the compound has moderate solubility.

  • Preparation of the Crystallization Vial: Prepare a saturated or near-saturated solution of the compound in the chosen solvent.

  • Incubation: Loosely cap the vial and place it in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals.

Causality Behind Experimental Choices: The choice of solvent is critical as it influences the solubility and the molecular packing in the crystal lattice. A solvent that allows for slow and controlled precipitation is ideal. Temperature control is essential to prevent rapid crystallization, which often leads to the formation of small or poorly ordered crystals.

Part 3: X-ray Diffraction Data Collection and Processing

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

Causality Behind Experimental Choices: Cooling the crystal reduces the thermal motion of the atoms, resulting in sharper diffraction spots and a more accurate determination of the crystal structure. The choice of X-ray wavelength (e.g., Mo Kα or Cu Kα) depends on the size of the unit cell and the elements present in the crystal.

Part 4: Structure Solution, Refinement, and Validation

The final step involves solving the crystal structure from the processed diffraction data and refining the atomic model to achieve the best possible fit with the experimental observations.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods.

  • Validation: The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Causality Behind Experimental Choices: The refinement process aims to minimize the difference between the observed and calculated structure factors. Validation checks are crucial to identify any potential errors in the final model and to ensure that it is a chemically and physically reasonable representation of the molecule.

Comparative Analysis of 3,4-Disubstituted Pyrazole Crystal Structures

The substituents at the 3 and 4 positions of the pyrazole ring significantly influence the crystal packing and intermolecular interactions. A comparative analysis of the crystallographic data of different derivatives can reveal important structure-property relationships.

Table 1: Comparative Crystallographic Data for Selected 3,4-Disubstituted Pyrazole Derivatives

Compound Name/ReferenceSubstituents (R3, R4)Crystal SystemSpace GroupKey Intermolecular Interactions
3,4-Diphenylpyrazole Phenyl, PhenylOrthorhombicP2₁2₁2₁C-H···π interactions
4-Iodo-1H-pyrazole H, IodoOrthorhombicCmmeN-H···N hydrogen bonds forming catemers
3-(benzimidazol-2-yl)-4-[2-(pyridin-3-yl)-vinyl]-pyrazole Benzimidazol-2-yl, 2-(pyridin-3-yl)-vinyl--Hydrogen bonding, π-π stacking
5,5′-diphenyl-1′H,2H-[3,4′-bispyrazol]-3′-ol Phenyl, 5-phenyl-3-hydroxy-1H-pyrazol-4-ylTriclinicP-1O-H···N and N-H···N hydrogen bonds, π-π stacking

Analysis of Structural Trends:

  • Influence of Halogen Bonding: In 4-halogenated pyrazoles, the nature of the halogen atom can influence the hydrogen-bonding motif, leading to the formation of trimers or catemers.

  • Role of Aromatic Substituents: Phenyl and other aromatic groups at the 3 and 4 positions often lead to crystal packing dominated by π-π stacking and C-H···π interactions.

  • Hydrogen Bonding in Bioactive Derivatives: In many bioactive pyrazole derivatives, such as kinase inhibitors, hydrogen bonding interactions with key amino acid residues in the target protein's active site are crucial for their biological activity. The solid-state structure can provide valuable insights into these potential interactions.

Visualizing the Crystallographic Workflow and Molecular Interactions

Diagrams are powerful tools for visualizing complex workflows and relationships. The following diagrams, generated using Graphviz, illustrate the key stages of X-ray crystallography and a potential signaling pathway inhibited by pyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 3,4-Disubstituted Pyrazole purification Purification (Chromatography/ Recrystallization) synthesis->purification crystallization Crystallization (Slow Evaporation/ Vapor Diffusion) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation

Caption: The experimental workflow for X-ray crystallography of 3,4-disubstituted pyrazole derivatives.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibits

Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target for pyrazole-based kinase inhibitors.

Conclusion: The Indispensable Role of X-ray Crystallography

In the quest for novel and effective therapeutics, X-ray crystallography remains an indispensable tool. For 3,4-disubstituted pyrazole derivatives, this technique provides the definitive evidence of their three-dimensional structure, offering invaluable insights into the structure-activity relationships that govern their biological function. The ability to visualize how different substituents influence crystal packing and intermolecular interactions empowers medicinal chemists to design more potent, selective, and ultimately, more successful drug candidates. This guide has provided a comprehensive framework for understanding and applying X-ray crystallography to this important class of compounds, from the initial synthesis to the final structural analysis. The continued application of these principles will undoubtedly accelerate the discovery and development of new pyrazole-based medicines.

A Comparative Guide to the Stability of 3,4-Dibromo-1-methyl-pyrazole Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the stability of 3,4-Dibromo-1-methyl-pyrazole, a key heterocyclic building block in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts to offer a practical, in-depth guide for researchers. We will explore the inherent stability of this molecule, provide detailed protocols for its evaluation against common stressors, and compare its expected performance with isomeric alternatives.

Introduction to the Stability of Brominated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, valued for its metabolic stability and diverse biological activities.[1] Brominated pyrazoles, in particular, are versatile intermediates, readily participating in cross-coupling reactions to build molecular complexity. However, the introduction of bromine atoms can also influence the electron density of the pyrazole ring, potentially altering its stability under various reaction conditions. This compound, with its adjacent bromine substituents, presents a unique case for stability assessment. While pyrazoles are generally considered aromatic and possess good thermal and chemical stability, they can be susceptible to degradation under harsh oxidative or basic conditions.[2] Understanding the stability profile of this compound is therefore critical for its effective use in multi-step syntheses and for ensuring the integrity of final products.

This guide will provide a systematic approach to evaluating the stability of this compound through a series of forced degradation studies. These studies are designed to intentionally stress the molecule to identify potential degradation pathways and establish its intrinsic stability.[3][4]

Comparative Stability Framework: this compound and Its Isomers

To provide a comprehensive understanding of the stability of this compound, it is essential to compare it with its isomers, such as 3,5-Dibromo-1-methyl-pyrazole and 4-Bromo-1-methyl-pyrazole. The position of the bromine atoms on the pyrazole ring can significantly influence its electronic properties and, consequently, its reactivity and stability.

IsomerStructureExpected Relative StabilityRationale
This compound C1(=C(C(=N1)Br)Br)CModerateThe adjacent bromine atoms may create steric strain and influence the electronic distribution, potentially making it more susceptible to certain degradation pathways compared to the 3,5-isomer.
3,5-Dibromo-1-methyl-pyrazole CN1C(=CC(=N1)Br)BrHighThe symmetrical substitution pattern may lead to a more stable electronic configuration. The bromine atoms are also less sterically hindered.
4-Bromo-1-methyl-pyrazole CN1C=C(C=N1)BrHighAs a monosubstituted pyrazole, it is expected to be relatively stable. The 4-position is generally less reactive towards nucleophilic attack compared to the 3- and 5-positions.

Note: This table presents a hypothesized stability ranking based on general principles of chemical reactivity. The experimental protocols outlined in this guide will allow for the empirical determination of the actual stability order.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are a cornerstone of stability assessment, providing insights into the degradation pathways and products of a drug substance under various stress conditions.[5][6] The following protocols are designed to systematically evaluate the stability of this compound.

General Workflow for Forced Degradation Studies

The overall process for conducting forced degradation studies is outlined below.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare Stock Solution of This compound in an appropriate solvent (e.g., ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Expose to stress Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidative Expose to stress Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Expose to stress Photolytic Photolytic Stress (ICH Q1B guidelines) Start->Photolytic Expose to stress HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidative->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photolytic->HPLC Analyze at time points LCMS LC-MS for Degradant Identification HPLC->LCMS If degradation observed Data Quantify Degradation and Determine Mass Balance HPLC->Data NMR NMR for Structural Elucidation of Major Degradants LCMS->NMR For major degradants Pathway Propose Degradation Pathways LCMS->Pathway NMR->Pathway

Caption: General workflow for forced degradation studies.

Detailed Protocols

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Forced degradation reaction vessels (e.g., sealed vials)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 ACN:H₂O) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at appropriate time points.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at 80°C.

    • At specified time points, dissolve a portion of the solid in the stock solution solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples after exposure.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[7][8]

Stability-Indicating HPLC-UV Method

A reverse-phase HPLC method is generally suitable for the analysis of brominated pyrazoles.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

LC-MS for Degradant Identification

For the identification of degradation products, LC-MS is a powerful tool.[9][10] The same chromatographic conditions as the HPLC-UV method can be used, with the detector replaced by a mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination.

NMR for Structural Elucidation

For major degradation products that can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for unambiguous structure elucidation.[11] Both ¹H and ¹³C NMR, along with 2D techniques (COSY, HSQC, HMBC), should be employed.

Potential Degradation Pathways

Based on the chemistry of pyrazoles and halogenated aromatic compounds, several degradation pathways can be anticipated for this compound.

Degradation_Pathways cluster_start Starting Material cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Start This compound Hydrolysis Hydrolysis (Debromination-Hydroxylation) Start->Hydrolysis Acidic/Basic Conditions Oxidation Oxidation (N-oxidation, Ring Opening) Start->Oxidation Oxidizing Agents (H2O2) Rearrangement Rearrangement (Isomerization) Start->Rearrangement Thermal/Photolytic Stress Hydroxylated Bromohydroxy-1-methyl-pyrazoles Hydrolysis->Hydroxylated Debrominated Monobromo-1-methyl-pyrazoles Hydrolysis->Debrominated N_Oxide This compound N-oxide Oxidation->N_Oxide Ring_Opened Ring-opened products Oxidation->Ring_Opened Rearrangement->Debrominated

Caption: Potential degradation pathways of this compound.

Data Interpretation and Reporting

The results of the forced degradation studies should be systematically tabulated to allow for a clear comparison of the stability of this compound under different stress conditions.

Table for Summarizing Forced Degradation Data:

Stress ConditionDuration% Assay of this compound% Total DegradationNumber of DegradantsMajor Degradant(s) (% Area)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 24 h
Base Hydrolysis (0.1 M NaOH, 60°C) 24 h
Oxidative (3% H₂O₂, RT) 24 h
Thermal (80°C, solid) 7 days
Photolytic (ICH Q1B) -

Conclusion and Recommendations

This guide provides a robust framework for the systematic assessment of the stability of this compound. By following the outlined forced degradation protocols and analytical methodologies, researchers can gain a thorough understanding of the compound's intrinsic stability, identify potential degradation pathways, and characterize the resulting degradation products. This knowledge is critical for optimizing reaction conditions, ensuring the quality and purity of synthetic intermediates and final products, and meeting regulatory requirements in drug development. It is recommended that these studies be performed early in the development process to inform synthetic route design and formulation strategies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dibromo-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 3,4-Dibromo-1-methyl-pyrazole. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance. By understanding the causality behind these protocols, laboratory personnel can maintain a self-validating system of safety and responsibility.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Acute Toxicity (Oral): Analogous compounds like 3,4-Dibromo-1H-pyrazole are classified as toxic if swallowed.[1]

  • Skin and Eye Irritation: Brominated pyrazoles are consistently reported to cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: These compounds may cause respiratory irritation.[1][2][3]

Due to its chemical structure as a dibrominated heterocyclic organic compound, this compound must be managed as a halogenated organic waste .[4] This classification is critical and dictates the entire disposal pathway. Upon thermal decomposition, it is expected to release hazardous byproducts, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and highly corrosive hydrogen bromide gas.[5][6]

Summary of Hazard Profile
Hazard Category Classification (Based on Analogs) Primary Concerns & Handling Implications
Acute Toxicity, Oral Toxic / Harmful if swallowed[1][2]Avoid ingestion. Do not eat, drink, or smoke in work areas.[7][8] Wash hands thoroughly after handling.[5]
Skin Corrosion/Irritation Causes skin irritation[1][2][3]Avoid all personal contact.[7] Wear appropriate chemical-resistant gloves and protective clothing.[5]
Serious Eye Damage/Irritation Causes serious eye irritation/damage[1][2][3]Wear safety glasses with side shields or chemical goggles.[9] Ensure eyewash stations are accessible.[5]
Target Organ Toxicity May cause respiratory irritation[1][2][3]Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][7]
Waste Classification Halogenated Organic Waste[4]Must be segregated from non-halogenated organic and inorganic waste streams.[4][10] Disposal is via licensed hazardous waste incineration.[4]

Operational Safety: From Bench to Waste Container

Safe disposal begins with safe handling during experimentation. The following protocols ensure that the chemical is managed safely from the moment it is acquired to the point of disposal.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure.

  • Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin Protection: A flame-resistant lab coat must be worn and fully buttoned. Nitrile gloves are the minimum requirement; they should be inspected before use and changed immediately if contamination is suspected. For extended handling, consider double-gloving or using heavier-duty gloves.[11]

  • Respiratory Protection: All handling of solid or concentrated solutions of this compound should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Spill Management Protocol

Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.

  • Control & Contain: For minor spills, prevent the spread by enclosing the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Neutralize/Absorb: Do NOT use combustible materials like paper towels to absorb the initial spill. Cover the spill with an inert absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.[6][12] Use spark-proof tools if a flammable solvent is present.[12]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

The Core Directive: Waste Disposal Workflow

The fundamental principle for disposing of this compound is proper segregation as a halogenated organic waste .[4] Mixing this waste stream with others can lead to dangerous chemical reactions and complicates the disposal process, increasing costs and environmental risk.

Waste Segregation Logic

The following diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.

G start Chemical Waste Generated is_organic Is it an Organic Compound? start->is_organic has_halogen Does it contain F, Cl, Br, or I? (e.g., this compound) is_organic->has_halogen Yes inorganic Inorganic (Aqueous) Waste (Blue Labeled Carboy) is_organic->inorganic No halogenated Halogenated Organic Waste (Green Labeled Carboy) has_halogen->halogenated Yes non_halogenated Non-Halogenated Organic Waste (Black Labeled Carboy) has_halogen->non_halogenated No

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of waste containing this compound.

  • Identify the Waste Stream: All materials contaminated with this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, gloves, absorbent pads), and cleaning materials, must be treated as halogenated organic waste.[10]

  • Select the Correct Waste Container:

    • Use a dedicated, chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE".[4][10]

    • The container must be in good condition and have a secure, threaded cap to prevent spills and vapor release.[10]

  • Label the Container: Before adding any waste, label the container with the full chemical names of all constituents and their approximate concentrations or volumes.[10] Do not use abbreviations or chemical formulas. The label must include the words "Hazardous Waste".

  • Transfer the Waste:

    • Carefully transfer the waste into the designated container using a funnel.

    • Perform this transfer inside a chemical fume hood to minimize inhalation exposure.

    • Do NOT mix with incompatible waste types, such as strong bases, amines, or oxidizing agents.[5]

  • Secure and Store the Container:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[10]

    • Store the container in a designated satellite accumulation area that is secure and has secondary containment.

    • Store locked up and away from heat or ignition sources.[5][7][8]

  • Arrange for Disposal: Once the container is full or has reached the institutional time limit for satellite accumulation, contact your EH&S department to arrange for pickup. Do not dispose of this chemical down the drain under any circumstances.[10]

Disposal Workflow Visualization

The following diagram outlines the complete lifecycle of this compound waste within the laboratory.

G cluster_0 Laboratory Operations cluster_1 EH&S Management A 1. Generate Waste (e.g., reaction quench, contaminated wipes) B 2. Identify as Halogenated Organic Waste A->B C 3. Transfer to Labeled Halogenated Waste Container (in Fume Hood) B->C D 4. Securely Cap and Store in Satellite Accumulation Area C->D E 5. Request EH&S Pickup (Container is full or time limit reached) D->E F 6. Professional Collection and Transport E->F G 7. Final Disposal via Licensed High-Temperature Incineration F->G

Caption: End-to-End Disposal Workflow for Halogenated Waste.

By adhering to this structured, scientifically-grounded disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibromo-1-methyl-pyrazole
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-1-methyl-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.